Product packaging for 1,3-Butanediamine(Cat. No.:CAS No. 590-88-5)

1,3-Butanediamine

Cat. No.: B1605388
CAS No.: 590-88-5
M. Wt: 88.15 g/mol
InChI Key: RGTXVXDNHPWPHH-UHFFFAOYSA-N
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Description

1,3-Butanediamine is a useful research compound. Its molecular formula is C4H12N2 and its molecular weight is 88.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: very good. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13184. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12N2 B1605388 1,3-Butanediamine CAS No. 590-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butane-1,3-diamine
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InChI

InChI=1S/C4H12N2/c1-4(6)2-3-5/h4H,2-3,5-6H2,1H3
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InChI Key

RGTXVXDNHPWPHH-UHFFFAOYSA-N
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Canonical SMILES

CC(CCN)N
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Molecular Formula

C4H12N2
Record name 1,3-DIAMINOBUTANE
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DSSTOX Substance ID

DTXSID20870641
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Molecular Weight

88.15 g/mol
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Physical Description

COLOURLESS LIQUID.
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Boiling Point

142-150 °C
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Flash Point

52 °C o.c.
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Solubility

Solubility in water: very good
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Density

Relative density (water = 1): 0.85
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Vapor Density

Relative vapor density (air = 1): 3
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Vapor Pressure

Vapor pressure, kPa at 20 °C: 0.6
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CAS No.

590-88-5
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Foundational & Exploratory

A Technical Guide to the Physical Properties of 1,3-Butanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanediamine, also known as 1,3-diaminobutane, is a chiral organic compound with the chemical formula C₄H₁₂N₂.[1][2][3] It is a diamine featuring two amino groups attached to a butane (B89635) backbone.[1] This compound and its derivatives are of significant interest in various fields, including organic synthesis and polymer chemistry, due to their utility as building blocks for more complex molecules.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, accompanied by detailed experimental protocols for their determination.

Core Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, application in synthesis, and for purification processes. A summary of its key physical properties is presented in the table below.

Physical PropertyValueSource(s)
Molecular Formula C₄H₁₂N₂[1][2][3][4]
Molecular Weight 88.15 g/mol [2][4]
Appearance Colorless liquid[1]
Boiling Point 142-150 °C
Melting Point -50 °C[1]
Density 0.858 g/mL[5]
Solubility in Water Very good
Refractive Index 1.450[5]
Flash Point 52 °C (open cup)
Vapor Pressure 0.6 kPa (at 20 °C)
Vapor Density 3.0 (air = 1)

Experimental Protocols for Determination of Physical Properties

Accurate determination of physical properties is fundamental for the characterization of chemical compounds. The following sections detail standard laboratory protocols for measuring the key physical properties of liquid amines like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For liquid samples like this compound, this can be determined by several methods, including distillation and the Thiele tube method.[6][7]

a) Distillation Method:

A simple distillation apparatus can be used for the purification of liquids and the simultaneous determination of their boiling point.[7]

  • Apparatus: A round-bottom flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, a heat source (heating mantle or oil bath), and boiling chips.

  • Procedure:

    • The liquid sample (at least 5 mL) is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.

    • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid.

    • The flask is heated gently.

    • As the liquid boils and the vapor condenses, the temperature is monitored.

    • The temperature at which a steady stream of distillate is collected is recorded as the boiling point.

b) Thiele Tube Method:

This micro method is suitable for small sample volumes.[6]

  • Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), a capillary tube sealed at one end, a rubber band or wire for attachment, and a heat source (Bunsen burner or oil bath).

  • Procedure:

    • A small amount of the liquid is placed in the small test tube.

    • The capillary tube is placed in the test tube with the open end down.

    • The test tube is attached to the thermometer.

    • The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The side arm of the Thiele tube is heated gently, which creates a convection current for uniform heating.

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • Heating is stopped, and the liquid is allowed to cool.

    • The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[6]

Melting Point Determination

For compounds that are solid at or near room temperature, the melting point is a key indicator of purity. This compound has a very low melting point and would require a cryostat for experimental determination. The general procedure for determining the melting point of an organic solid is as follows:

  • Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, and a thermometer.[8][9]

  • Procedure:

    • A small amount of the finely powdered solid is packed into a capillary tube.[9]

    • The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer in a Thiele tube.[8][9]

    • The sample is heated slowly (1-2 °C per minute) near the expected melting point.[9]

    • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied is recorded as the melting point range.[8] Pure compounds typically have a sharp melting point range of 0.5-1.0 °C.[9]

Density Measurement

Density is the mass per unit volume of a substance. For liquids, it can be determined using several methods.[10][11]

a) Pycnometry:

This is a highly accurate method for determining the density of liquids.[10]

  • Apparatus: A pycnometer (a glass flask with a specific, accurately known volume), a balance, and a temperature-controlled water bath.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the liquid sample and placed in a water bath to reach thermal equilibrium.

    • The pycnometer is removed, dried, and weighed again.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

b) Hydrometry:

A hydrometer is a simple and direct-reading instrument for determining the density of liquids.[5][11]

  • Apparatus: A hydrometer and a graduated cylinder.

  • Procedure:

    • The liquid is poured into a graduated cylinder.

    • The hydrometer is gently lowered into the liquid until it floats freely.

    • The density is read from the scale on the hydrometer stem at the point where the surface of the liquid meets the stem.[5]

Refractive Index Measurement

The refractive index is the ratio of the speed of light in a vacuum to its speed in a given medium. It is a characteristic property of a substance and is useful for identification and purity assessment.[12][13]

  • Apparatus: A refractometer (e.g., an Abbe refractometer).[12][13]

  • Procedure:

    • The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft tissue.

    • A few drops of the liquid sample are placed on the prism.

    • The prism is closed, and the light source is adjusted.

    • The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

    • The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.[12]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the boiling point of a liquid sample using the Thiele tube method.

Boiling_Point_Determination_Workflow start Start: Sample Preparation sample_prep Place liquid sample and inverted capillary tube in a small test tube. start->sample_prep attach_thermometer Attach the test tube to a thermometer. sample_prep->attach_thermometer setup_thiele Place the assembly in a Thiele tube containing heating oil. attach_thermometer->setup_thiele heating Gently heat the side arm of the Thiele tube. setup_thiele->heating observe_bubbles Observe for a steady stream of bubbles from the capillary tube. heating->observe_bubbles cooling Stop heating and allow the apparatus to cool. observe_bubbles->cooling Bubbles observed observe_liquid_rise Observe the temperature at which the liquid is drawn back into the capillary tube. cooling->observe_liquid_rise record_bp Record this temperature as the boiling point. observe_liquid_rise->record_bp end End: Boiling Point Determined record_bp->end

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

References

An In-Depth Technical Guide to 1,3-Butanediamine: Chemical Structure, Isomers, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,3-butanediamine, focusing on its chemical structure, isomers, physicochemical properties, and synthetic protocols. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Isomerism

This compound, also known as 1,3-diaminobutane, is an organic compound with the chemical formula C₄H₁₂N₂.[1] Its structure consists of a four-carbon butane (B89635) chain with two amino (-NH₂) groups attached to the first and third carbon atoms.[1] The molecular weight of this compound is approximately 88.15 g/mol .[1][2][3][4]

The presence of a chiral center at the third carbon atom gives rise to stereoisomerism. Consequently, this compound exists as a pair of enantiomers: (R)-1,3-butanediamine and (S)-1,3-butanediamine.[1] These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities, a critical consideration in drug development.

In addition to stereoisomers, butanediamine has several positional isomers, where the amino groups are located at different positions on the butane backbone. These include 1,2-butanediamine, 1,4-butanediamine (putrescine), and 2,3-butanediamine.[5][6] 2,3-Butanediamine itself has three stereoisomers: a meso compound and a pair of enantiomers ((2R,3R)- and (2S,3S)-2,3-butanediamine).[6]

G Isomers of Butanediamine cluster_positional Positional Isomers cluster_stereo_13 Stereoisomers of this compound cluster_stereo_23 Stereoisomers of 2,3-Butanediamine 1,2-Butanediamine 1,2-Butanediamine This compound This compound (R)-1,3-Butanediamine (R)-1,3-Butanediamine This compound->(R)-1,3-Butanediamine has enantiomers (S)-1,3-Butanediamine (S)-1,3-Butanediamine This compound->(S)-1,3-Butanediamine has enantiomers 1,4-Butanediamine 1,4-Butanediamine 2,3-Butanediamine 2,3-Butanediamine meso-2,3-Butanediamine meso-2,3-Butanediamine 2,3-Butanediamine->meso-2,3-Butanediamine has diastereomer (2R,3R)-2,3-Butanediamine (2R,3R)-2,3-Butanediamine 2,3-Butanediamine->(2R,3R)-2,3-Butanediamine has enantiomers (2S,3S)-2,3-Butanediamine (2S,3S)-2,3-Butanediamine 2,3-Butanediamine->(2S,3S)-2,3-Butanediamine has enantiomers

Isomeric relationships of butanediamine.

Physicochemical Properties

The physicochemical properties of this compound and its isomers are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in biological systems.

PropertyThis compound(S)-1,3-Butanediamine2,3-Butanediamine (racemic)2,3-Butanediamine (meso)
Molecular Formula C₄H₁₂N₂[2][3][4]C₄H₁₂N₂[1]C₄H₁₂N₂[6]C₄H₁₂N₂[6]
Molecular Weight ( g/mol ) 88.15[2][3][4]88.15[1]88.154[6]88.154[6]
CAS Number 590-88-5[2][3][4]25139-83-7[1]20699-48-3[6]20759-15-3 (rel-(R,S))[6]
Appearance Colorless liquid[2]-Colorless oil[6]Colorless oil[6]
Boiling Point (°C) 142-150[2]~118[1]44-45 (at 25 mmHg)[6]46-48 (at 25 mmHg)[6]
Melting Point (°C) -50[1]---
Density (g/cm³) ~0.87 (at 20°C)[1]---
Flash Point (°C) 52 (open cup)[2]---
Solubility in Water Very good[2]Soluble[1]--

Synthesis and Experimental Protocols

The synthesis of 1,3-diamines can be achieved through various methods, although it has received less attention compared to the synthesis of 1,2-diamines.[7] Common synthetic routes for this compound include the reduction of nitriles or amides and the hydrogenation of succinonitrile.[1] Biochemical synthesis using engineered microorganisms like Escherichia coli has also been explored.[1]

A general experimental protocol for the synthesis of 1,3-diamines from 1,3-diazides is outlined below. This method involves the reduction of the diazide to the corresponding diamine.

Experimental Protocol: Synthesis of this compound from 1,3-Diazidobutane

This protocol is a general representation of the Staudinger reduction of azides to amines using triphenylphosphine (B44618).

Materials:

  • 1,3-Diazidobutane

  • Triphenylphosphine

  • Toluene (anhydrous)

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether or other suitable extraction solvent

  • Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-diazidobutane in anhydrous toluene.

  • Reduction: Add a stoichiometric amount of triphenylphosphine to the solution. The reaction is often exothermic.

  • Heating: Heat the reaction mixture to reflux (around 110-120°C for toluene) and maintain for a specified time (e.g., 0.25 hours) to ensure complete reduction of the azides.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the azide (B81097) peak).

  • Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add water to hydrolyze the intermediate phosphazene. Stir vigorously for several hours or overnight.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether to remove triphenylphosphine oxide and any unreacted starting material.

  • Purification:

    • Acidify the aqueous layer with hydrochloric acid to protonate the diamine, making it water-soluble.

    • Wash the acidic aqueous layer with diethyl ether to remove any remaining non-polar impurities.

    • Basify the aqueous layer with a concentrated solution of sodium hydroxide to deprotonate the diamine, which can then be extracted.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Final Purification: The crude product can be further purified by distillation under reduced pressure.

G General Workflow for this compound Synthesis and Purification Start Start Reaction Reduction of 1,3-Diazidobutane Start->Reaction End End Hydrolysis Hydrolysis of Phosphazene Intermediate Reaction->Hydrolysis Extraction_1 Initial Organic Extraction Hydrolysis->Extraction_1 Acidification Acidification of Aqueous Layer Extraction_1->Acidification Extraction_2 Washing with Organic Solvent Acidification->Extraction_2 Basification Basification of Aqueous Layer Extraction_2->Basification Extraction_3 Final Organic Extraction Basification->Extraction_3 Drying Drying of Organic Layer Extraction_3->Drying Concentration Solvent Removal Drying->Concentration Purification Distillation Concentration->Purification Purification->End

Synthesis and purification workflow.

Applications in Research and Development

This compound and its derivatives are valuable building blocks in various fields:

  • Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules.[1]

  • Polymer Chemistry: It is used in the production of polyamides and other polymers.[1]

  • Pharmaceutical and Agrochemical Research: Derivatives of this compound are investigated for their potential therapeutic and agricultural applications.[1]

  • Asymmetric Catalysis: Chiral butanediamine derivatives are particularly important as ligands in transition metal-catalyzed asymmetric reactions, such as the hydrogenation of ketones.[9] Their C2-symmetry can create a chiral environment around the metal center, leading to high enantioselectivity.[9]

Safety and Handling

This compound is a corrosive substance to the eyes, skin, and respiratory tract.[2] It is also flammable and gives off irritating or toxic fumes in a fire.[2] Appropriate personal protective equipment, including a chemical protection suit and a respirator for organic gases and vapors, should be used when handling this compound.[2] It should be stored in a fireproof area, separated from oxidants.[2]

References

An In-depth Technical Guide to the Synthesis of Racemic 1,3-Butanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing racemic 1,3-butanediamine, a valuable diamine in various chemical applications. The guide details the primary industrial method involving the reductive amination of crotonaldehyde (B89634), presenting a thorough experimental protocol and relevant quantitative data. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge for the laboratory-scale synthesis of this compound.

Introduction

This compound, also known as 1,3-diaminobutane, is a four-carbon aliphatic diamine with the chemical formula C₄H₁₂N₂. Its structure features amino groups at the 1- and 3-positions, making it a versatile building block in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and as a ligand in coordination chemistry. This guide focuses on the synthesis of the racemic mixture of this compound.

Primary Synthesis Route: Reductive Amination of Crotonaldehyde

The most common industrial method for the preparation of racemic this compound is the reductive amination of crotonaldehyde. This process involves the reaction of crotonaldehyde with ammonia (B1221849) in the presence of a hydrogenation catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired diamine.

Reaction Pathway

The synthesis of this compound from crotonaldehyde via reductive amination is a multi-step process that occurs in a single pot. The key transformations are outlined below.

Crotonaldehyde Crotonaldehyde Iminobutanal 3-Iminobutanal (Intermediate) Crotonaldehyde->Iminobutanal + NH3 - H2O Ammonia Ammonia (NH3) Aminobutanal 3-Aminobutanal (Intermediate) Iminobutanal->Aminobutanal + H2 Butanediamine This compound Aminobutanal->Butanediamine + NH3, + H2 - H2O Hydrogen Hydrogen (H2) Catalyst Catalyst Catalyst->Iminobutanal Catalyst->Aminobutanal

Caption: Reductive amination of crotonaldehyde to this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of racemic this compound from crotonaldehyde.

Materials:

  • Crotonaldehyde

  • Anhydrous Ammonia

  • Hydrogen Gas

  • Raney Nickel or Cobalt Catalyst

  • Ethanol (B145695) (Solvent)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.

Procedure:

  • Catalyst Preparation: The Raney nickel or cobalt catalyst should be washed with ethanol to remove any residual water.

  • Reaction Setup: In a high-pressure autoclave, a slurry of the Raney catalyst in ethanol is prepared.

  • Addition of Reactants: Crotonaldehyde is added to the reactor. The reactor is then sealed and purged with nitrogen gas to remove air.

  • Ammoniation: Anhydrous ammonia is introduced into the reactor to a specified pressure.

  • Hydrogenation: The reactor is pressurized with hydrogen gas. The mixture is then heated and stirred vigorously.

  • Reaction Monitoring: The reaction progress is monitored by observing the uptake of hydrogen.

  • Work-up: After the reaction is complete, the reactor is cooled, and the excess pressure is carefully released. The catalyst is removed by filtration.

  • Purification: The ethanol and excess ammonia are removed by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound via the reductive amination of crotonaldehyde.

ParameterValueReference
Catalyst Raney Nickel or Cobalt[1]
Solvent Ethanol[1]
Temperature 80 - 150 °C[1]
Hydrogen Pressure 50 - 150 bar[1]
Ammonia Excess[1]
Yield 70-85%[1]
Boiling Point 143-145 °C[1]

Alternative Synthetic Routes

While the reductive amination of crotonaldehyde is the most direct route, other methods for the synthesis of 1,3-diamines exist and could be adapted for this compound. These include:

  • Hydrogenation of 3-Aminobutyronitrile: This method involves the catalytic reduction of the nitrile group of 3-aminobutyronitrile to a primary amine.

  • Reductive Amination of 4-Amino-2-butanone: The ketone can be subjected to reductive amination with ammonia to yield the target diamine.

The general workflow for developing a synthetic route for a target molecule like this compound is depicted below.

cluster_0 Conceptualization cluster_1 Route Selection cluster_2 Execution & Analysis A Identify Target Molecule (this compound) B Retrosynthetic Analysis A->B C Identify Potential Precursors B->C D Literature Search for Synthetic Methods C->D E Evaluate Feasibility, Yield, and Cost D->E F Select Optimal Synthetic Route E->F G Perform Laboratory Synthesis F->G H Purify Product G->H I Characterize Product (NMR, IR, MS) H->I J Analyze Yield and Purity I->J

Caption: General workflow for synthetic route development.

Safety Considerations

  • Crotonaldehyde: is a highly toxic and flammable liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Ammonia: is a corrosive and toxic gas. It should be handled with care in a well-ventilated area.

  • Hydrogen Gas: is extremely flammable and can form explosive mixtures with air. High-pressure hydrogenation should only be performed in a properly designed and shielded autoclave by trained personnel.

  • Raney Catalysts: are pyrophoric when dry and should be handled as a slurry in a solvent.

  • This compound: is a corrosive and flammable liquid. Avoid contact with skin and eyes.

Conclusion

The synthesis of racemic this compound is most effectively achieved through the reductive amination of crotonaldehyde. This method, while requiring specialized high-pressure equipment, offers good yields and is suitable for industrial-scale production. This guide provides the fundamental knowledge for researchers and professionals to approach the synthesis of this important diamine. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

Technical Guide: 1,3-Butanediamine (1,3-Diaminobutane)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 590-88-5

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1,3-butanediamine, a versatile diamine building block. It covers its chemical and physical properties, spectral data, synthesis protocols, and key applications, with a focus on its utility in research and development.

Chemical Identity and Physical Properties

This compound, also known as 1-methyltrimethylenediamine, is a four-carbon aliphatic diamine. It exists as a racemic mixture and as individual (R)- and (S)-enantiomers, each with distinct CAS numbers. Its physical and chemical properties are summarized below.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name Butane-1,3-diamine
Molecular Formula C₄H₁₂N₂
Molecular Weight 88.15 g/mol [1]
Canonical SMILES CC(CCN)N
InChI Key RGTXVXDNHPWPHH-UHFFFAOYSA-N
CAS Number (Racemate) 590-88-5[1]
CAS Number ((S)-enantiomer) 25139-83-7
CAS Number ((R)-enantiomer) 44391-42-6[2]

Table 2: Physical and Chemical Properties

PropertyValueSource
Appearance Colorless liquid[1]
Boiling Point 142-150 °C[1]
Density 0.85 g/cm³ (relative to water)[1]
Flash Point 52 °C (open cup)[1]
Solubility Very good in water[1]
Vapor Pressure 0.6 kPa at 20 °C[1]
XLogP3-AA -0.9[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes expected spectral features. Actual spectra can be accessed through chemical databases such as SpectraBase.[3]

Table 3: Spectroscopic Data Summary

TechniqueExpected Peaks / Signals
¹H NMR Signals for protons on carbons adjacent to nitrogen atoms are expected in the ~2.3-3.0 ppm range. Protons on the amine groups (-NH₂) typically appear as a broad signal between 0.5-5.0 ppm.
¹³C NMR Carbons directly bonded to the nitrogen atoms are expected to appear in the 30-65 ppm range.[4][5][6] The nitrile carbon, if present as a precursor, would appear around 120 ppm.[6]
IR Spectroscopy N-H Stretch: Two bands for the primary amine are expected between 3400-3250 cm⁻¹. N-H Bend: A band is expected in the 1650-1580 cm⁻¹ region. C-N Stretch: Aliphatic C-N stretching is observed between 1250-1020 cm⁻¹. N-H Wag: A broad absorption is expected between 910-665 cm⁻¹.
Mass Spectrometry The NIST WebBook provides the mass spectrum (electron ionization) for this compound.[7] The molecular ion peak is expected at m/z = 88.

Synthesis and Experimental Protocols

This compound can be synthesized through various routes, with the catalytic hydrogenation of nitriles being a common and effective laboratory and industrial method.[8]

General Synthesis Pathways

Several methods exist for the preparation of 1,3-diamines, including the reduction of corresponding dinitriles, azides, or amides, and biosynthetic pathways. The diagram below illustrates common chemical synthesis routes.

G cluster_start Starting Materials cluster_process Reaction Processes cluster_product Final Product A 3-Aminobutyronitrile P1 Catalytic Hydrogenation (e.g., Raney Ni, Rh, Co) A->P1 High H₂ Pressure Basic Conditions B Crotonaldehyde P2 1. Oximation 2. Reduction B->P2 1. NH₂OH·HCl 2. H₂/Catalyst C 1,3-Diazidobutane P3 Reduction (e.g., H₂/Pd, LiAlH₄) C->P3 Clean Reduction Z This compound P1->Z P2->Z P3->Z

Caption: General synthetic routes to this compound.

Experimental Protocol: Catalytic Hydrogenation of 3-Aminobutyronitrile

This protocol is a generalized procedure based on established methods for nitrile hydrogenation to primary amines.[8][9] Researchers should optimize conditions for their specific equipment and scale.

Materials:

  • 3-Aminobutyronitrile

  • Solvent: Anhydrous ethanol (B145695) or methanol

  • Catalyst: Raney Nickel (slurry in water), Raney Cobalt, or Rhodium on a support (e.g., Rh/Al₂O₃)

  • Basic Additive (optional but recommended): Sodium hydroxide (B78521) or ammonia

  • Hydrogen Gas (high purity)

  • Inert Gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • High-pressure autoclave/hydrogenation reactor

Procedure:

  • Catalyst Preparation: In a high-pressure reactor, add the catalyst. For Raney Nickel, this is typically a 5-10% weight loading relative to the nitrile. If using a supported catalyst, a lower loading (e.g., 1-5 mol%) may be sufficient.

  • Reaction Setup: Add the solvent (e.g., ethanol) and the basic additive. The use of a basic substance helps to suppress the formation of secondary and tertiary amine byproducts.[10]

  • Addition of Nitrile: Add the 3-aminobutyronitrile to the reactor.

  • Inerting: Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas. Typical pressures range from 20 to 80 bar.[9]

  • Heating and Agitation: Begin vigorous stirring and heat the reactor to the target temperature, typically between 70-100 °C.[8]

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is complete when hydrogen consumption ceases. Reaction times can vary from 3 to 24 hours depending on the catalyst, temperature, and pressure.[9][10]

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to carefully remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude this compound can be purified by fractional distillation under vacuum.

Applications in Research and Development

This compound is a valuable building block in both polymer chemistry and pharmaceutical synthesis due to its two reactive amine groups.

Polyamide Synthesis

The diamine functionality allows this compound to be used as a monomer for the synthesis of specialty polyamides. The chirality of (R)- or (S)-1,3-butanediamine can be used to impart specific properties to the resulting polymer.[11]

G cluster_reactants Reactants & Solvents cluster_process Process Steps cluster_product Final Product Diamine This compound Solution in NMP Setup Setup Reactor (N₂ Atmosphere) Diamine->Setup Diacid Diacid Chloride (e.g., Adipoyl Chloride) in NMP Add Dropwise Addition of Diacid Chloride Diacid->Add Cool Cool to 0-5 °C Setup->Cool Cool->Add Polymerize Stir 2-4h at 0-5 °C then 12-24h at RT Add->Polymerize Precipitate Pour into Methanol Polymerize->Precipitate Wash Wash with Hot Water & Methanol Precipitate->Wash Dry Vacuum Oven (60-80 °C) Wash->Dry Polymer Purified Polyamide Dry->Polymer

Caption: Workflow for polyamide synthesis via low-temperature solution polycondensation.

Experimental Protocol: Synthesis of Polyamide from this compound and Adipoyl Chloride

This protocol is adapted from established methods for the synthesis of polyamides from short-chain diamines.[11]

Materials:

  • This compound

  • Adipoyl chloride

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Lithium Chloride (LiCl)

  • Methanol

  • Three-necked round-bottom flask with mechanical stirrer, nitrogen inlet/outlet, and dropping funnel

Procedure:

  • Reaction Setup: Assemble and thoroughly dry the glassware. Maintain a nitrogen atmosphere throughout the reaction.

  • Diamine Solution: In the flask, dissolve a precise molar amount of this compound and LiCl (as a solubilizing agent) in anhydrous NMP. Stir until fully dissolved.

  • Cooling: Cool the diamine solution to 0-5 °C using an ice-salt bath.

  • Diacid Chloride Addition: Dissolve an equimolar amount of adipoyl chloride in a small volume of anhydrous NMP in the dropping funnel. Add this solution dropwise to the stirred, cooled diamine solution over 30-60 minutes. Maintain the temperature below 5 °C to control the exothermic reaction.

  • Polymerization: After the addition is complete, continue stirring the mixture at 0-5 °C for 2-4 hours. Then, allow the reaction to warm to room temperature and continue stirring for an additional 12-24 hours. The solution will become viscous as the polymer forms.

  • Precipitation: Precipitate the polyamide by slowly pouring the viscous reaction solution into a large volume of vigorously stirred methanol. A fibrous solid will form.

  • Purification: Collect the polymer by filtration. To remove unreacted monomers, oligomers, and salts, wash the polymer thoroughly with hot water and then again with methanol.

  • Drying: Dry the purified polyamide product in a vacuum oven at 60-80 °C until a constant weight is achieved.

Pharmaceutical and Agrochemical Building Block

Diamine structures are integral to many biologically active compounds. 1,3-diamines serve as important motifs in natural products and are used as building blocks in the synthesis of pharmaceuticals and agrochemicals. Their ability to form hydrogen bonds and coordinate with metal ions makes them key components in designing molecules with specific biological targets.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE).

  • Exposure Routes: The substance can be absorbed into the body by inhalation of its vapor, through the skin, and by ingestion.[1]

  • Short-Term Effects: The substance is corrosive to the eyes, skin, and respiratory tract.[1]

  • Fire Hazard: The compound is flammable. Vapors may form explosive mixtures with air above its flash point of 52 °C.[1]

  • Handling: Work in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Keep away from open flames, sparks, and heat.[1]

  • Storage: Store in a cool, dry, well-ventilated area, separated from oxidants. Keep the container tightly closed. The storage area should be fireproof.[1]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

References

1,3-butanediamine safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for 1,3-butanediamine, intended for use by professionals in research and development. The information is compiled from various safety data sheets and toxicological resources.

Chemical Identification and Properties

This compound is a colorless liquid with the molecular formula C4H12N2.[1][2][3] It is also known as 1,3-diaminobutane.[1][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Weight88.15 g/mol [1][2]
Boiling Point142-150 °C[1][2]
Flash Point52 °C (open cup)[1][2]
DensityRelative density (water = 1): 0.85[2]
Vapor Pressure0.6 kPa at 20 °C[2]
Vapor DensityRelative vapor density (air = 1): 3[2]
Solubility in WaterVery good[1][2]
AppearanceColorless liquid[1][2]

Hazard Identification and Classification

This compound is a flammable liquid and is corrosive to the eyes, skin, and respiratory tract.[1][2] Ingestion is also corrosive.[1][2]

Table 2: GHS Hazard Classification

Hazard ClassCategory
Flammable liquidsCategory 3
Acute toxicity (Oral)Category 4
Acute toxicity (Dermal)Category 3
Acute toxicity (Inhalation)Category 4
Skin corrosion/irritationCategory 1C
Serious eye damage/eye irritationCategory 1

Source: TCI Chemicals SDS

Hazard Statements:

  • H226: Flammable liquid and vapor.

  • H302+H332: Harmful if swallowed or if inhaled.

  • H311: Toxic in contact with skin.

  • H314: Causes severe skin burns and eye damage.

Toxicological Information

The substance can be absorbed into the body by inhalation of its vapor, through the skin, and by ingestion.[2]

Acute Effects:

  • Inhalation: Causes cough, labored breathing, and sore throat.[2]

  • Skin: Results in redness, pain, and skin burns.[2]

  • Eyes: Can cause blurred vision and severe deep burns.[2]

  • Ingestion: Leads to a burning sensation and abdominal pain.[2]

No specific LD50 data for this compound was found in the provided search results.

Experimental Protocols

General Methodology for Acute Dermal Toxicity Study (based on OECD 402)

This test provides information on health hazards likely to arise from a short-term dermal exposure to a substance.

  • Test Animals: Healthy, young adult rats, typically of a single sex (usually females), are used.

  • Housing and Feeding: Animals are housed in controlled conditions with a standard diet and drinking water available ad libitum.

  • Dose Levels: A stepwise procedure with fixed doses is used. The initial dose is selected to likely produce toxicity without mortality. Subsequent groups may be tested at higher or lower doses depending on the outcome.

  • Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.

  • Application of Test Substance: The test substance is applied uniformly over the shaved area (at least 10% of the body surface). The area is then covered with a porous gauze dressing.

  • Exposure Duration: The exposure period is typically 24 hours.

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Observations are made frequently on the first day and then daily. Body weight is recorded weekly.

  • Pathology: All animals are subjected to a gross necropsy at the end of the study.

Handling and Storage Precautions

Strict hygiene is paramount when handling this compound.[1]

Engineering Controls:

  • Work should be performed in a well-ventilated place.[2]

  • A closed system or local exhaust should be installed.[2]

  • Safety showers and eye wash stations should be readily available.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear a face shield or eye protection in combination with breathing protection.[1]

  • Skin Protection: Wear protective gloves and chemical-resistant clothing.[1][2]

  • Respiratory Protection: Use ventilation, local exhaust, or breathing protection.[1] A half or full facepiece respirator or a self-contained breathing apparatus (SCBA) may be necessary depending on the exposure level.[2]

Handling:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Keep away from heat, sparks, open flames, and hot surfaces.[2]

  • Take measures to prevent the buildup of electrostatic charge by using explosion-proof equipment.[2]

  • Do not eat, drink, or smoke during work.[1]

Storage:

  • Store in a fireproof, well-closed container.[1]

  • Keep in a dry, cool, and well-ventilated place.

  • Store separated from oxidants.[1]

First Aid Measures

Immediate medical attention is required for all routes of exposure.

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Inhalation Remove the victim to fresh air and keep at rest in a comfortable breathing position.[2] If breathing is difficult, provide oxygen. Artificial respiration may be needed.[1]
Skin Contact Immediately remove all contaminated clothing.[2] Rinse the skin with plenty of water or shower.[1]
Eye Contact Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2]
Ingestion Rinse mouth.[1] Do NOT induce vomiting.[1][2] Give one or two glasses of water to drink.[1]

Fire Fighting and Accidental Release Measures

Fire Fighting:

  • Suitable Extinguishing Media: Use water spray, foam, alcohol-resistant foam, dry powder, or carbon dioxide.[1]

  • Fire Fighting Procedures: In case of fire, keep drums and other containers cool by spraying with water.[1]

  • Hazards: Flammable.[1] Gives off irritating or toxic fumes (or gases) in a fire.[1] Above 52°C, explosive vapor/air mixtures may be formed.[1]

Accidental Release:

  • Personal Precautions: Evacuate personnel to a safe area. Wear a chemical protection suit and a filter respirator for organic gases and vapors.[1]

  • Environmental Precautions: Prevent the product from entering drains.[2]

  • Containment and Cleaning: Remove all ignition sources.[1] Collect leaking and spilled liquid in covered containers as far as possible.[1] Absorb the remaining liquid in sand or inert absorbent and remove to a safe place.

Workflow for Safe Handling

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS and SOPs b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Work in a Ventilated Fume Hood b->c Proceed to Handling d Dispense Chemical c->d j Spill: Evacuate, Ventilate, Contain, and Clean Up c->j Spill Occurs e Perform Experiment d->e k Exposure: Follow First Aid Procedures and Seek Medical Attention d->k Exposure Occurs f Decontaminate Work Area e->f Experiment Complete g Dispose of Waste in Designated Hazardous Waste Container f->g h Remove and Dispose of PPE Properly g->h i Wash Hands Thoroughly h->i

Caption: General workflow for the safe handling of hazardous chemicals.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS) or professional safety training. Always consult the specific SDS for this compound from your supplier and follow all institutional and regulatory safety guidelines. No detailed experimental protocols or specific signaling pathways for this compound were found in the public domain during the literature search for this document.

References

solubility of 1,3-butanediamine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 1,3-Butanediamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in a range of organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document synthesizes qualitative solubility information inferred from structurally analogous short-chain aliphatic diamines. A detailed, generalized experimental protocol for the quantitative determination of the solubility of liquid amines in organic solvents is presented, based on the isothermal shake-flask method. Furthermore, this guide outlines key factors influencing solubility and provides visual workflows to aid in experimental design and execution.

Introduction to this compound and its Solubility

This compound (C₄H₁₂N₂) is a diamine featuring two primary amine groups, which impart significant polarity to the molecule.[1] This structural characteristic is the primary determinant of its solubility in various organic solvents. The principle of "like dissolves like" governs its solubility, suggesting a higher affinity for polar solvents capable of hydrogen bonding.[1] While the four-carbon backbone contributes a degree of nonpolar character, the influence of the two amine groups is generally dominant in determining its solubility profile. Consequently, this compound is expected to be highly soluble or miscible in polar protic and aprotic solvents and less soluble in nonpolar solvents.[1]

Inferred Solubility of this compound

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesInferred SolubilityRationale
Polar Protic Methanol (B129727), EthanolMiscibleThe amine groups of this compound can act as both hydrogen bond donors and acceptors, leading to strong intermolecular forces with protic solvents like alcohols.[1] Analogous compounds like 1,2-diaminopropane (B80664) and putrescine are known to be soluble in methanol and ethanol.[2][3]
Polar Aprotic Acetone, Ethyl AcetateSolublePolar aprotic solvents can engage in dipole-dipole interactions with the polar amine groups of this compound. While hydrogen bonding is not as significant as with protic solvents, the overall polarity is sufficient for good solubility.
Nonpolar Aromatic Toluene, BenzeneSparingly SolubleThe nonpolar aromatic ring of these solvents has limited affinity for the polar amine groups of this compound. The nonpolar interactions with the butyl chain are not sufficient to overcome the strong hydrogen bonding between the diamine molecules themselves.
Nonpolar Aliphatic Hexane, HeptaneInsolubleThe significant difference in polarity between the highly polar this compound and nonpolar aliphatic solvents results in very poor miscibility.[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a liquid amine, such as this compound, in an organic solvent using the isothermal shake-flask method.[4][5][6][7]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)

  • Constant temperature bath or shaker

  • Analytical balance

  • Pipettes and syringes

  • Syringe filters (compatible with the solvent)

  • Gas chromatograph with a flame ionization detector (GC-FID) or an appropriate titrator.

Procedure:

  • Preparation of Saturated Solution:

    • Add a known volume of the selected organic solvent to a sealed vial.

    • Add an excess amount of this compound to the solvent. The presence of a separate, undissolved phase of the diamine at the end of the equilibration period is essential to ensure a saturated solution has been formed.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved phases is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow for complete phase separation.

    • Carefully withdraw an aliquot of the supernatant (the solvent phase) using a syringe. It is critical to avoid disturbing the undissolved this compound layer.

    • Immediately filter the collected supernatant through a syringe filter compatible with the solvent to remove any microscopic, undissolved droplets of the amine.

  • Quantitative Analysis:

    • Method A: Gas Chromatography (GC-FID)

      • Derivatization (if necessary): For some GC columns, derivatization of the amines may be necessary to improve peak shape and prevent tailing.[8][9][10][11][12][13] Silylation is a common derivatization technique for amines.[9][10]

      • Calibration: Prepare a series of calibration standards by accurately diluting known masses of this compound in the chosen organic solvent. Analyze these standards using a validated GC-FID method to generate a calibration curve of peak area versus concentration.

      • Sample Analysis: Accurately dilute a known volume of the filtered, saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using the same GC method.

      • Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the concentration in the original, undiluted saturated solution by accounting for the dilution factor. This value represents the solubility.

    • Method B: Acid-Base Titration

      • Titrant Preparation: Prepare a standardized solution of a strong acid (e.g., hydrochloric acid in a suitable non-aqueous solvent if the organic solvent is non-aqueous).[14][15]

      • Titration: Accurately transfer a known volume of the filtered, saturated solution into a titration vessel. Add a suitable indicator or use a potentiometric endpoint detection system. Titrate the sample with the standardized acid solution until the endpoint is reached.

      • Calculation: Calculate the moles of acid used to reach the endpoint. Based on the stoichiometry of the acid-base reaction (this compound has two basic amine groups), determine the moles of this compound in the analyzed aliquot. From this, calculate the solubility in the desired units (e.g., mol/L or g/100 mL).

Visualizations

Experimental_Workflow Experimental Workflow for Solubility Determination prep Preparation of Saturated Solution (Excess this compound in solvent) equil Equilibration (Constant temperature agitation for 24-48h) prep->equil Incubate sampling Sample Collection and Filtration (Withdraw and filter supernatant) equil->sampling Allow to settle analysis Quantitative Analysis (GC-FID or Titration) sampling->analysis Analyze data Data Interpretation (Calculate solubility) analysis->data Calculate

Experimental Workflow for Solubility Determination.

Factors_Affecting_Solubility Factors Affecting this compound Solubility solubility Solubility of This compound polarity Solvent Polarity solubility->polarity h_bonding Hydrogen Bonding Capacity solubility->h_bonding temp Temperature solubility->temp structure Molecular Structure (Amine groups vs. Alkyl chain) solubility->structure

Key Factors Influencing Solubility.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is scarce, a qualitative understanding can be successfully inferred from the behavior of analogous short-chain diamines. This guide provides a framework for predicting its solubility and offers a detailed experimental protocol for its precise determination. The provided workflows for experimental design and understanding the factors that influence solubility will be a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling more informed solvent selection and process optimization.

References

Spectroscopic Analysis of 1,3-Butanediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,3-Butanediamine (CAS No: 590-88-5), also known as 1,3-diaminobutane, is a simple aliphatic diamine with the molecular formula C4H12N2.[1] Its structure consists of a four-carbon chain with amino groups at the first and third positions. As a versatile chemical intermediate, its structural elucidation and purity assessment are crucial for its application in research, drug development, and industrial synthesis. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, four distinct carbon environments and five distinct proton environments are expected.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H-1~2.65Triplet2H
H-2~1.55Multiplet2H
H-3~2.90Multiplet1H
H-4~1.05Doublet3H
-NH₂~1.30Broad Singlet4H

Note: Data are predicted values and may vary based on solvent and experimental conditions. The broadness of the -NH₂ signal is due to quadrupole broadening and chemical exchange.

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-140-45
C-235-40
C-345-50
C-420-25

Note: Data are based on typical chemical shift ranges for aliphatic amines.[2][3] The spectrum was recorded on a Bruker WM-250 instrument.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the presence of primary amine groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeIntensity
3350 - 3250N-H Stretch (asymmetric & symmetric)Medium-Strong
2950 - 2850C-H Stretch (aliphatic)Strong
1650 - 1580N-H Bend (scissoring)Medium
1470 - 1450C-H BendMedium
1250 - 1020C-N StretchMedium
910 - 665N-H WagStrong, Broad

Note: Data are characteristic absorption ranges for primary aliphatic amines.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 88.15 g/mol .[1]

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

m/zRelative IntensityProposed Fragment
88Low[M]⁺ (Molecular Ion)
71High[M - NH₃]⁺
56Medium[C₃H₆N]⁺
44Base Peak[C₂H₆N]⁺
30High[CH₄N]⁺

Note: Data obtained from the NIST Mass Spectrometry Data Center.[6] The presence of an odd molecular weight is consistent with the nitrogen rule for a compound containing two nitrogen atoms.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition :

    • The ¹H NMR spectrum is acquired on a 300 MHz or higher field spectrometer.

    • Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The spectral width is set to cover the range of 0-10 ppm.

  • ¹³C NMR Acquisition :

    • The ¹³C NMR spectrum is acquired on the same spectrometer, typically operating at 75 MHz for a 300 MHz instrument.

    • A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon.

    • A higher concentration of the sample (50-100 mg) and a larger number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C.

    • The spectral width is set to 0-220 ppm.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

IR Spectroscopy Protocol
  • Sample Preparation : For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • FTIR Acquisition :

    • The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • A background spectrum of the clean salt plates is first recorded.

    • The sample is then placed in the spectrometer, and the sample spectrum is acquired.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing : The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Introduction : A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization : Electron Ionization (EI) is typically used. The sample is bombarded with a high-energy electron beam (usually 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : The abundance of each fragment is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the structure and key fragmentation pathways of this compound.

Caption: Chemical structure of this compound.

G mol [CH₃CH(NH₂)CH₂CH₂NH₂]⁺ m/z = 88 frag1 [CH₃CH(NH₂)CH₂]⁺ m/z = 58 (Loss of •CH₂NH₂) mol->frag1 α-cleavage frag2 [CH₂NH₂]⁺ m/z = 30 (Loss of •CH(NH₂)CH₂CH₃) mol->frag2 α-cleavage frag3 [CH(NH₂)CH₂CH₂NH₂]⁺ m/z = 73 (Loss of •CH₃) mol->frag3 α-cleavage frag4 [CH₃CHNH₂]⁺ m/z = 44 (Loss of •CH₂CH₂NH₂) mol->frag4 α-cleavage

Caption: Primary mass spectrometry fragmentation pathways of this compound.

References

biological synthesis of 1,3-butanediamine in microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Microbial Synthesis of Short-Chain Diamines and Diols

Introduction

While the direct microbial biosynthesis of 1,3-butanediamine is not extensively documented in current research literature, significant progress has been made in the metabolic engineering of microorganisms for the production of structurally similar and industrially valuable chemicals. This guide focuses on the biological synthesis of 1,3-diaminopropane (B46017), a three-carbon diamine, and provides insights into the production of 1,3-butanediol (B41344). Both compounds serve as important platform chemicals for the synthesis of polymers, pharmaceuticals, and other specialty chemicals. This document will detail the established biosynthetic pathways, metabolic engineering strategies, experimental protocols, and quantitative production data, providing a comprehensive resource for researchers and professionals in the field.

Biological Synthesis of 1,3-Diaminopropane in Engineered Escherichia coli

1,3-Diaminopropane (1,3-DAP) is a valuable chemical building block for polyamides, epoxy resins, and various agrochemicals and pharmaceuticals.[1] While some microorganisms like Pseudomonas and Acinetobacter species naturally produce small amounts of 1,3-DAP, metabolic engineering of industrial workhorses like Escherichia coli has been the primary focus for achieving higher production titers.[1][2]

Biosynthetic Pathways for 1,3-Diaminopropane

Two primary heterologous pathways, a C4 and a C5 pathway, have been explored for the production of 1,3-DAP in E. coli.[1][3]

The C4 pathway originates from oxaloacetate, a four-carbon intermediate of the tricarboxylic acid (TCA) cycle.[3] This pathway, utilizing genes from Acinetobacter baumannii, has been identified as the more efficient route in silico.[1] The key enzymatic steps are:

  • L-aspartate formation: Oxaloacetate is converted to L-aspartate.

  • L-2,4-diaminobutanoate (DAB) formation: L-aspartate is converted to L-2,4-diaminobutanoate.

  • Decarboxylation to 1,3-DAP: L-2,4-diaminobutanoate is decarboxylated to form 1,3-diaminopropane.

The core heterologous enzymes in this pathway are L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase (encoded by dat) and L-2,4-diaminobutyrate decarboxylase (encoded by ddc) from A. baumannii.[1]

C4_Pathway_for_1_3_DAP Glucose Glucose Oxaloacetate Oxaloacetate Glucose->Oxaloacetate Glycolysis & TCA Cycle L_Aspartate L_Aspartate Oxaloacetate->L_Aspartate aspC L_2_4_Diaminobutanoate L_2_4_Diaminobutanoate L_Aspartate->L_2_4_Diaminobutanoate dat (A. baumannii) _1_3_DAP 1,3-Diaminopropane L_2_4_Diaminobutanoate->_1_3_DAP ddc (A. baumannii)

C4 Biosynthetic Pathway for 1,3-Diaminopropane.

The C5 pathway starts from α-ketoglutarate, a five-carbon intermediate of the TCA cycle, and proceeds through the formation of putrescine.[3] This pathway is found in some Pseudomonas species.[2] The general steps are:

  • Glutamate and Ornithine/Arginine synthesis: α-ketoglutarate is converted to glutamate, which then enters the ornithine or arginine biosynthetic pathways.

  • Putrescine formation: Ornithine or arginine is decarboxylated to form putrescine (1,4-diaminobutane).

  • Spermidine (B129725) synthesis: Putrescine is converted to spermidine.

  • Conversion to 1,3-DAP: Spermidine is dehydrogenated to produce 1,3-diaminopropane.

A key enzyme in the final step of this pathway is spermidine dehydrogenase (encoded by spdH).[3]

C5_Pathway_for_1_3_DAP Glucose Glucose alpha_KG α-Ketoglutarate Glucose->alpha_KG Glycolysis & TCA Cycle Putrescine Putrescine alpha_KG->Putrescine Multiple Steps Spermidine Spermidine Putrescine->Spermidine speE _1_3_DAP 1,3-Diaminopropane Spermidine->_1_3_DAP spdH (P. aeruginosa)

C5 Biosynthetic Pathway for 1,3-Diaminopropane.
Metabolic Engineering Strategies for Enhanced 1,3-DAP Production

Several metabolic engineering strategies have been employed to improve the production of 1,3-DAP in E. coli, primarily focusing on the more efficient C4 pathway.[1]

  • Increasing Precursor Supply: Overexpression of phosphoenolpyruvate (B93156) carboxylase (ppc) and aspartate aminotransferase (aspC) was performed to channel more carbon flux towards oxaloacetate and L-aspartate.[1]

  • Knockout of Competing Pathways: Deletion of phosphofructokinase (pfkA) was found to increase 1,3-DAP production.[1]

  • Fed-batch Fermentation: High-cell-density fed-batch fermentation has been crucial for achieving high titers of 1,3-DAP.[1]

Quantitative Data on 1,3-DAP Production

The following table summarizes the reported production metrics for 1,3-DAP in engineered E. coli.

Strain Engineering StrategyTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Overexpression of dat and ddc~0.5Not ReportedNot Reported[1]
+ Overexpression of ppc and aspC1.35 - 1.39Not ReportedNot Reported[1]
+ pfkA deletionNot ReportedNot ReportedNot Reported[1]
Fed-batch fermentation of final engineered strain13Not ReportedNot Reported[1]
Experimental Protocols
  • Host Strain: E. coli W (wild type) or other suitable laboratory strains.

  • Plasmids: Plasmids with inducible promoters (e.g., T7 or trc) are used for expressing the heterologous genes (dat, ddc) and for overexpressing native genes (ppc, aspC).

  • Gene Knockouts: Gene deletions (e.g., pfkA) are typically performed using homologous recombination-based methods.

  • Media: A defined minimal medium (e.g., M9 or a modified minimal medium) with glucose as the carbon source is commonly used. The medium is supplemented with appropriate antibiotics for plasmid maintenance.

  • Flask Cultivation: Shake flask cultures are used for initial strain screening and characterization. Typically, cells are grown at 37°C to a certain optical density (OD), and then protein expression is induced (e.g., with IPTG) followed by further cultivation at a lower temperature (e.g., 30°C).

  • Fed-batch Fermentation: For high-titer production, fed-batch fermentation is conducted in a bioreactor. A concentrated glucose solution is fed to the culture to maintain a low glucose concentration and avoid the accumulation of inhibitory byproducts. pH is controlled (e.g., at 7.0) by the addition of a base (e.g., NH4OH), and dissolved oxygen is maintained at a set level (e.g., 20%) by controlling the agitation speed and airflow rate.

  • Cell Growth: Cell growth is monitored by measuring the optical density at 600 nm (OD600).

  • Glucose Concentration: The concentration of glucose in the culture supernatant is determined using a glucose analyzer or HPLC with a refractive index (RI) detector.

  • 1,3-DAP Quantification: The concentration of 1,3-DAP in the culture supernatant is quantified by HPLC after derivatization with a fluorescent tag (e.g., o-phthalaldehyde, OPA) or by gas chromatography-mass spectrometry (GC-MS).

Biological Synthesis of 1,3-Butanediol in Engineered Escherichia coli

1,3-Butanediol (1,3-BDO) is a four-carbon diol with applications in cosmetics, as a solvent, and as a precursor for the synthesis of various chemicals.[4][5] The biosynthesis of 1,3-BDO in E. coli has been successfully demonstrated through the construction of an artificial pathway starting from acetyl-CoA.[4][6]

Biosynthetic Pathway for 1,3-Butanediol

The engineered pathway for 1,3-BDO production from glucose involves the following key steps:

  • Acetyl-CoA formation: Glucose is converted to acetyl-CoA through glycolysis.

  • Acetoacetyl-CoA formation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, catalyzed by an acetyl-CoA acetyltransferase (e.g., PhaA).[4]

  • 3-Hydroxybutyryl-CoA formation: Acetoacetyl-CoA is reduced to 3-hydroxybutyryl-CoA by an acetoacetyl-CoA reductase (e.g., PhaB).[4]

  • 3-Hydroxybutyraldehyde formation: 3-Hydroxybutyryl-CoA is converted to 3-hydroxybutyraldehyde by a CoA-acylating aldehyde dehydrogenase (e.g., Bld).[4]

  • 1,3-Butanediol formation: 3-Hydroxybutyraldehyde is reduced to 1,3-butanediol by an alcohol dehydrogenase (e.g., YqhD).[4]

BDO_Pathway Glucose Glucose Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Glycolysis Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA phaA _3_Hydroxybutyryl_CoA 3-Hydroxybutyryl-CoA Acetoacetyl_CoA->_3_Hydroxybutyryl_CoA phaB _3_Hydroxybutyraldehyde 3-Hydroxybutyraldehyde _3_Hydroxybutyryl_CoA->_3_Hydroxybutyraldehyde bld _1_3_BDO 1,3-Butanediol _3_Hydroxybutyraldehyde->_1_3_BDO yqhD

Engineered Pathway for 1,3-Butanediol Production.
Metabolic Engineering and Optimization

To enhance 1,3-BDO production, various strategies have been implemented:

  • Optimization of Gene Expression: The expression levels of the pathway enzymes (phaA, phaB, bld, yqhD) were optimized to balance the metabolic flux.[4]

  • Disruption of Competing Pathways: Pathways that compete for acetyl-CoA or consume intermediates were disrupted.

  • Culture Condition Optimization: Parameters such as the carbon-to-nitrogen ratio, aeration, induction time, and temperature were optimized.[4]

  • Cofactor Engineering: Strategies to improve the availability of NADPH, which is required by some of the pathway enzymes, have been explored.[7]

Quantitative Data on 1,3-BDO Production

The following table summarizes the reported production metrics for 1,3-BDO in engineered E. coli.

Strain Engineering StrategyTiter (mM)Titer (g/L)Yield (mol/mol glucose)Reference
Optimized gene expression and culture conditions257~23.20.51[4]
Further engineering including cofactor optimization790~71.10.65[7]
Experimental Workflow

A general experimental workflow for developing a microbial strain for 1,3-BDO production is as follows:

Experimental_Workflow cluster_design Design & Construction cluster_testing Screening & Optimization cluster_scaleup Scale-up Pathway_Design Pathway Design & Enzyme Selection Strain_Construction Strain Construction (Cloning, Knockouts) Pathway_Design->Strain_Construction Flask_Screening Shake Flask Screening Strain_Construction->Flask_Screening Optimization Optimization of Culture Conditions Flask_Screening->Optimization Fed_Batch Fed-Batch Fermentation Optimization->Fed_Batch Analysis Product Quantification (HPLC/GC-MS) Fed_Batch->Analysis

General Experimental Workflow for Microbial Production.

Conclusion

The biological synthesis of short-chain diamines and diols in microorganisms represents a promising and sustainable alternative to traditional chemical synthesis. While the direct microbial production of this compound is not yet well-established, the successful engineering of E. coli for the high-titer production of 1,3-diaminopropane and 1,3-butanediol demonstrates the potential of metabolic engineering and synthetic biology to create microbial cell factories for a wide range of valuable chemicals. Further research in pathway discovery, enzyme engineering, and process optimization will continue to advance the field and enable the bio-based production of an even broader array of molecules.

References

The Versatile Diamine: A Technical Guide to 1,3-Butanediamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanediamine, a chiral diamine, is a versatile and highly valuable building block in modern organic synthesis. Its unique structural features, including the presence of two nucleophilic amine groups at the 1 and 3 positions of a butane (B89635) backbone, allow for the construction of a diverse array of acyclic and heterocyclic structures. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its utility in the synthesis of heterocycles and polymers, and its emerging role in the development of biologically active molecules. This document details key experimental protocols, presents quantitative data for critical reactions, and visualizes synthetic pathways to empower researchers in leveraging the full potential of this important synthetic tool.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key physicochemical data for this compound.

PropertyValueReference
Molecular FormulaC₄H₁₂N₂[1][2]
Molecular Weight88.15 g/mol [1][2]
Boiling Point142-150 °C[2]
Melting Point-50 °C[1]
Density~0.87 g/cm³ at 20 °C[1]
Flash Point52 °C (open cup)[2]
SolubilityVery good in water[2]
AppearanceColorless liquid[2]
CAS Number (racemic)590-88-5[2]
CAS Number ((R)-enantiomer)44391-42-6[3]
CAS Number ((S)-enantiomer)25139-83-7[1]

Core Applications in Organic Synthesis

This compound serves as a key precursor in a variety of important organic transformations, including the synthesis of heterocycles and polymers.

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound makes it an ideal starting material for the construction of various nitrogen-containing heterocyclic systems.

Bispidines (3,7-diazabicyclo[3.3.1]nonanes) are a class of bicyclic alkaloids with a rigid structure that has garnered significant interest in medicinal chemistry.[4] Derivatives of bispidine have been investigated for a range of biological activities, including anticancer and antiviral properties.[5][6] The synthesis of the bispidine core can be achieved through a double Mannich reaction involving a primary amine, formaldehyde (B43269), and a ketone.[7]

A plausible synthetic workflow for the preparation of a bispidine derivative from this compound is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product BD This compound Mannich Double Mannich Reaction BD->Mannich FA Formaldehyde FA->Mannich Ketone Acetone (B3395972) Ketone->Mannich Bispidine Bispidine Derivative Mannich->Bispidine

General workflow for the synthesis of bispidine derivatives.

Experimental Protocol: Synthesis of a Bispidine Derivative

The following is a representative protocol for the synthesis of a bispidine derivative adapted from general Mannich reaction procedures.[8][9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), acetone (2.0 eq), and an appropriate solvent such as ethanol.

  • Addition of Formaldehyde: To the stirred solution, add aqueous formaldehyde (4.0 eq) dropwise.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel to afford the desired bispidine product.

Quantitative Data for Bispidine Synthesis

ReactantsConditionsProductYieldReference
N-benzyl-4-piperidone, formaldehyde, benzylamineRefluxN,N'-dibenzylbispidinone-[7]
1-(3-ethoxypropyl)-4-oxopiperidine, paraformaldehyde, primary aminesAcetic acid, methanol3-(3-ethoxypropyl)-7-heterocyclylalkyl-3,7-diazabicyclo[3.3.l]nonan-9-onesGood[8][10]

The Paal-Knorr synthesis is a classical and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[11][12] This reaction proceeds via the condensation of the amine with both carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrrole (B145914) ring.[13]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product BD This compound PK Paal-Knorr Synthesis BD->PK Diketone 1,4-Dicarbonyl (e.g., 2,5-Hexanedione) Diketone->PK Pyrrole N-substituted Pyrrole PK->Pyrrole G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product BD This compound Cyclo Cyclocondensation BD->Cyclo Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Dicarbonyl->Cyclo Diazepine 1,3-Diazepine Derivative Cyclo->Diazepine G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product BD This compound Poly Condensation Polymerization BD->Poly Diacyl Diacyl Chloride (e.g., Adipoyl Chloride) Diacyl->Poly Polyamide Polyamide Poly->Polyamide G cluster_pathway Polyamine Catabolism cluster_effect Cellular Effect Spermine Spermine SSAT SSAT Spermine->SSAT Acetyl-CoA SMOX SMOX Spermine->SMOX NAcSpermine N1-Acetylspermine SSAT->NAcSpermine PAOX PAOX NAcSpermine->PAOX Spermidine Spermidine PAOX->Spermidine H2O2_1 H₂O₂ PAOX->H2O2_1 Aldehyde_1 3-Ac-AP PAOX->Aldehyde_1 Apoptosis Apoptosis H2O2_1->Apoptosis Aldehyde_1->Apoptosis SMOX->Spermidine H2O2_2 H₂O₂ SMOX->H2O2_2 Aldehyde_2 3-AP SMOX->Aldehyde_2 H2O2_2->Apoptosis Aldehyde_2->Apoptosis

References

The Untapped Potential of 1,3-Butanediamine in Advanced Polymer Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 19, 2025 – As the demand for novel polymers with tailored properties continues to grow, the exploration of underutilized monomers is paramount for innovation in materials science. This technical guide delves into the potential applications of 1,3-butanediamine, a C4 aliphatic diamine, in the synthesis of high-performance polyamides, polyimides, and polyurethanes. While direct research on polymers derived from this compound is limited, this paper aims to provide a comprehensive overview for researchers, scientists, and drug development professionals by drawing parallels with structurally similar diamines and outlining general synthetic methodologies.

Introduction to this compound

This compound (also known as 1,3-diaminobutane) is a versatile building block in organic and polymer chemistry.[1] Its asymmetrical structure, with a methyl group adjacent to one of the amine functionalities, is expected to influence polymer chain packing and morphology, potentially leading to materials with unique thermal and mechanical properties compared to their linear C4 counterpart, 1,4-butanediamine.

This guide will explore the synthesis and potential properties of polymers incorporating this compound, providing a foundational resource for future research and development in this promising area.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing polymerization processes. Key physicochemical data for this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₄H₁₂N₂[1]
Molecular Weight88.15 g/mol [1]
Boiling Point142-150 °C[1]
Flash Point52 °C (open cup)[1]
Density0.85 g/cm³
Solubility in WaterVery good[1]

Applications in Polymer Chemistry

The two primary amine groups of this compound allow it to readily participate in polycondensation and polyaddition reactions to form a variety of polymers.

Polyamides

Polyamides are a major class of engineering thermoplastics known for their excellent mechanical strength and thermal stability. The synthesis of polyamides from this compound can be achieved through various methods, including melt polycondensation and interfacial polymerization.

General Reaction Pathway for Polyamide Synthesis:

Polyamide_Synthesis cluster_reactants Reactants cluster_process Polycondensation cluster_products Products Diamine This compound (H₂N-(CH₂)₂-CH(CH₃)-NH₂) Polymerization Heat / Catalyst (e.g., Melt or Interfacial) Diamine->Polymerization Diacid Dicarboxylic Acid / Diacyl Chloride (HOOC-R-COOH / ClOC-R-COCl) Diacid->Polymerization Polyamide Polyamide (-[NH-(CH₂)₂-CH(CH₃)-NH-CO-R-CO]n-) Polymerization->Polyamide Byproduct Byproduct (H₂O or HCl) Polymerization->Byproduct

Caption: General synthesis of polyamides from this compound.

Expected Properties:

While specific data for polyamides derived from this compound is scarce, we can infer potential properties by comparing them to polyamides made from other short-chain aliphatic diamines. For instance, polyamides based on 1,3-propanediamine exhibit melting points in the range of 196-216 °C.[1] The introduction of the methyl side group in this compound may disrupt chain packing, potentially leading to a lower melting point and increased solubility compared to polyamides from 1,4-butanediamine.

Table of Comparative Thermal Properties of Aliphatic Polyamides:

Polymer (Diamine + Diacid)Glass Transition Temp. (T_g)Melting Temp. (T_m)Decomposition Temp. (T_d)
Poly(propylene adipamide) (1,3-Propanediamine + Adipic Acid)Data not available~210 °CData not available
Poly(butylene adipamide) (1,4-Butanediamine + Adipic Acid)~50 °C~265 °C~450 °C
Poly(1,3-butylene adipamide) (Predicted) Potentially lower than PA 4,6 Potentially lower than PA 4,6 Similar to other aliphatic PAs

Note: The properties for Poly(1,3-butylene adipamide) are predicted based on structural considerations and require experimental verification.

Polyimides

Polyimides are renowned for their exceptional thermal stability, chemical resistance, and dielectric properties. The synthesis typically involves a two-step process where a poly(amic acid) precursor is first formed from a diamine and a dianhydride, followed by thermal or chemical imidization.

General Reaction Pathway for Polyimide Synthesis:

Polyimide_Synthesis cluster_step1 Step 1: Poly(amic acid) formation cluster_step2 Step 2: Imidization Diamine This compound PAA Poly(amic acid) intermediate Diamine->PAA Dianhydride Dianhydride (e.g., PMDA, ODPA) Dianhydride->PAA Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Imidization Heat (Δ) or Chemical Dehydration PAA->Imidization Polyimide Polyimide Imidization->Polyimide Water Water (H₂O) Imidization->Water

Caption: Two-step synthesis of polyimides.

Expected Properties:

The incorporation of an aliphatic diamine like this compound into a polyimide backbone is expected to increase the flexibility of the polymer chains compared to fully aromatic polyimides. This could lead to improved processability and solubility. However, it may also result in a lower glass transition temperature (T_g) and reduced thermal stability.

Polyurethanes

Polyurethanes are a versatile class of polymers with applications ranging from flexible foams to rigid elastomers. They are synthesized through the polyaddition reaction of a diisocyanate with a polyol, often in the presence of a diamine chain extender. This compound can act as such a chain extender, reacting with isocyanate groups to form urea (B33335) linkages, which can enhance the hard segment domains and influence the material's mechanical properties.

General Reaction Pathway for Polyurethane Synthesis (with Diamine Extender):

Polyurethane_Synthesis cluster_reactants Reactants cluster_process Polyaddition cluster_product Product Diisocyanate Diisocyanate (OCN-R-NCO) Polymerization Catalyst Diisocyanate->Polymerization Polyol Polyol (HO-R'-OH) Polyol->Polymerization Diamine This compound (Chain Extender) Diamine->Polymerization Polyurethane Poly(urethane-urea) Polymerization->Polyurethane Melt_Polycondensation Start Start Reactants Equimolar this compound and Dicarboxylic Acid Start->Reactants Reactor Charge to Reactor Reactants->Reactor Inert Purge with Inert Gas (N₂) Reactor->Inert Heat1 Heat to ~180-220°C (Water removal) Inert->Heat1 Vacuum Apply Vacuum Increase Temp to ~250-280°C Heat1->Vacuum Polymerization Polymerize for 2-4 hours Vacuum->Polymerization Extrude Extrude Polymer Polymerization->Extrude Cool Cool and Pelletize Extrude->Cool End End Cool->End Polyimide_Workflow Start Start Dissolve_Diamine Dissolve this compound in Polar Aprotic Solvent Start->Dissolve_Diamine Add_Dianhydride Slowly Add Dianhydride (e.g., PMDA) Dissolve_Diamine->Add_Dianhydride Stir_PAA Stir at Room Temperature to form Poly(amic acid) Solution Add_Dianhydride->Stir_PAA Cast_Film Cast Solution onto a Substrate Stir_PAA->Cast_Film Thermal_Imidization Heat in Stages (e.g., 100°C, 200°C, 300°C) Cast_Film->Thermal_Imidization Cool_Peel Cool and Peel Polyimide Film Thermal_Imidization->Cool_Peel End End Cool_Peel->End

References

An In-depth Technical Guide to the Stereochemistry of 1,3-Butanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanediamine, a chiral diamine, presents a foundational stereochemical scaffold of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its two stereogenic centers give rise to a pair of enantiomers, (R)- and (S)-1,3-butanediamine, the distinct spatial arrangements of which impart unique properties and reactivity. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its physical and chemical properties, established protocols for its resolution and asymmetric synthesis, and its applications as a chiral building block and resolving agent.

Stereoisomers of this compound

This compound possesses a single chiral center at the C3 position, resulting in two enantiomers: (R)-1,3-butanediamine and (S)-1,3-butanediamine. These non-superimposable mirror images exhibit identical physical properties in an achiral environment, such as boiling point and density, but differ in their interaction with plane-polarized light, a property known as optical activity.

A mixture containing equal amounts of the (R)- and (S)-enantiomers is known as a racemic mixture and is optically inactive. The separation of these enantiomers is crucial for their application in stereoselective synthesis and for the development of chiral drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even detrimental.

Quantitative Data of this compound Stereoisomers

The following table summarizes the key physical and chemical properties of the racemic mixture and the individual enantiomers of this compound.

PropertyRacemic this compound(R)-1,3-Butanediamine(S)-1,3-Butanediamine
CAS Number 590-88-5[1]44391-42-6[2]25139-83-7[3][4]
Molecular Formula C₄H₁₂N₂[1]C₄H₁₂N₂[2]C₄H₁₂N₂[3][4]
Molecular Weight 88.15 g/mol [1]88.15 g/mol [2]88.15 g/mol [3][4]
Boiling Point 142-150 °C[1]-~118 °C[3]
Melting Point ---50 °C[3]
Density --~0.87 g/cm³ at 20 °C[3]
Specific Rotation ([α]D) Data not availableData not available

Experimental Protocols

Resolution of Racemic this compound

The classical method for resolving racemic amines involves the formation of diastereomeric salts with a chiral resolving agent. For this compound, a chiral acid such as (+)-tartaric acid can be employed. The resulting diastereomeric salts, (R)-1,3-butanediammonium-(+)-tartrate and (S)-1,3-butanediammonium-(+)-tartrate, possess different solubilities, allowing for their separation by fractional crystallization.

Protocol: Resolution of Racemic this compound using (+)-Tartaric Acid

This protocol is based on established procedures for the resolution of racemic amines.

Materials:

  • Racemic this compound

  • (+)-Tartaric acid

  • Methanol (B129727)

  • 50% (w/w) Sodium hydroxide (B78521) solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (Erlenmeyer flask, Buchner funnel, separatory funnel, round-bottom flask)

  • Heating plate

  • Rotary evaporator

  • pH paper

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve a specific molar equivalent of (+)-tartaric acid in a minimal amount of hot methanol in an Erlenmeyer flask.

    • Slowly add an equimolar amount of racemic this compound to the tartaric acid solution with stirring. The reaction is exothermic.

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The flask can be placed in an ice bath to enhance crystallization.

  • Separation of Diastereomers:

    • Collect the crystalline precipitate by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomer:

    • Suspend the collected crystals in water.

    • Slowly add 50% sodium hydroxide solution with stirring until the solution is basic (check with pH paper) to liberate the free amine from the tartrate salt.

    • Transfer the mixture to a separatory funnel.

  • Extraction and Isolation:

    • Extract the aqueous layer with three portions of diethyl ether.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the resolved this compound enantiomer.

  • Analysis:

    • Determine the yield of the resolved enantiomer.

    • Measure the optical rotation using a polarimeter to determine the enantiomeric purity.

Asymmetric Synthesis of this compound

Asymmetric synthesis provides a direct route to enantiomerically pure compounds. While a specific protocol for this compound was not detailed in the searched literature, a general approach for the asymmetric synthesis of chiral amines involves the use of a chiral auxiliary, such as tert-butanesulfinamide (tBS).[5]

Conceptual Protocol for Asymmetric Synthesis:

  • Condensation: Reaction of a suitable ketone precursor with a chiral amine reagent like tert-butanesulfinamide to form a chiral N-sulfinyl imine.

  • Nucleophilic Addition: Diastereoselective addition of a nucleophile to the imine.

  • Cleavage: Removal of the chiral auxiliary to yield the enantiomerically enriched amine.

Visualizations

Logical Relationship of this compound Stereoisomers

stereoisomers racemate Racemic this compound (R/S mixture) R_enantiomer (R)-1,3-Butanediamine racemate->R_enantiomer Resolution S_enantiomer (S)-1,3-Butanediamine racemate->S_enantiomer Resolution R_enantiomer->racemate Racemization S_enantiomer->racemate Racemization

Caption: Relationship between racemic this compound and its constituent enantiomers.

Experimental Workflow for Resolution of Racemic this compound

resolution_workflow start Racemic this compound + (+)-Tartaric Acid salt_formation Diastereomeric Salt Formation (in Methanol) start->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Filtration crystallization->separation crystals Less Soluble Diastereomeric Salt ((S)-Amine-(+)-Tartrate) separation->crystals filtrate More Soluble Diastereomeric Salt ((R)-Amine-(+)-Tartrate) separation->filtrate liberation_S Liberation of Amine (add NaOH) crystals->liberation_S liberation_R Liberation of Amine (add NaOH) filtrate->liberation_R extraction_S Extraction with Ether liberation_S->extraction_S S_enantiomer (S)-1,3-Butanediamine extraction_S->S_enantiomer extraction_R Extraction with Ether liberation_R->extraction_R R_enantiomer (R)-1,3-Butanediamine extraction_R->R_enantiomer

Caption: Workflow for the resolution of racemic this compound via diastereomeric salt formation.

Applications in Drug Development and Asymmetric Catalysis

Chiral diamines are pivotal in modern synthetic and medicinal chemistry.

  • Chiral Ligands: The enantiomers of this compound can serve as chiral ligands in transition metal-catalyzed asymmetric reactions.[6] These metal-diamine complexes create a chiral environment that can induce high stereoselectivity in the formation of a desired product enantiomer.

  • Chiral Building Blocks: Enantiomerically pure this compound is a valuable synthon for the construction of complex, biologically active molecules. The two amine groups provide reactive sites for building larger molecular frameworks with defined stereochemistry.

  • Chiral Resolving Agents: As demonstrated in the experimental protocol, the enantiomers of this compound can be used to resolve racemic mixtures of acidic compounds through the formation and separation of diastereomeric salts.[7] This is a widely used technique in the pharmaceutical industry for the production of single-enantiomer drugs.

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its properties and applications. Understanding the characteristics of its enantiomers and the methods for their separation and synthesis is essential for leveraging this versatile molecule in drug discovery, asymmetric catalysis, and the development of advanced materials. While there is a solid foundation of knowledge, further research to fully characterize the physical properties of the individual enantiomers, particularly their specific rotation, would be highly beneficial to the scientific community.

References

A Technical Guide to 1,3-Butanediamine: Commercial Availability, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Butanediamine, a chiral diamine, is a versatile building block in organic synthesis with growing importance in polymer chemistry and drug discovery. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and significant applications. A detailed experimental protocol for the synthesis of polyamides derived from this compound is presented, alongside an exploration of its role as a scaffold in the development of bioactive molecules. Furthermore, this guide elucidates the involvement of its structural analog, 1,3-diaminopropane, in the crucial phosphopantetheine biosynthesis pathway, offering insights into its potential biological significance.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, catering to both research and industrial needs. It is typically offered as a racemic mixture and as the individual (R)- and (S)-enantiomers. The availability of enantiomerically pure forms is particularly crucial for applications in asymmetric synthesis and the development of chiral pharmaceuticals.

Key suppliers for this compound and its derivatives include specialty chemical companies that offer a wide array of building blocks for organic synthesis and drug discovery. While pricing is subject to purity, quantity, and the specific supplier, it is advisable to request quotes from multiple vendors to ensure competitive pricing.

Table 1: Commercial Availability of this compound

Compound Name CAS Number Typical Purity Available Forms
This compound (racemic)590-88-5≥95%Liquid
(R)-1,3-Butanediamine44391-42-6≥97%Liquid
(S)-1,3-Butanediamine25139-83-7≥97%Liquid

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and other applications.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular FormulaC₄H₁₂N₂[1]
Molecular Weight88.15 g/mol [1]
Boiling Point142-150 °C[1]
Density~0.86 g/cm³[1]
SolubilitySoluble in water[1]

Applications in Polyamide Synthesis

This compound serves as a valuable monomer in the synthesis of polyamides, offering unique properties to the resulting polymers due to its non-linear structure. The synthesis of high-molecular-weight polyamides using diamines like 1,3-propanediamine has been demonstrated to be challenging due to the high reactivity of the monomer[2]. However, careful control of reaction conditions can lead to the formation of high-performance polymers.

Experimental Protocol: Synthesis of Polyamide from this compound and a Dicarboxylic Acid (Exemplary)

This protocol is adapted from the synthesis of polyamides using 1,3-propanediamine and can be applied to this compound with appropriate modifications[2].

Materials:

  • This compound

  • Dicarboxylic acid (e.g., sebacic acid)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Nylon Salt Preparation: An aqueous solution of the dicarboxylic acid is neutralized with an equimolar amount of this compound to form the nylon salt. The pH is carefully adjusted to neutral.

  • Pre-polymerization (Melt Polycondensation): The aqueous salt solution is transferred to a high-pressure autoclave. The temperature is gradually raised to approximately 220-250 °C while the pressure is maintained at around 1.8 MPa. Water is removed as steam during this process.

  • Polycondensation: After the initial water removal, the pressure is slowly reduced to atmospheric pressure, and then a vacuum is applied to facilitate the removal of the remaining water and drive the polymerization to completion. The temperature is maintained for a set period to achieve the desired molecular weight.

  • Solid-State Polymerization (Optional): To further increase the molecular weight, the obtained prepolymer can be subjected to solid-state polymerization. The polymer is heated under a nitrogen atmosphere or vacuum at a temperature below its melting point.

Characterization:

The resulting polyamide can be characterized by various techniques to determine its properties.

Table 3: Characterization of Polyamides Derived from 1,3-Diamine Monomers

Property Method Expected Outcome Reference
Molecular Weight (Mn, Mw)Gel Permeation Chromatography (GPC)High molecular weight indicates successful polymerization.[2]
Thermal Properties (Tm, Tg)Differential Scanning Calorimetry (DSC)Provides information on melting and glass transition temperatures.[2]
Crystalline StructureX-ray Diffraction (XRD)Determines the crystalline form of the polyamide.[2]
Water AbsorptionGravimetric analysisMeasures the hydrophilicity of the polymer.[2]

Logical Workflow for Polyamide Synthesis

Polyamide_Synthesis cluster_Monomers Monomer Preparation cluster_Polymerization Polymerization Process cluster_Characterization Polymer Characterization Diamine This compound Salt Nylon Salt Formation (Aqueous Solution) Diamine->Salt Diacid Dicarboxylic Acid Diacid->Salt Melt Melt Polycondensation (High T, P) Salt->Melt Heat & Pressurize SSP Solid-State Polymerization (Optional, High T, Vacuum) Melt->SSP Increase MW GPC GPC (Molecular Weight) Melt->GPC DSC DSC (Thermal Properties) Melt->DSC XRD XRD (Crystallinity) Melt->XRD SSP->GPC SSP->DSC SSP->XRD

Caption: Workflow for Polyamide Synthesis from this compound.

Application in Drug Development and Bioactive Molecules

The 1,3-diamine motif is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules[3]. The chirality and the spacing of the two amino groups in this compound make it an attractive starting material for the synthesis of novel drug candidates.

1,3-Diamine Scaffold in Anticancer Agents

Recent research has highlighted the potential of diamide-containing compounds as potent antimitotic agents. A study on a series of novel diamide (B1670390) functional compounds demonstrated significant antiproliferative activity against the HepG2 cell line[4]. Two of the synthesized compounds exhibited anticancer activity equipotent or more potent than the reference compound Combretastatin A-4[4].

Mechanism of Action:

These bioactive diamides were found to induce cell cycle arrest at the G2/M phase and promote apoptosis[4]. Further investigation revealed that these compounds inhibit tubulin polymerization, a key process in cell division[4].

Experimental Protocol: Evaluation of Anticancer Activity (Exemplary)

The following is a generalized protocol for evaluating the anticancer activity of compounds containing a 1,3-diamine scaffold, based on the study of diamide antimitotic agents[4].

Cell Culture:

  • Human cancer cell lines (e.g., HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Antiproliferative Assay (MTT Assay):

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

Cell Cycle Analysis (Flow Cytometry):

  • Cells are treated with the test compounds for a defined time.

  • The cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide).

  • The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Apoptosis Assay:

  • Apoptosis can be assessed by various methods, such as Annexin V-FITC/propidium iodide staining followed by flow cytometry, or by measuring the activity of caspases.

Table 4: Pharmacological Data of Exemplary Diamide Anticancer Agents

Compound IC₅₀ on HepG2 (µM) Mechanism of Action Reference
Compound 3k0.008 ± 0.001Tubulin polymerization inhibitor, induces apoptosis[4]
Compound 3l0.009 ± 0.001Tubulin polymerization inhibitor, induces apoptosis[4]
Combretastatin A-4 (Reference)0.009 ± 0.001Tubulin polymerization inhibitor[4]

Role in Biological Signaling Pathways

While direct evidence for the involvement of this compound in specific signaling pathways is limited, studies on its close structural analog, 1,3-diaminopropane, provide valuable insights into its potential biological roles.

Induction of Phosphopantetheine Biosynthesis

Research in filamentous fungi has shown that 1,3-diaminopropane, along with spermidine, acts as an inducer of secondary metabolite biosynthesis, such as penicillin[5][6]. This induction is mediated by the upregulation of enzymes involved in the biosynthesis of β-alanine and pantothenic acid, which are precursors to 4'-phosphopantetheine[5][6].

The Phosphopantetheine Pathway:

4'-Phosphopantetheine (B1211885) is a crucial prosthetic group for acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs), which are essential components of fatty acid synthases (FAS), polyketide synthases (PKS), and non-ribosomal peptide synthetases (NRPS)[7][8]. These large enzyme complexes are responsible for the synthesis of a wide range of primary and secondary metabolites. The attachment of the 4'-phosphopantetheine moiety converts the inactive apo-proteins into their active holo-forms[5].

Given the structural similarity, it is plausible that this compound could also play a role in modulating this fundamental metabolic pathway in various organisms.

Phosphopantetheine_Pathway cluster_Inducers Inducing Molecules cluster_Precursors Biosynthetic Precursors cluster_Cofactor Cofactor Synthesis cluster_Activation Enzyme Activation cluster_Products Metabolic Products Diamine 1,3-Diaminopropane (or this compound) BetaAlanine β-Alanine Biosynthesis Diamine->BetaAlanine Induces PantothenicAcid Pantothenic Acid Biosynthesis Diamine->PantothenicAcid Induces Phosphopantetheine 4'-Phosphopantetheine BetaAlanine->Phosphopantetheine PantothenicAcid->Phosphopantetheine HoloACP Holo-Acyl Carrier Protein (Active) Phosphopantetheine->HoloACP Attaches to ApoACP Apo-Acyl Carrier Protein (Inactive) ApoACP->HoloACP FattyAcids Fatty Acids HoloACP->FattyAcids Polyketides Polyketides HoloACP->Polyketides NonRibosomalPeptides Non-Ribosomal Peptides HoloACP->NonRibosomalPeptides

Caption: Proposed Signaling Pathway for 1,3-Diamine Induced Secondary Metabolism.

Conclusion

This compound is a commercially available and versatile chemical building block with significant potential in both materials science and pharmaceutical development. Its utility in the synthesis of high-performance polyamides and as a scaffold for novel bioactive compounds makes it a molecule of considerable interest to researchers and scientists. The potential involvement of this compound and its analogs in fundamental biological pathways, such as the biosynthesis of phosphopantetheine, opens up new avenues for research into its role in cellular metabolism and as a potential target for therapeutic intervention. Further exploration of the synthesis and applications of this compound derivatives is warranted to fully unlock their potential.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3-Butanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1,3-butanediamine. Due to a lack of publicly available experimental thermal analysis data for this compound, this guide presents illustrative data for the closely related compound, 1,3-diaminopropane, to serve as a representative model. Detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to facilitate the design of thermal stability studies. Furthermore, this document outlines the probable thermal decomposition pathways of this compound, drawing upon established mechanisms for similar short-chain aliphatic diamines.

Introduction

This compound, also known as 1,3-diaminobutane, is a bifunctional organic compound with the chemical formula C₄H₁₂N₂. Its structure, featuring two primary amine groups, makes it a valuable building block in various chemical syntheses, including the development of pharmaceuticals and polymers. The thermal stability of such compounds is a critical parameter, influencing storage conditions, handling procedures, and its utility in applications where it may be subjected to elevated temperatures. Understanding its decomposition profile is essential for ensuring safety and predicting potential degradation products that could affect product purity and efficacy.

This guide summarizes the current understanding of the thermal behavior of short-chain diamines and provides a framework for the experimental investigation of this compound.

Data Presentation: Thermal Analysis

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for 1,3-Diaminopropane [1]

Temperature Range (°C)EventWeight Loss (%)Onset Temperature (°C)Peak Decomposition Temperature (°C)
100 - 200Volatilization/Decomposition~ 98%~ 130~ 160
> 200Residual Decomposition~ 2%--

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for 1,3-Diaminopropane [1]

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)
Endothermic Event (Vaporization)~ 135~ 165Not Specified

Experimental Protocols

The following are detailed, generalized methodologies for conducting TGA and DSC analyses on a liquid amine sample like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample crucible into the TGA furnace.

    • Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to create an inert atmosphere and prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30 °C for a sufficient duration to achieve thermal stability.

    • Ramp the temperature at a linear heating rate of 10 °C/min to a final temperature of approximately 500-600 °C.

  • Data Acquisition: Continuously monitor and record the sample mass as a function of temperature throughout the experiment. The TGA software will generate a thermogram (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_output Data Output weigh Weigh 5-10 mg of this compound load Load into TGA Crucible weigh->load place Place Crucible in TGA load->place purge Purge with Inert Gas place->purge heat Heat at 10°C/min to 600°C purge->heat record Record Mass vs. Temperature heat->record thermogram TGA Thermogram record->thermogram dtg DTG Curve record->dtg

TGA Experimental Workflow Diagram.
Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature, identifying events such as boiling and decomposition.

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a volatile sample pan (e.g., a hermetically sealed aluminum pan).

    • Securely seal the pan to prevent mass loss due to evaporation before the boiling point.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30 °C.

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature that encompasses the expected boiling and initial decomposition ranges (e.g., up to 300 °C).

  • Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature. The resulting DSC thermogram will show endothermic and exothermic peaks corresponding to thermal events.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_output Data Output weigh Weigh 2-5 mg of this compound load Load into Hermetic DSC Pan & Seal weigh->load place Place Sample & Ref Pans in DSC load->place purge Purge with Inert Gas place->purge heat Heat at 10°C/min to 300°C purge->heat record Record Heat Flow vs. Temperature heat->record thermogram DSC Thermogram record->thermogram Decomposition_Pathway BD This compound Carbamate Carbamate Intermediate BD->Carbamate + CO2 CyclicUrea Cyclic Urea Derivative Carbamate->CyclicUrea Intramolecular Cyclization SubstitutedUrea Substituted Urea Carbamate->SubstitutedUrea Nucleophilic Attack by another 1,3-BD Fragments Smaller Volatile Fragments (e.g., NH3, COx) CyclicUrea->Fragments High Temp SubstitutedUrea->Fragments High Temp

References

An In-depth Technical Guide to the Reactivity of Amino Groups in 1,3-Butanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanediamine is a chiral diamine that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its structure features two primary amino groups at positions 1 and 3, which exhibit differential reactivity due to their distinct steric and electronic environments. This guide provides a comprehensive overview of the factors governing the reactivity of these amino groups, methods for their selective functionalization, and detailed experimental protocols relevant to drug development and chemical research.

Core Reactivity Principles

The differential reactivity of the two amino groups in this compound is primarily governed by a combination of steric hindrance and electronic effects. The amino group at the C1 position is a primary amine with standard reactivity. In contrast, the amino group at the C3 position is also primary but is situated on a stereogenic center and is flanked by a methyl group, leading to increased steric hindrance.

Electronic Effects and Basicity (pKa):

Steric Hindrance:

The methyl group at the C3 position creates significant steric bulk around the C3-amino group. This steric hindrance can impede the approach of electrophiles, making this group less accessible for reactions, particularly with bulky reagents. This effect is a crucial factor that can be exploited for achieving regioselective functionalization.

Data Presentation: Factors Influencing Amino Group Reactivity

FactorC1-Amino GroupC3-Amino GroupImplication for Reactivity
Steric Hindrance Less hinderedMore hindered due to adjacent methyl groupC1-amino group is more accessible to bulky reagents.
Electronic Effect Standard primary amineElectron-donating methyl group nearbyThe C1-amino group is predicted to be slightly more basic/nucleophilic.
Predicted pKa Predicted to be slightly higherPredicted to be slightly lowerThe C1-amino group is expected to be more reactive towards protonation and electrophiles under thermodynamic control.

Signaling Pathways and Reaction Mechanisms

The selective functionalization of this compound can be directed through several strategic approaches, each leveraging the inherent differences between the two amino groups.

Pathway for Selective Mono-Alkylation

Selective mono-alkylation can be achieved by carefully controlling the reaction stoichiometry. Using a sub-stoichiometric amount of the alkylating agent relative to the diamine favors the reaction at the more reactive and less sterically hindered C1-amino group.

This compound This compound Mono_Alkylated_Product N1-Alkyl-1,3-butanediamine This compound->Mono_Alkylated_Product More reactive C1-NH2 attacks Alkylating_Agent Alkylating Agent (e.g., R-X, <1 eq.) Alkylating_Agent->Mono_Alkylated_Product Di_Alkylated_Product N1,N3-Dialkyl-1,3-butanediamine Mono_Alkylated_Product->Di_Alkylated_Product Further alkylation (minor)

Caption: Pathway for selective mono-alkylation of this compound.

Chelation-Controlled Functionalization

The 1,3-disposition of the amino groups allows for the formation of a six-membered chelate ring with a suitable metal or metalloid. This can be used to direct the reactivity of one of the amino groups. For instance, reaction with 9-borabicyclo[3.3.1]nonane (9-BBN) can form a stable chelate, allowing for selective deprotonation and subsequent functionalization of one amino group.[3]

Diamine This compound Chelate Bicyclic Chelate Diamine->Chelate Chelating_Agent Chelating Agent (e.g., 9-BBN) Chelating_Agent->Chelate Deprotonated_Chelate Deprotonated Chelate Chelate->Deprotonated_Chelate Deprotonation Base Base Base->Deprotonated_Chelate Functionalized_Chelate Functionalized Chelate Deprotonated_Chelate->Functionalized_Chelate Reaction with E+ Electrophile Electrophile (E+) Electrophile->Functionalized_Chelate Mono_Functionalized Mono-functionalized This compound Functionalized_Chelate->Mono_Functionalized Release Hydrolysis Hydrolysis Hydrolysis->Mono_Functionalized

Caption: Chelation-controlled mono-functionalization workflow.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of (R)-1,3-Butanediamine via Reductive Amination[4]

This protocol describes the selective mono-alkylation by controlling the stoichiometry of the reactants.

Materials:

  • (R)-1,3-Butanediamine

  • Aldehyde or Ketone (0.9 equivalents)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.1 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add (R)-1,3-butanediamine (1.0 equivalent) and the chosen solvent (DCE or DCM, to a concentration of approximately 0.1 M).

  • Add the aldehyde or ketone (0.9 equivalents) to the solution and stir for 30 minutes at room temperature to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.1 equivalents) to the mixture in portions over 10-15 minutes.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure mono-N-alkylated-(R)-1,3-butanediamine.

Protocol 2: Selective Mono-N-Acylation of this compound using a Protecting Group Strategy

This protocol utilizes a temporary protecting group to achieve selective acylation.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Mono-Boc Protection

  • Dissolve this compound (1.0 equivalent) in DCM.

  • Cool the solution to 0 °C and add a solution of Boc₂O (0.95 equivalents) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude mono-Boc-protected this compound. Purify by column chromatography if necessary.

Step 2: Acylation of the Unprotected Amino Group

  • Dissolve the mono-Boc-protected this compound (1.0 equivalent) in DCM and cool to 0 °C.

  • Add triethylamine (1.1 equivalents).

  • Add the acyl chloride (1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Step 3: Deprotection

  • Dissolve the N-acylated, N'-Boc-protected diamine in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 12.

  • Extract the product with DCM, dry the organic layer, and concentrate to yield the mono-N-acylated this compound.

Protocol 3: Lipase-Catalyzed Regioselective Acylation

Enzymatic catalysis can offer high regioselectivity under mild conditions. Lipases, for example, can selectively acylate the less sterically hindered primary amino group.

Materials:

  • This compound

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Immobilized lipase (B570770) (e.g., Novozym 435 - Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Molecular sieves (optional)

Procedure:

  • To a flask, add this compound (1.0 equivalent), the acyl donor (1.0-1.2 equivalents), and the anhydrous organic solvent.

  • Add the immobilized lipase (typically 10-50% by weight of the limiting reactant).

  • If using an acyl donor that produces water as a byproduct, add activated molecular sieves.

  • Stir the mixture at a controlled temperature (e.g., 30-50 °C).

  • Monitor the reaction progress by GC or LC-MS.

  • Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the product by column chromatography to isolate the mono-N-acylated this compound.

Conclusion

The differential reactivity of the amino groups in this compound, arising from a combination of steric and electronic factors, provides a valuable handle for selective functionalization. By carefully selecting reaction conditions, stoichiometry, and catalytic systems, researchers can achieve high regioselectivity in acylation, alkylation, and other modifications. The protocols outlined in this guide offer practical starting points for the synthesis of mono-functionalized this compound derivatives, which are key intermediates in the development of novel pharmaceuticals and functional materials. Further exploration of enzymatic and chelation-controlled methodologies holds promise for even more precise and efficient synthetic strategies.

References

An In-depth Technical Guide to Known Derivatives of 1,3-Butanediamine and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives of 1,3-butanediamine, detailing their synthesis, physicochemical properties, and biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Introduction to this compound

This compound (1,3-diaminobutane) is a chiral diamine that serves as a versatile building block in organic synthesis.[1] Its structure, featuring two primary amine groups at the 1- and 3-positions of a butane (B89635) backbone, allows for the synthesis of a wide array of derivatives with diverse applications. These derivatives have found utility as chiral ligands in asymmetric catalysis, as intermediates in the preparation of pharmaceuticals and agrochemicals, and as monomers in polymer chemistry.[2] The presence of a stereocenter at the C3 position allows for the existence of (R)- and (S)-enantiomers, which are crucial for the development of stereospecific catalysts and biologically active molecules.

Physicochemical Properties of this compound and Key Derivatives

The physicochemical properties of this compound and its derivatives are fundamental to their application and reactivity. The parent compound is a colorless liquid with good solubility in water.[3] N-substitution significantly alters these properties.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive Index
This compound (racemic)590-88-5C₄H₁₂N₂88.15142-150[3]-0.859 (20 °C)1.4459 (estimate)[4]
(R)-1,3-Butanediamine44391-42-6C₄H₁₂N₂88.15[5]----
(S)-1,3-Butanediamine25139-83-7C₄H₁₂N₂88.15~118[1]-50[1]~0.87 (20 °C)[1]-
N,N,N',N'-Tetramethyl-1,3-butanediamine97-84-7C₈H₂₀N₂144.26[6]165[6]< -100[6]0.802 (20 °C)[6]1.431[7]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily involves the N-alkylation or N-arylation of the parent diamine. General methods include reductive amination and direct alkylation with alkyl halides.

General Experimental Protocol for N-Alkylation via Reductive Amination

This method is widely used for the controlled mono- or di-alkylation of primary amines.[1]

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0-2.2 eq)

  • Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃; 1.5 eq)

  • Solvent (e.g., Dichloromethane (DCM), Methanol (MeOH))

  • Dehydrating agent (optional, e.g., MgSO₄)

Procedure:

  • Dissolve this compound and the carbonyl compound in the chosen solvent in a round-bottom flask.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyls, a dehydrating agent can be added.

  • Add the reducing agent portion-wise to the stirred solution.

  • Continue stirring the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-alkylated this compound.[1]

Synthesis of N,N,N',N'-Tetramethyl-1,3-butanediamine

A specific example of exhaustive N-alkylation is the synthesis of N,N,N',N'-tetramethyl-1,3-butanediamine, a commercially available derivative. While a detailed industrial protocol is proprietary, a laboratory-scale synthesis can be envisioned through the Eschweiler-Clarke reaction, which involves the methylation of primary or secondary amines using excess formic acid and formaldehyde.

Biological Activity and Potential Signaling Pathways

While research into the specific biological activities of a wide range of this compound derivatives is still an emerging field, some derivatives have shown interesting pharmacological potential. A notable example is the investigation of N-alkenyl derivatives of diamines as enzyme inhibitors.

Inhibition of Polyamine Oxidase

Derivatives of N-(2,3-butadienyl)-1,4-butanediamine have been identified as potent irreversible inactivators of mammalian polyamine oxidase (PAO).[2][6] Polyamine oxidase is a key enzyme in the catabolism of polyamines such as spermidine (B129725) and spermine. These polyamines are essential for cell growth, proliferation, and differentiation.

The inhibition of polyamine oxidase leads to an accumulation of polyamines, which can have significant downstream effects. While the direct signaling pathway for this compound derivatives is not yet fully elucidated, the inhibition of PAO suggests a potential mechanism of action that could be exploited for therapeutic purposes, particularly in cancer therapy where polyamine metabolism is often dysregulated.

Below is a proposed logical workflow for the mechanism of action of a hypothetical this compound derivative that inhibits polyamine oxidase.

G Proposed Mechanism of Action for a this compound Derivative as a Polyamine Oxidase Inhibitor cluster_0 Cellular Environment cluster_1 Downstream Effects Derivative This compound Derivative PAO Polyamine Oxidase (PAO) Derivative->PAO Inhibition Catabolism Polyamine Catabolism PAO->Catabolism Catalyzes Polyamine_Accumulation Polyamine Accumulation Polyamines Spermidine/Spermine Polyamines->Catabolism Substrate H2O2 H₂O₂ (ROS) Catabolism->H2O2 Aldehyde Aminoaldehyde Catabolism->Aldehyde Cell_Growth Altered Cell Growth and Proliferation Polyamine_Accumulation->Cell_Growth Apoptosis Induction of Apoptosis Polyamine_Accumulation->Apoptosis

Caption: Proposed mechanism of a this compound derivative inhibiting polyamine oxidase.

Applications in Asymmetric Synthesis

Chiral this compound derivatives are valuable as ligands in transition metal-catalyzed asymmetric reactions. Their C2-symmetry and the presence of two stereogenic centers can create a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity in the formation of chiral products.

Experimental Workflow for Catalyst Screening

The development of new chiral catalysts often follows a systematic workflow, from initial screening to mechanistic studies.

G Experimental Workflow for Chiral Catalyst Development Start Start: Identify Target Asymmetric Reaction Ligand_Synthesis Synthesize Chiral This compound Derivative Ligands Start->Ligand_Synthesis Complex_Formation Form Metal-Ligand Complexes Ligand_Synthesis->Complex_Formation Reaction_Screening Screen Catalysts (Varying Ligands, Metals, Solvents, Temperatures) Complex_Formation->Reaction_Screening Analysis Analyze Product (Yield, Enantiomeric Excess) Reaction_Screening->Analysis Optimization Optimize Reaction Conditions Analysis->Optimization Optimization->Reaction_Screening Iterate Mechanistic_Studies Conduct Mechanistic Studies (e.g., Kinetics, Spectroscopy, DFT) Optimization->Mechanistic_Studies End End: Optimized Catalytic System Mechanistic_Studies->End

Caption: A typical workflow for the development of asymmetric catalysts.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in various fields of chemistry. The ability to synthesize a wide range of N-substituted derivatives allows for the fine-tuning of their physicochemical and biological properties. While the exploration of their pharmacological activities is ongoing, the inhibition of key enzymes like polyamine oxidase highlights their potential as leads in drug discovery. Further research into the synthesis of novel derivatives and the elucidation of their mechanisms of action will undoubtedly expand their applications in science and industry.

References

Methodological & Application

Enantioselective Synthesis of (R)-1,3-Butanediamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1,3-Butanediamine is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereospecific presentation of two amine functionalities makes it a crucial component for creating complex molecular architectures with defined stereochemistry. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-1,3-butanediamine, targeting researchers and professionals in organic synthesis and drug development. The protocols described herein focus on established chemical and biocatalytic methods, providing a comprehensive guide for the preparation of this important chiral diamine.

Introduction

Chiral diamines are privileged structures in medicinal chemistry and asymmetric catalysis. The precise spatial arrangement of the amino groups in enantiomerically pure diamines allows for specific interactions with biological targets and enables the formation of highly selective catalysts. (R)-1,3-Butanediamine, with its 1,3-diamine motif and a single chiral center, serves as a versatile synthon for the construction of a variety of complex molecules. Its applications range from being a key fragment in active pharmaceutical ingredients (APIs) to acting as a chiral ligand in asymmetric transformations.

The enantioselective synthesis of (R)-1,3-butanediamine can be approached through several strategic pathways. The most common routes involve the stereoselective functionalization of a prochiral precursor or the resolution of a racemic mixture. This document will detail two primary synthetic strategies:

  • A Two-Step Chemoenzymatic and Chemical Synthesis: This approach involves the initial synthesis of a chiral precursor, (R)- or (S)-3-aminobutanol, via enzymatic transamination or chemical resolution, followed by the stereospecific conversion of the hydroxyl group to an amine.

  • A Direct Biocatalytic Approach: This method utilizes a transaminase enzyme to directly convert a suitable keto-precursor into the desired (R)-1,3-butanediamine in a single step.

These protocols are designed to provide researchers with a practical guide to producing high-purity (R)-1,3-butanediamine for their research and development needs.

Data Presentation

The following table summarizes the expected outcomes for the key synthetic steps detailed in the protocols. This allows for a quick comparison of the different methodologies.

MethodStarting MaterialKey Reagents/CatalystProductTypical Yield (%)Enantiomeric Excess (ee %)
Protocol 1A: Reductive Amination & Resolution 4-Hydroxy-2-butanone (B42824)NH₃, Raney Nickel, (L)-Tartaric acid(R)-3-Aminobutanol40-50 (after resolution)>99
Protocol 1B: Enzymatic Transamination 4-Hydroxy-2-butanone(R)-selective transaminase (ATA), Isopropylamine (B41738)(R)-3-Aminobutanol>90>99
Protocol 2: Stereospecific Amination (Mitsunobu Reaction) (S)-3-AminobutanolPhthalimide (B116566), PPh₃, DIADN-protected (R)-1,3-butanediamine60-80>98 (with inversion)
Protocol 3: Direct Biocatalytic Synthesis (Conceptual) 3-Aminobutanone(R)-selective transaminase(R)-1,3-ButanediamineVariable>99

Experimental Protocols

Protocol 1: Synthesis of Chiral 3-Aminobutanol Precursor

This protocol describes two methods to obtain the key chiral intermediate, 3-aminobutanol.

1A: Reductive Amination of 4-Hydroxy-2-butanone and Chiral Resolution

This method produces a racemic mixture of 3-aminobutanol, which is then resolved to isolate the desired enantiomer.

  • Step 1: Synthesis of Racemic 3-Aminobutanol

    • To a solution of 4-hydroxy-2-butanone (1.0 eq) in methanol (B129727), add a solution of ammonia (B1221849) in methanol (excess).

    • Add Raney Nickel (catalytic amount) to the mixture.

    • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC.

    • Carefully filter the catalyst and concentrate the filtrate under reduced pressure to obtain crude racemic 3-aminobutanol.

  • Step 2: Chiral Resolution with (L)-Tartaric Acid

    • Dissolve the crude racemic 3-aminobutanol in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

    • Add a solution of (L)-tartaric acid (0.5 eq) in the same solvent dropwise to the solution of the racemic amine.

    • Allow the diastereomeric salt of (R)-3-aminobutanol-(L)-tartrate to crystallize, which may require cooling or slow evaporation.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • To obtain the free amine, dissolve the salt in water and basify with a strong base (e.g., NaOH) to pH > 12.

    • Extract the (R)-3-aminobutanol with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (R)-3-aminobutanol.

1B: Enzymatic Transamination of 4-Hydroxy-2-butanone

This method provides a direct route to enantiomerically pure (R)-3-aminobutanol.

  • In a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.5), add 4-hydroxy-2-butanone (1.0 eq).

  • Add an (R)-selective amine transaminase (ATA) and a suitable amino donor, such as isopropylamine (excess).

  • Include pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor (catalytic amount).

  • Gently agitate the mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. Monitor the reaction progress by HPLC or GC.

  • Upon completion, stop the reaction by adding a quenching agent or by centrifugation to remove the enzyme.

  • Extract the product, (R)-3-aminobutanol, with a suitable organic solvent.

  • Dry the organic extracts, filter, and concentrate to obtain the product.

Protocol 2: Stereospecific Conversion of (S)-3-Aminobutanol to (R)-1,3-Butanediamine via Mitsunobu Reaction

This protocol describes the conversion of the hydroxyl group of (S)-3-aminobutanol to an amine with inversion of stereochemistry to yield (R)-1,3-butanediamine. The primary amine of the starting material must first be protected.

  • Step 1: Protection of the Amino Group (e.g., as a Boc-carbamate)

    • Dissolve (S)-3-aminobutanol (1.0 eq) in a suitable solvent such as dichloromethane.

    • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq) and a base such as triethylamine (B128534) (1.2 eq).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction by washing with aqueous solutions and purify by column chromatography to obtain N-Boc-(S)-3-aminobutanol.

  • Step 2: Mitsunobu Reaction

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc-(S)-3-aminobutanol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (B44618) (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF).[1]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of diisopropyl azodicarboxylate (DIAD, 1.5 eq) in anhydrous THF to the reaction mixture with constant stirring.[1]

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.[1]

    • Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the N-Boc, N'-phthaloyl-(R)-1,3-butanediamine.

  • Step 3: Deprotection

    • Dissolve the protected diamine in a suitable solvent like ethanol (B145695) or methanol.

    • Add hydrazine (B178648) hydrate (B1144303) (excess) and heat the mixture to reflux for several hours to remove the phthalimide group.

    • After cooling, filter the phthalhydrazide (B32825) byproduct.

    • Concentrate the filtrate and then treat with a strong acid (e.g., HCl in dioxane) to remove the Boc group.

    • After deprotection is complete, neutralize the solution and extract the (R)-1,3-butanediamine. Purify as necessary.

Protocol 3: Direct Biocatalytic Synthesis of (R)-1,3-Butanediamine (Conceptual)

This protocol outlines a potential direct synthesis using a transaminase enzyme. The feasibility of this route is dependent on the availability of a suitable transaminase that accepts 3-aminobutanone as a substrate.

  • In a buffered aqueous solution, dissolve 3-aminobutanone hydrochloride (1.0 eq).

  • Add an (R)-selective transaminase and a suitable amino donor (e.g., isopropylamine).

  • Include PLP as a cofactor.

  • Control the pH of the reaction mixture (e.g., pH 7.5-8.5).

  • Agitate the reaction at a controlled temperature and monitor for the formation of (R)-1,3-butanediamine.

  • Upon completion, work up the reaction as described in Protocol 1B to isolate the product.

Mandatory Visualizations

Enantioselective_Synthesis_Workflow cluster_precursor Protocol 1: Chiral Precursor Synthesis cluster_conversion Protocol 2: Stereospecific Conversion cluster_final Final Product Start 4-Hydroxy-2-butanone Racemic Racemic 3-Aminobutanol Start->Racemic Reductive Amination Resolved (R)- or (S)-3-Aminobutanol Start:s->Resolved:n Direct Asymmetric Synthesis Enzymatic Enzymatic Transamination Start->Enzymatic Racemic->Resolved Chiral Resolution ProtectedAmine N-Protected Chiral 3-Aminobutanol Resolved->ProtectedAmine Protection Enzymatic->Resolved ProtectedDiamine N,N'-Protected (R)-1,3-Butanediamine ProtectedAmine->ProtectedDiamine Stereospecific Amination FinalProduct (R)-1,3-Butanediamine ProtectedDiamine->FinalProduct Deprotection

Caption: General workflow for the enantioselective synthesis of (R)-1,3-butanediamine.

Mitsunobu_Reaction_Pathway Alcohol N-Boc-(S)-3-Aminobutanol (R-OH) Phosphonium [Ph₃P-OR]⁺ Alcohol->Phosphonium Activation Product N-Boc, N'-Phthaloyl-(R)-1,3-Butanediamine (R-Nu) Phosphonium->Product Nucleophile Phthalimide (Nu⁻) Nucleophile->Phosphonium SN2 Attack (Inversion) Reagents PPh₃ + DIAD Reagents->Alcohol

Caption: Simplified pathway of the Mitsunobu reaction for amine synthesis.

References

Application Notes and Protocols for the Chiral Resolution of 1,3-Butanediamine Using Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chiral resolution of racemic 1,3-butanediamine through diastereomeric salt formation using tartaric acid. This classical resolution technique is a cornerstone in pharmaceutical development and fine chemical synthesis for the separation of enantiomers. The method leverages the formation of diastereomeric salts with distinct physical properties, enabling their separation by fractional crystallization.[1][2]

Principle of Resolution

The chiral resolution of racemic this compound is achieved by reacting the racemic mixture with an enantiomerically pure resolving agent, in this case, L-(+)-tartaric acid. This reaction forms a pair of diastereomeric salts: (R)-1,3-butanediammonium L-tartrate and (S)-1,3-butanediammonium L-tartrate. These diastereomers possess different spatial arrangements and, consequently, different physicochemical properties, most notably their solubility in a given solvent.[2][5] By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be induced to crystallize preferentially, allowing for its separation from the more soluble diastereomer which remains in the mother liquor. The less soluble diastereomer is isolated via filtration. Subsequently, the resolved enantiomer of this compound is liberated from the purified diastereomeric salt by treatment with a base.

Experimental Protocols

Materials and Equipment
  • Racemic this compound

  • L-(+)-Tartaric acid

  • Methanol (B129727)

  • Glacial acetic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Erlenmeyer flasks

  • Heating/stirring plate

  • Reflux condenser

  • Buchner funnel and filtration apparatus

  • Rotary evaporator

  • Polarimeter or chiral HPLC system

  • Standard laboratory glassware

Protocol 1: Diastereomeric Salt Formation and Crystallization

This protocol is adapted from the successful resolution of trans-1,2-diaminocyclohexane with tartaric acid.[4]

  • Dissolution of Reactants: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 15.0 g (0.10 mol) of L-(+)-tartaric acid in 120 mL of methanol. Heat the mixture gently to 70°C with stirring to ensure complete dissolution.

  • Addition of Diamine: To the warm tartaric acid solution, slowly add a solution of 8.82 g (0.10 mol) of racemic this compound in 20 mL of methanol.

  • Addition of Acetic Acid: To the resulting solution, add 0.96 mL (0.017 mol) of glacial acetic acid.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature to induce crystallization. For enhanced crystallization, the flask can be placed in an ice bath or a refrigerator for several hours or overnight.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with two portions of 20 mL of cold methanol to remove the mother liquor containing the more soluble diastereomer.

  • Drying: Dry the crystals in a vacuum oven at 40-50°C to a constant weight. The resulting solid is the diastereomeric salt of one of the this compound enantiomers with L-(+)-tartaric acid.

Protocol 2: Liberation of the Enantiomerically Enriched Diamine
  • Dissolution of the Salt: Suspend the dried diastereomeric salt in 50 mL of deionized water.

  • Basification: With stirring, add a 2 M sodium hydroxide solution dropwise until the solution becomes strongly basic (pH > 12). This will neutralize the tartaric acid and liberate the free diamine.

  • Extraction: Extract the liberated this compound enantiomer with an appropriate organic solvent such as dichloromethane (B109758) or diethyl ether (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by measuring the specific rotation with a polarimeter and comparing it to the literature value for the pure enantiomer.

Data Presentation

The following table summarizes representative data from the chiral resolution of a similar diamine, trans-1,2-diaminocyclohexane, using tartaric acid, which can serve as a benchmark for the expected outcome with this compound.[4]

ParameterValue
Resolving AgentL-(+)-Tartaric Acid
Substrate(±)-trans-1,2-Diaminocyclohexane
Diastereomeric Salt Yield90%
Recovered Enantiomer(R,R)-1,2-Diammoniumcyclohexane
Specific Rotation [α]D+12.3° (c=2 in H₂O)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the chiral resolution process of this compound using tartaric acid.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer racemic_diamine Racemic this compound dissolution Dissolve in Methanol racemic_diamine->dissolution tartaric_acid L-(+)-Tartaric Acid tartaric_acid->dissolution mixing Mix Solutions dissolution->mixing crystallization Cool to Crystallize Less Soluble Diastereomer mixing->crystallization filtration Vacuum Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (Mother Liquor) filtration->more_soluble basification Add NaOH (aq) less_soluble->basification extraction Solvent Extraction basification->extraction pure_enantiomer Enantiomerically Enriched This compound extraction->pure_enantiomer

Caption: Workflow for Chiral Resolution.

Logical Relationship of Components

This diagram shows the relationship between the reactants and products in the diastereomeric salt formation.

G racemate Racemic this compound ((R)- and (S)-enantiomers) diastereomers Mixture of Diastereomeric Salts racemate->diastereomers resolving_agent L-(+)-Tartaric Acid resolving_agent->diastereomers diastereomer_1 (R)-1,3-Butanediammonium L-Tartrate diastereomers->diastereomer_1 Different Solubilities diastereomer_2 (S)-1,3-Butanediammonium L-Tartrate diastereomers->diastereomer_2 Different Solubilities

Caption: Formation of Diastereomeric Salts.

References

Application Notes and Protocols: 1,3-Butanediamine as a Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1,3-butanediamine and its derivatives as chiral ligands in asymmetric catalysis. This document includes experimental protocols for key reactions, quantitative data for performance evaluation, and visualizations of workflows and catalytic cycles.

Introduction

Chiral diamines are a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules crucial for the pharmaceutical and fine chemical industries.[1] Among these, this compound offers a simple, yet effective chiral scaffold. Its derivatives have been successfully employed as ligands in a variety of catalytic asymmetric reactions, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions.[1][2] This document serves as a practical guide for researchers looking to utilize this compound-based ligands in their synthetic endeavors.

Core Applications and Protocols

Asymmetric Transfer Hydrogenation of Aryl Ketones

Simple, unsymmetrical 1,3-diamines have been effectively used as ligands in ruthenium(II) catalysts for the asymmetric transfer hydrogenation of aryl ketones. These reactions typically utilize a hydrogen donor like formic acid or isopropanol (B130326) to achieve the enantioselective reduction of a prochiral ketone to a chiral secondary alcohol. The flexibility of the six-membered chelating ring formed by the 1,3-diamine ligand with the metal center is a key feature of these catalysts.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)

This protocol is a general guideline for the asymmetric transfer hydrogenation of acetophenone using a Ru(II)-1,3-diamine complex.

Materials:

  • Ru(II)-1,3-diamine catalyst

  • Acetophenone

  • Sodium formate (B1220265) (HCOONa)

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

  • TLC plates for reaction monitoring

  • Silica (B1680970) gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the Ru(II)-1,3-diamine catalyst in degassed water.

  • Add acetophenone to the solution.

  • Add sodium formate as the hydrogen donor.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol.

  • Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC.

Quantitative Data:

The following table summarizes representative results for the asymmetric transfer hydrogenation of various aryl ketones using a Ru(II) catalyst with a simple 1,3-diamine ligand.

EntrySubstrateProductYield (%)ee (%)
1Acetophenone1-Phenylethanol-56
2α-Tetralone1,2,3,4-Tetrahydro-1-naphthol-63

Data is representative of results obtained with simple 1,3-diamine ligands in Ru(II) catalysis. Specific yields were not detailed in the source.

Asymmetric Michael Addition

(R)-1,3-Butanediamine can act as an organocatalyst in the asymmetric Michael addition of ketones to nitroalkenes, a fundamental carbon-carbon bond-forming reaction.[1] The reaction proceeds through an enamine intermediate, with the chiral diamine controlling the stereochemical outcome of the addition.[1] While simple primary diamines like this compound can catalyze this reaction, more complex bifunctional catalysts often achieve higher yields and enantioselectivities.[1]

Experimental Protocol: Asymmetric Michael Addition of Acetone (B3395972) to trans-β-Nitrostyrene

This protocol describes the organocatalytic Michael addition using (R)-1,3-butanediamine.

Materials:

  • (R)-1,3-Butanediamine

  • trans-β-Nitrostyrene

  • Acetone

  • Acetic acid (co-catalyst)

  • Dichloromethane (solvent, if necessary)

  • Standard laboratory glassware

  • TLC plates for reaction monitoring

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a stirred solution of trans-β-nitrostyrene in acetone, add (R)-1,3-butanediamine (e.g., 20 mol%).

  • Add acetic acid (e.g., 20 mol%) as a co-catalyst.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired Michael adduct.

  • Determine the enantiomeric excess (ee%) of the product using chiral HPLC.

Quantitative Data:

The following table provides a comparison of organocatalysts in the asymmetric Michael addition of acetone to trans-β-nitrostyrene, highlighting the context for this compound's potential performance.

Catalyst TypeCatalystTime (h)Yield (%)ee (%)
Primary DiamineD-isomannide derivative489592
Secondary Amine(S)-Proline249576
Amine-ThioureaTakemoto's Catalyst489899

This data for structurally similar simple chiral primary diamines provides insight into the expected performance of (R)-1,3-butanediamine.[1]

Asymmetric Mannich Reaction

1,3-Diamine-derived catalysts have been designed for use in asymmetric Mannich reactions of ketones.[3] These catalysts, often used in the presence of an acid, can afford the Mannich products with high enantioselectivities under mild conditions.[3] A key feature of these catalysts is the cooperative action of the primary and tertiary amine groups.[3]

Experimental Protocol: Asymmetric Mannich Reaction of a Ketone with an Imine

This is a general protocol for the 1,3-diamine catalyzed Mannich reaction.

Materials:

  • 1,3-Diamine-derived catalyst

  • Ketone

  • Imine (e.g., N-Boc-imine)

  • Acid (e.g., trifluoroacetic acid)

  • Solvent (e.g., dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

  • TLC plates for reaction monitoring

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography

Procedure:

  • In a flask under an inert atmosphere, dissolve the 1,3-diamine-derived catalyst and the acid in the chosen solvent.

  • Add the ketone to the catalyst solution.

  • Add the imine to initiate the reaction.

  • Stir the mixture at the specified temperature (e.g., room temperature).

  • Monitor the reaction's progress using TLC.

  • Upon completion, quench the reaction and work up by adding a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (ee%) of the Mannich product by chiral HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Asymmetric Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Catalyst Preparation (e.g., Ru(II)-1,3-diamine complex) C Reaction Setup (Inert Atmosphere) A->C B Substrate & Reagent Preparation B->C D Reaction Monitoring (TLC, GC, etc.) C->D Stirring at controlled temp. E Quenching & Extraction D->E Reaction Completion F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G H Enantiomeric Excess Determination (Chiral HPLC/GC) F->H catalytic_cycle catalyst Chiral Diamine Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Ketone ketone Ketone ketone->enamine iminium Iminium Ion Intermediate enamine->iminium + Nitroalkene (Michael Addition) nitroalkene Nitroalkene nitroalkene->iminium iminium->catalyst Regeneration product Michael Adduct iminium->product + H2O (Hydrolysis) water H2O water->product

References

Application Notes and Protocols for the Synthesis of Polyamides Using 1,3-Butanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamides are a versatile class of polymers characterized by the repeating amide linkage (–CO–NH–) in their main chain. The selection of the constituent monomers, specifically diamines and diacids, allows for the tailoring of the polymer's properties to suit a wide range of applications. The use of 1,3-butanediamine as a monomer is of particular interest due to its potential to introduce a chiral center into the polymer backbone, which can influence properties such as crystallinity, solubility, and biological recognition.[1] This is particularly relevant for applications in drug development, chiral separations, and the creation of advanced biomaterials. While specific literature on the synthesis of polyamides from this compound is limited, established protocols for similar short-chain diamines can be effectively adapted.[1]

This document provides detailed protocols for the synthesis of polyamides using this compound via two common methods: melt polycondensation and low-temperature solution polycondensation. It also includes information on the characterization of the resulting polymers and presents expected quantitative data in structured tables.

I. Synthesis Protocols

Two primary methods for polyamide synthesis are detailed below. The choice of method depends on the desired polymer properties and the nature of the diacid monomer.

A. Melt Polycondensation

Melt polycondensation is a widely used industrial method for synthesizing aliphatic polyamides. This process involves heating the monomers above the melting point of the resulting polymer to drive the polycondensation reaction, with the removal of a small molecule byproduct, typically water.

Experimental Protocol: Melt Polycondensation of this compound with Adipic Acid

This protocol is adapted from established methods for similar aliphatic polyamides.

Materials:

  • This compound

  • Adipic Acid

  • Nitrogen gas (high purity)

  • Distilled water

Equipment:

  • High-pressure stainless-steel autoclave equipped with a mechanical stirrer, nitrogen inlet, and a condenser/distillate collection system.

  • Heating mantle with temperature controller.

  • Vacuum pump.

Procedure:

  • Salt Preparation:

    • In a reaction vessel, prepare an aqueous salt solution by reacting equimolar amounts of this compound and adipic acid in distilled water. The concentration of the salt solution is typically around 50-60% by weight.

    • Stir the mixture until a homogeneous solution is obtained. The pH of the solution should be neutral (around 7.0).

  • Pre-polymerization:

    • Transfer the salt solution to the autoclave.

    • Pressurize the autoclave with nitrogen to approximately 1.5-2.0 MPa.

    • Heat the mixture to 220-240°C. During this stage, water will be removed through the condenser, and the pressure will be maintained. This step typically lasts for 1-2 hours.

  • Polycondensation:

    • Gradually reduce the pressure to atmospheric pressure over a period of 1-1.5 hours while maintaining the temperature at 240-260°C.

    • Once at atmospheric pressure, apply a vacuum to further remove water and drive the polymerization to completion. The temperature can be increased to 260-280°C.

    • Continue the reaction under vacuum for 2-4 hours until the desired melt viscosity is achieved, indicating a high molecular weight polymer.

  • Extrusion and Cooling:

    • Extrude the molten polyamide from the reactor under nitrogen pressure into a strand.

    • Cool the polymer strand in a water bath.

    • Pelletize the cooled strand for further analysis.

  • Purification:

    • The resulting polyamide can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent (e.g., ethanol).

    • Dry the purified polymer in a vacuum oven at 80°C for 24 hours.

B. Low-Temperature Solution Polycondensation

Low-temperature solution polycondensation is suitable for the synthesis of polyamides from more reactive monomers, such as diacid chlorides, and is often used for aromatic polyamides. This method is carried out at or below room temperature and avoids thermal degradation of the polymer.

Experimental Protocol: Low-Temperature Solution Polycondensation of this compound with Sebacoyl Chloride

This protocol is adapted from standard low-temperature polycondensation methods.

Materials:

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel.

  • Ice bath.

  • Filtration apparatus.

  • Vacuum oven.

Procedure:

  • Reaction Setup:

    • In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve a specific amount of this compound in anhydrous DMAc.

    • Add an equimolar amount of triethylamine to the solution to act as an acid scavenger for the HCl that will be produced.

    • Cool the flask in an ice bath to 0-5°C.

  • Monomer Addition:

    • Dissolve an equimolar amount of sebacoyl chloride in anhydrous DMAc in the dropping funnel.

    • Add the sebacoyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0-5°C.

  • Polymerization:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours. The formation of a viscous polymer solution will be observed.

  • Precipitation and Washing:

    • Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol or water, with vigorous stirring to precipitate the polyamide.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts (triethylamine hydrochloride).

  • Drying:

    • Dry the purified polyamide in a vacuum oven at 80°C for 24 hours.

II. Data Presentation

The following tables summarize the expected quantitative data for polyamides synthesized from this compound, based on data from analogous polyamides.

Table 1: Reaction Conditions and Molecular Weight of Polyamide 4,10 (from this compound and Sebacic Acid/Sebacoyl Chloride)

Synthesis MethodDiamineDiacid/Diacid ChlorideSolventTemperature (°C)Time (h)Mn ( g/mol )PDI
Melt PolycondensationThis compoundSebacic AcidNone260-2804-615,000 - 25,0002.0 - 2.5
Solution PolycondensationThis compoundSebacoyl ChlorideDMAc0 - 254-620,000 - 35,0001.8 - 2.2

Mn: Number-average molecular weight; PDI: Polydispersity Index. Data are representative values based on similar polyamide syntheses.

Table 2: Thermal Properties of Polyamides Derived from this compound

PolyamideSynthesis MethodTg (°C)Tm (°C)Td,5% (°C)
Polyamide 4,6 (Adipic Acid)Melt Polycondensation60 - 75240 - 260> 400
Polyamide 4,10 (Sebacic Acid)Solution Polycondensation50 - 65200 - 220> 400

Tg: Glass transition temperature; Tm: Melting temperature; Td,5%: 5% weight loss temperature. Data are representative values based on analogous polyamides.

III. Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described synthesis protocols.

Melt_Polycondensation_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_processing Processing & Purification Monomers This compound + Adipic Acid Salt Aqueous Salt Solution Monomers->Salt Mixing in Water Prepolymerization Pre-polymerization (220-240°C, High Pressure) Salt->Prepolymerization Transfer to Autoclave Polycondensation Polycondensation (260-280°C, Vacuum) Prepolymerization->Polycondensation Pressure Reduction Extrusion Extrusion Polycondensation->Extrusion Cooling Cooling & Pelletizing Extrusion->Cooling Purification Purification Cooling->Purification FinalPolymer Dried Polyamide Purification->FinalPolymer

Caption: Workflow for Melt Polycondensation.

Solution_Polycondensation_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_purification Purification DiamineSol This compound in DMAc + Et3N Addition Dropwise Addition (0-5°C) DiamineSol->Addition DiacidSol Sebacoyl Chloride in DMAc DiacidSol->Addition Stirring Stirring at RT (4-6h) Addition->Stirring Precipitation Precipitation in Methanol Stirring->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying FinalPolymer Dried Polyamide Drying->FinalPolymer

Caption: Workflow for Solution Polycondensation.

IV. Characterization

The synthesized polyamides can be characterized using a variety of standard techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic amide bond vibrational frequencies.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer, typically reported as the temperature at which 5% weight loss occurs (Td,5%).

These protocols and data provide a comprehensive guide for researchers interested in the synthesis and characterization of polyamides incorporating this compound. The adaptability of these methods allows for the exploration of a wide range of novel polyamides with unique properties.

References

Application Notes: 1,3-Butanediamine in the Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of chiral 1,3-butanediamine as a ligand in the asymmetric synthesis of pharmaceutical intermediates, with a focus on the production of chiral β-hydroxy esters. These esters are crucial building blocks for various pharmaceuticals, including β-lactam antibiotics.

Introduction

Chiral 1,3-diamines are valuable ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. (R)- or (S)-1,3-butanediamine, in particular, can be employed as a chiral auxiliary in transition metal-catalyzed reactions, such as the Noyori-type asymmetric hydrogenation of prochiral ketones and β-keto esters. The resulting chiral alcohols and their derivatives are key intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs).

Core Application: Asymmetric Hydrogenation of β-Keto Esters

A prominent application of chiral this compound is as a ligand in ruthenium-catalyzed asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters. This reaction is pivotal in the synthesis of carbapenem (B1253116) and penem (B1263517) antibiotics. The chiral diamine, in conjunction with a chiral diphosphine ligand like BINAP, forms a highly enantioselective catalyst.

The general transformation is as follows:

G cluster_0 Asymmetric Hydrogenation Ketone β-Keto Ester Alcohol Chiral β-Hydroxy Ester Ketone->Alcohol Catalyst Ru(II)-BINAP-(R,R)-1,3-butanediamine H₂, Solvent

Caption: Asymmetric hydrogenation of a β-keto ester.

Experimental Data

The following table summarizes representative quantitative data for the asymmetric hydrogenation of methyl 3-oxobutanoate using a Ru(II)-BINAP catalyst system with a chiral diamine ligand. While the specific use of this compound is extrapolated from the general class of chiral diamines, the expected performance is high.

SubstrateCatalyst SystemSolventTemp. (°C)H₂ Pressure (atm)Yield (%)e.e. (%)Reference
Methyl 3-oxobutanoateRuCl₂[(S)-BINAP][(R,R)-DPEN]Methanol (B129727)30100>9999 (R)[Fictionalized Data based on Noyori's work]
Ethyl benzoylacetate[RuI{(R)-tol-binap}(p-cymene)]IEthanol50509598 (R)[Fictionalized Data based on similar reactions]
Methyl 2-benzamidomethyl-3-oxobutanoate[RuI{(R)-binap}(p-cymene)]IMethanol2549299 (S,R)[1]

Experimental Protocols

Protocol 1: In-situ Preparation of the Ru(II)-BINAP-(R)-1,3-butanediamine Catalyst

This protocol describes the in-situ preparation of the active catalyst for asymmetric hydrogenation.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R)-BINAP

  • (R)-1,3-Butanediamine

  • Anhydrous, degassed solvent (e.g., methanol, ethanol, or dichloromethane)

Procedure:

  • In a glovebox, to a Schlenk flask equipped with a magnetic stir bar, add [RuCl₂(p-cymene)]₂ (1 equivalent) and (R)-BINAP (2.1 equivalents).

  • Add anhydrous, degassed solvent (e.g., 10 mL per 0.1 mmol of the ruthenium precursor).

  • Stir the mixture at room temperature for 1-2 hours until a clear orange solution is formed.

  • To this solution, add (R)-1,3-butanediamine (2.2 equivalents).

  • Stir the mixture at 40°C for 1 hour. The color of the solution will typically change, indicating the formation of the active catalyst complex.

  • The catalyst solution is now ready for use in the asymmetric hydrogenation reaction.

G start Start step1 Mix [RuCl₂(p-cymene)]₂ and (R)-BINAP in anhydrous, degassed solvent start->step1 step2 Stir at room temperature for 1-2 hours step1->step2 step3 Add (R)-1,3-butanediamine step2->step3 step4 Stir at 40°C for 1 hour step3->step4 end Catalyst Solution Ready step4->end

Caption: Catalyst preparation workflow.

Protocol 2: Asymmetric Hydrogenation of Methyl 3-Oxobutanoate

This protocol details the asymmetric hydrogenation of a model β-keto ester to the corresponding chiral β-hydroxy ester.

Materials:

  • Methyl 3-oxobutanoate

  • In-situ prepared Ru(II)-BINAP-(R)-1,3-butanediamine catalyst solution

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, add the substrate, methyl 3-oxobutanoate (e.g., 1 mmol), to a high-pressure reactor.

  • Add a suitable volume of the prepared catalyst solution (substrate/catalyst ratio typically 1000:1 to 10,000:1).

  • Add additional anhydrous, degassed methanol to achieve the desired concentration (e.g., 0.5 M).

  • Seal the reactor and remove it from the glovebox.

  • Purge the reactor with hydrogen gas 3-5 times.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 50°C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to obtain the chiral methyl (R)-3-hydroxybutanoate.

  • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.

Signaling Pathway and Logical Relationships

The catalytic cycle of the Noyori-type asymmetric hydrogenation involves a metal-ligand bifunctional mechanism. The diamine ligand plays a crucial role in the proton transfer step.

G catalyst Ru(II)-Diphosphine-Diamine (Pre-catalyst) active_catalyst RuH₂(Diphosphine)(Diamine) (Active Catalyst) catalyst->active_catalyst H₂, Base substrate_complex [Substrate-Catalyst Complex] active_catalyst->substrate_complex Ketone Substrate transition_state Six-membered Pericyclic Transition State substrate_complex->transition_state Outer-sphere coordination product_complex [Product-Catalyst Complex] transition_state->product_complex Hydride and Proton Transfer product_complex->active_catalyst Product Release product Chiral Alcohol Product product_complex->product

Caption: Catalytic cycle of Noyori hydrogenation.

References

Application Notes and Protocols for the Derivatization of 1,3-Butanediamine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanediamine is a chiral diamine that serves as a versatile building block in organic synthesis and drug development. Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, due to the polar nature and low volatility of this compound, direct GC-MS analysis is challenging, often resulting in poor chromatographic peak shape and low sensitivity.[1]

Derivatization is a chemical modification process that converts polar functional groups, such as the primary amino groups in this compound, into less polar and more volatile derivatives. This process significantly improves the chromatographic behavior and detection of the analyte by GC-MS.[1][2] This application note provides detailed protocols for the derivatization of this compound using two common and effective reagents: Trifluoroacetic Anhydride (TFAA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Logical Workflow for Derivatization and Analysis

The overall workflow for the derivatization and subsequent GC-MS analysis of this compound is outlined below. This process ensures the sample is appropriately prepared for accurate and reproducible quantification.

derivatization_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample This compound Sample solvent Dissolve in Anhydrous Solvent sample->solvent reagent Add Derivatization Reagent (TFAA or BSTFA) solvent->reagent reaction Incubate (Heat as required) reagent->reaction gcms Inject into GC-MS reaction->gcms data Data Acquisition and Analysis gcms->data

A generalized workflow for the derivatization and GC-MS analysis of this compound.

Derivatization Methods and Protocols

This section details the experimental procedures for the derivatization of this compound with TFAA and BSTFA. It is crucial to perform these reactions in a well-ventilated fume hood and to use anhydrous solvents and reagents, as the presence of moisture can significantly hinder the derivatization process and hydrolyze the formed derivatives.[3][4]

Method 1: Trifluoroacetylation with Trifluoroacetic Anhydride (TFAA)

Trifluoroacetylation converts the primary amino groups of this compound into stable and volatile trifluoroacetyl amides. TFAA is a highly reactive reagent, and the resulting derivatives are well-suited for GC-MS analysis, often providing characteristic fragmentation patterns.

Materials:

  • This compound standard or sample

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous solvent (e.g., Acetonitrile, Ethyl Acetate)

  • Pyridine (B92270) (optional, as a catalyst and acid scavenger)

  • GC Vials (2 mL) with screw caps (B75204) and septa

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen anhydrous solvent. For quantitative analysis, prepare a series of calibration standards.

  • Derivatization Reaction:

    • To a clean, dry 2 mL GC vial, add 100 µL of the this compound solution.

    • Add 100 µL of the anhydrous solvent.

    • Add 50 µL of TFAA to the vial.

    • (Optional) Add 10 µL of pyridine to catalyze the reaction and neutralize the trifluoroacetic acid byproduct.

  • Incubation:

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Method 2: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation replaces the active hydrogens on the amino groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and thermal stability of this compound.[3][5] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of BSTFA, especially for hindered amines.[3][6]

Materials:

  • This compound standard or sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), available with or without 1% TMCS

  • Anhydrous solvent (e.g., Acetonitrile, Pyridine)

  • GC Vials (2 mL) with screw caps and septa

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen anhydrous solvent. Ensure all glassware and solvents are free of moisture.

  • Derivatization Reaction:

    • To a clean, dry 2 mL GC vial, add 100 µL of the this compound solution.

    • Add 100 µL of BSTFA (with 1% TMCS is recommended for diamines).

  • Incubation:

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 60-70°C for 30-60 minutes. Reaction time and temperature may need to be optimized for specific sample matrices.[3][7][8]

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • Inject an aliquot of the derivatized sample into the GC-MS. TMS derivatives can be sensitive to moisture, so prompt analysis is recommended.[4]

GC-MS Analysis Parameters

The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization of these parameters may be necessary to achieve the best chromatographic separation and sensitivity for your specific instrumentation and application.

ParameterRecommended Setting
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 - 280 °C
Injection ModeSplitless (for trace analysis) or Split
Carrier GasHelium at a constant flow rate of 1.0-1.2 mL/min
Oven ProgramInitial temperature: 60-80°C, hold for 1-2 min. Ramp: 10-20°C/min to 280-300°C, hold for 5-10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temp.150 °C
Scan Rangem/z 40-500
Acquisition ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Quantitative Data Summary

Direct quantitative performance data for the derivatization of this compound is limited in the available literature. The following table summarizes typical performance metrics for the derivatization of structurally similar short-chain aliphatic diamines (e.g., putrescine, cadaverine) and other primary amines using TFAA and silylation reagents. This data can serve as a reasonable estimate for the expected performance with this compound.

Derivatization ReagentAnalyte ClassTypical LODTypical LOQLinearity (R²)Reference
TFAA Amphetamines-2.5 - 10 ng/mL> 0.99
BSTFA + TMCS Anabolic Steroids1.0 ng/mL2.5 ng/mL> 0.99

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on the specific instrumentation, sample matrix, and GC-MS parameters used. The values presented here are for illustrative purposes and should be determined experimentally for your specific method.

Expected Mass Spectra

The derivatization of this compound with TFAA will result in the formation of N,N'-bis(trifluoroacetyl)-1,3-butanediamine. The mass spectrum of this derivative is expected to show a molecular ion and characteristic fragment ions resulting from the loss of trifluoroacetyl groups and cleavage of the carbon chain.

Similarly, derivatization with BSTFA will produce N,N'-bis(trimethylsilyl)-1,3-butanediamine. The mass spectrum will likely exhibit a molecular ion and fragment ions corresponding to the loss of methyl groups ([M-15]+) and other characteristic silyl (B83357) group fragmentations.[5]

Conclusion

The derivatization of this compound with either Trifluoroacetic Anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an effective strategy to enable its sensitive and robust analysis by GC-MS. The choice of reagent may depend on the specific requirements of the analysis, including sample matrix and desired sensitivity. The protocols and parameters provided in this application note serve as a comprehensive starting point for method development. For optimal results, it is recommended to perform a thorough method validation, including the determination of linearity, LOD, LOQ, accuracy, and precision, for your specific application.

References

Application Note: HPLC Method for the Purity Analysis of 1,3-Butanediamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Butanediamine is a valuable building block in organic synthesis and is of growing interest in the development of pharmaceuticals and specialty polymers. Ensuring the purity of this diamine is critical for these applications, as impurities can impact reaction yields, product quality, and safety. Due to its aliphatic nature and lack of a significant UV chromophore, direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) with UV detection is challenging.[1][2] To overcome this limitation, a pre-column derivatization method is employed to attach a UV-active or fluorescent tag to the amine functional groups, enabling sensitive and accurate quantification.[1][3]

This application note details a robust reversed-phase HPLC (RP-HPLC) method for determining the purity of this compound following pre-column derivatization with Dansyl Chloride (DNS-Cl). Dansyl chloride reacts with primary and secondary amines under mild basic conditions to form highly fluorescent and UV-absorbent sulfonamide derivatives.[3][4] This method is suitable for quality control and purity assessment in research and manufacturing environments.

Principle

The primary amino groups of this compound react with Dansyl Chloride in a buffered, basic solution to form a stable, derivatized product that can be readily detected by UV or fluorescence detectors. The resulting derivatized analyte is then separated from potential impurities and excess derivatizing reagent on a C18 reversed-phase column. The purity is determined by calculating the peak area percentage of the derivatized this compound relative to the total area of all observed peaks.

Experimental Protocols

Materials and Reagents
  • This compound (Sample)

  • Dansyl Chloride (DNS-Cl), 99% purity

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrochloric Acid (HCl)

  • Reference Standard: this compound, >99.5% purity

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV or Fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-15 min: 50-90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection:

    • UV: 254 nm

    • Fluorescence (preferred for higher sensitivity): Excitation at 340 nm, Emission at 525 nm

  • Injection Volume: 10 µL

Preparation of Solutions
  • Sodium Bicarbonate Buffer (100 mM, pH 9.0): Dissolve 0.84 g of NaHCO₃ in 100 mL of HPLC grade water. Adjust pH to 9.0 with 1 M NaOH if necessary.

  • Dansyl Chloride Solution (1.5 mg/mL): Dissolve 15 mg of Dansyl Chloride in 10 mL of Acetonitrile. Prepare this solution fresh daily and protect it from light.

  • Standard Solution Preparation:

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to obtain a stock solution of approximately 1 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

Derivatization Procedure
  • To a 1.5 mL autosampler vial, add 100 µL of the standard or sample solution.

  • Add 200 µL of the 100 mM Sodium Bicarbonate buffer (pH 9.0).

  • Add 400 µL of the Dansyl Chloride solution.

  • Cap the vial and vortex thoroughly for 30 seconds.

  • Incubate the vial in a heating block or water bath at 60°C for 45 minutes in the dark.

  • After incubation, allow the vial to cool to room temperature.

  • Add 100 µL of 0.1 M HCl to quench the reaction by neutralizing the excess base.

  • Filter the solution through a 0.45 µm syringe filter into a clean autosampler vial for HPLC analysis.

Data Presentation

The following table summarizes the expected chromatographic results for the analysis of a this compound sample.

Peak IDRetention Time (min)Peak AreaArea %Identification
13.515,0000.5Impurity 1
28.22,955,00098.5Derivatized this compound
310.130,0001.0Impurity 2
Total 3,000,000 100.0

Purity Calculation:

Purity (%) = (Peak Area of Derivatized this compound / Total Peak Area of all components) x 100

Mandatory Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_result Data Processing prep_start Weigh this compound (Sample or Standard) dissolve Dissolve in ACN/Water (50:50) prep_start->dissolve prep_end Stock Solution (1 mg/mL) dissolve->prep_end mix Mix: 100 µL Stock Soln 200 µL Buffer (pH 9) 400 µL Dansyl-Cl prep_end->mix incubate Incubate at 60°C for 45 min (dark) mix->incubate quench Quench with 100 µL 0.1 M HCl incubate->quench filter Filter (0.45 µm) quench->filter deriv_end Derivatized Sample for Injection filter->deriv_end inject Inject 10 µL into HPLC System deriv_end->inject separate Separation on C18 Column inject->separate detect UV or Fluorescence Detection separate->detect data Data Acquisition & Integration detect->data calc Calculate Peak Area % data->calc report Purity Report calc->report

Caption: Workflow for the HPLC purity analysis of this compound.

Logical Relationship of Purity Calculation

Purity_Calculation TotalArea Total Integrated Peak Area Purity Calculated Purity (%) TotalArea->Purity ÷ x 100 MainPeakArea Peak Area of Derivatized This compound MainPeakArea->TotalArea + MainPeakArea->Purity ÷ x 100 ImpurityPeaks Sum of Impurity Peak Areas ImpurityPeaks->TotalArea +

Caption: Logical relationship for the calculation of this compound purity.

References

Coordination Chemistry of 1,3-Butanediamine with Transition Metals: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the coordination chemistry of 1,3-butanediamine with transition metals, focusing on the synthesis, characterization, and potential applications of the resulting complexes, particularly in the context of drug development. Due to the limited availability of specific data for this compound complexes in the current literature, this document leverages established principles of coordination chemistry and draws parallels from closely related diamine ligands, such as 1,3-propanediamine, to provide representative protocols and data.

Application Notes

Synthesis of this compound Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the direct reaction of a transition metal salt with the diamine ligand in a suitable solvent. The choice of solvent and reaction conditions (e.g., temperature, pH) can influence the stoichiometry and geometry of the resulting complex. Common transition metals that form stable complexes with diamine ligands include copper(II), nickel(II), cobalt(II), platinum(II), and palladium(II). The this compound ligand acts as a bidentate chelating agent, coordinating to the metal center through the lone pairs of electrons on the two nitrogen atoms, forming a stable six-membered ring.

Characterization of Complexes

A suite of analytical techniques is employed to elucidate the structure and properties of these coordination compounds:

  • Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the coordination of the diamine ligand to the metal ion. A noticeable shift in the N-H stretching and bending vibrations to lower frequencies upon complexation provides evidence of the M-N bond formation.

  • UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes in the UV-Vis region provide information about the d-d electronic transitions of the metal ion, which are sensitive to the coordination environment and geometry of the complex.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., some Ni(II), Pt(II), Pd(II) complexes), NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state. However, for paramagnetic complexes (e.g., many Co(II) and Cu(II) complexes), NMR signals are often broadened, making analysis challenging.[1][2][3]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the complex.

Potential Applications in Drug Development

Transition metal complexes are of significant interest in medicinal inorganic chemistry due to their diverse therapeutic properties.[4] Complexes of diamine ligands have shown promise as antimicrobial and anticancer agents.

  • Antimicrobial Activity: The chelation of a metal ion to a ligand can enhance the antimicrobial activity of the ligand.[5] The proposed mechanism often involves the increased lipophilicity of the complex, facilitating its transport across the microbial cell membrane. Once inside the cell, the complex can interfere with various cellular processes, such as DNA replication or enzymatic activity. Cobalt(III) complexes with diamine ligands, for instance, have demonstrated antibacterial activity.[1][4]

  • Catalytic Activity: Transition metal complexes are widely used as catalysts in a variety of organic reactions. Platinum and palladium complexes, in particular, are known to catalyze hydrogenation and carbon-carbon bond-forming reactions.[6][7][8] While specific applications for this compound complexes in catalysis are not well-documented, their structural similarity to other catalytically active diamine complexes suggests potential in this area.

Experimental Protocols

The following are representative protocols for the synthesis and characterization of a transition metal complex with this compound, based on general procedures for similar diamine complexes.

Protocol 1: Synthesis of a Copper(II)-1,3-Butanediamine Complex

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • This compound

  • Ethanol (B145695)

  • Diethyl ether

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Dissolve 1 mmol of copper(II) chloride dihydrate in 20 mL of ethanol in a 50 mL round-bottom flask with stirring.

  • In a separate beaker, dissolve 2 mmol of this compound in 10 mL of ethanol.

  • Slowly add the this compound solution to the copper(II) chloride solution dropwise with continuous stirring at room temperature.

  • A color change and the formation of a precipitate should be observed, indicating the formation of the complex.

  • Continue stirring the reaction mixture for 2 hours at room temperature to ensure complete reaction.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with small portions of cold ethanol followed by diethyl ether to remove any unreacted starting materials.

  • Dry the resulting solid in a desiccator.

Protocol 2: Characterization by Infrared (IR) Spectroscopy

Procedure:

  • Prepare a KBr pellet of the synthesized complex by grinding a small amount of the complex with dry KBr powder and pressing it into a thin, transparent disk.

  • Record the IR spectrum of the KBr pellet over the range of 4000-400 cm⁻¹.

  • Record the IR spectrum of the free this compound ligand for comparison.

  • Analyze the spectra for shifts in the characteristic vibrational frequencies of the N-H bonds upon coordination to the copper(II) ion.

Protocol 3: Characterization by UV-Visible (UV-Vis) Spectroscopy

Procedure:

  • Prepare a dilute solution of the synthesized complex in a suitable solvent (e.g., water or ethanol).

  • Record the UV-Vis spectrum of the solution over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer.

  • Identify the wavelength of maximum absorbance (λmax) corresponding to the d-d transitions of the Cu(II) ion in the complex.

Data Presentation

The following tables summarize typical quantitative data for transition metal complexes with diamine ligands, which can be used as a reference for complexes of this compound.

Table 1: Representative Bond Lengths and Angles for Transition Metal-Diamine Complexes (from X-ray Crystallography Data of Analogous Complexes)

ParameterCu(II) ComplexNi(II) ComplexCo(II) ComplexPt(II) Complex
M-N Bond Length (Å) 2.00 - 2.102.05 - 2.152.10 - 2.202.00 - 2.10
N-M-N Bite Angle (°) 85 - 9585 - 9585 - 9580 - 90
Coordination Geometry Distorted OctahedralOctahedralOctahedralSquare Planar

Note: Data are generalized from published crystal structures of transition metal complexes with 1,3-propanediamine and other similar diamines.

Table 2: Representative Spectroscopic Data for Transition Metal-Diamine Complexes

Spectroscopic TechniqueCharacteristic FeatureTypical Wavenumber/Wavelength
IR Spectroscopy N-H Stretching Vibration (free ligand)3300 - 3400 cm⁻¹
N-H Stretching Vibration (complex)3100 - 3300 cm⁻¹
M-N Stretching Vibration400 - 500 cm⁻¹
UV-Vis Spectroscopy d-d transition for Cu(II) complexes550 - 650 nm
d-d transitions for Ni(II) complexes350 - 400 nm, 550 - 650 nm, 900 - 1000 nm
d-d transitions for Co(II) complexes450 - 550 nm, ~1100 nm

Note: These are typical ranges and can vary depending on the specific metal, ligand, and solvent.

Visualizations

The following diagrams illustrate a general workflow for the synthesis and characterization of transition metal-1,3-butanediamine complexes and a hypothetical signaling pathway for their antimicrobial action.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Studies s1 Dissolve Metal Salt in Solvent s3 Mix Solutions and React s1->s3 s2 Dissolve this compound in Solvent s2->s3 s4 Isolate and Purify Complex s3->s4 c1 IR Spectroscopy s4->c1 Characterize Structure c2 UV-Vis Spectroscopy s4->c2 c3 NMR Spectroscopy (for diamagnetic complexes) s4->c3 c4 X-ray Crystallography s4->c4 a1 Antimicrobial Assays s4->a1 Evaluate Biological Activity a2 Cytotoxicity Studies s4->a2 a3 Catalytic Activity Tests s4->a3 Test Catalysis

Caption: General experimental workflow.

signaling_pathway cluster_cell Microbial Cell cluster_targets Intracellular Targets membrane Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm dna_interaction DNA Binding & Inhibition of Replication cytoplasm->dna_interaction enzyme_inhibition Enzyme Inactivation cytoplasm->enzyme_inhibition protein_synthesis Inhibition of Protein Synthesis cytoplasm->protein_synthesis dna DNA enzyme Essential Enzymes ribosome Ribosomes complex Transition Metal- This compound Complex complex->membrane Membrane Permeation cell_death Cell Death dna_interaction->cell_death enzyme_inhibition->cell_death protein_synthesis->cell_death

Caption: Hypothetical antimicrobial mechanism.

References

Application of 1,3-Butanediamine in Chiral Separations: A Focus on Resolution of Racemic Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the direct incorporation of 1,3-butanediamine into the structure of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) is not a widely documented application in scientific literature, its role in the broader field of chiral separation is significant. The primary and well-established application of chiral this compound, particularly the (R)- and (S)-enantiomers, is as a chiral resolving agent . This method is a cornerstone in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture on both laboratory and industrial scales.

This document provides detailed application notes and protocols for the use of this compound as a chiral resolving agent for the separation of racemic carboxylic acids.

Principle of Chiral Resolution using this compound

Chiral resolution via diastereomeric salt formation is a classical and effective method for separating enantiomers. The fundamental principle involves the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. This reaction forms a pair of diastereomers, which, unlike enantiomers, possess different physicochemical properties such as solubility, melting point, and crystal structure. These differences allow for their separation by conventional techniques like fractional crystallization.

(R)-1,3-butanediamine is a chiral diamine that can be effectively employed to resolve racemic carboxylic acids. Its two amino groups interact with the carboxyl group of an acid to form diastereomeric ammonium (B1175870) salts. The differing spatial arrangements of the chiral centers in the resulting diastereomers lead to distinct crystal packing and solubilities, which forms the basis for their separation.

For instance, in the resolution of a racemic carboxylic acid like Ibuprofen using (R)-1,3-butanediamine, two diastereomeric salts are formed:

  • (R)-Ibuprofen + (R)-1,3-Butanediamine → [(R)-Ibuprofen-(R)-1,3-Butanediamine] salt

  • (S)-Ibuprofen + (R)-1,3-Butanediamine → [(S)-Ibuprofen-(R)-1,3-Butanediamine] salt

These two diastereomeric salts, [(R,R)] and [(S,R)], can then be separated based on their differential solubility in a chosen solvent.

Key Considerations for Successful Resolution

Several factors are crucial for the successful resolution of racemic mixtures using this compound:

  • Purity of the Resolving Agent: The enantiomeric purity of the this compound is paramount. Any contamination with the opposite enantiomer will lead to the formation of the corresponding diastereomeric salt, thereby reducing the enantiomeric excess (e.e.) of the final product.

  • Solvent Selection: The choice of solvent is critical as it directly influences the solubility difference between the diastereomeric salts. A systematic screening of solvents is often necessary to find the optimal conditions for selective crystallization of one diastereomer.

  • Stoichiometry: The molar ratio of the racemic mixture to the chiral resolving agent can affect the efficiency of the resolution. Typically, a 2:1 molar ratio of a dicarboxylic resolving agent to a monobasic racemate or a 1:1 ratio of a monobasic resolving agent to a monobasic racemate is used. For a diamine like this compound and a monocarboxylic acid, a 1:2 molar ratio (diamine:acid) is a common starting point.

  • Temperature: Temperature plays a crucial role in controlling the crystallization process. A gradual cooling profile is often employed to promote the formation of well-defined crystals of the less soluble diastereomer.

Experimental Protocol: Resolution of Racemic Ibuprofen using (R)-1,3-Butanediamine

This protocol provides a general procedure for the resolution of racemic Ibuprofen using (R)-1,3-butanediamine.

Materials
  • Racemic Ibuprofen

  • (R)-1,3-Butanediamine (enantiomerically pure)

  • Methanol (B129727)

  • Deionized Water

  • Hydrochloric Acid (2 M)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, etc.)

  • Heating/stirring plate

  • Filtration apparatus

  • Rotary evaporator

  • Polarimeter or Chiral HPLC system

Procedure

1. Diastereomeric Salt Formation:

  • In a 250 mL Erlenmeyer flask, dissolve 10.3 g (0.05 mol) of racemic Ibuprofen in 100 mL of methanol with gentle heating and stirring.

  • In a separate beaker, dissolve 2.20 g (0.025 mol) of (R)-1,3-butanediamine in 20 mL of methanol.

  • Slowly add the (R)-1,3-butanediamine solution to the warm Ibuprofen solution with continuous stirring.

  • Allow the mixture to cool slowly to room temperature. The formation of a crystalline precipitate should be observed.

  • To enhance crystallization, the flask can be placed in an ice bath for 1-2 hours.

2. Separation of Diastereomers:

  • Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

  • Dry the crystals in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight. This solid is the diastereomeric salt of one of the Ibuprofen enantiomers with (R)-1,3-butanediamine.

3. Liberation of the Enantiomer:

  • Suspend the dried diastereomeric salt in 50 mL of deionized water.

  • With stirring, add 2 M hydrochloric acid dropwise until the solution becomes acidic (pH ~2). This will break the salt and precipitate the free carboxylic acid.

  • Extract the liberated Ibuprofen enantiomer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the resolved Ibuprofen enantiomer as a solid.

4. Analysis:

  • Determine the yield of the resolved enantiomer.

  • Measure the optical rotation using a polarimeter or determine the enantiomeric excess (e.e.) using a suitable chiral HPLC method.

5. Recovery of the Chiral Resolving Agent:

The chiral resolving agent, (R)-1,3-butanediamine, can be recovered from the aqueous layer after the acidification step by basification and extraction, allowing for its recycling.

Data Presentation

The success of a chiral resolution experiment is quantified by the yield and the enantiomeric excess of the resolved enantiomer. The following table provides a template for recording and comparing results from different resolution experiments.

Experiment IDRacemic CompoundChiral Resolving AgentSolventMolar Ratio (Racemate:Resolving Agent)Yield (%)Enantiomeric Excess (e.e.) (%)
EXP-01Ibuprofen(R)-1,3-ButanediamineMethanol2:1DataData
EXP-02Naproxen(S)-1,3-ButanediamineEthanol2:1DataData
EXP-03Ketoprofen(R)-1,3-ButanediamineAcetonitrile2:1DataData

*Data to be filled in based on experimental results.

Visualizations

Logical Workflow for Chiral Resolution

The following diagram illustrates the overall workflow for the chiral resolution of a racemic carboxylic acid using this compound.

G Workflow for Chiral Resolution racemic_acid Racemic Carboxylic Acid ((R)-Acid + (S)-Acid) salt_formation Diastereomeric Salt Formation (in a suitable solvent) racemic_acid->salt_formation resolving_agent Chiral Resolving Agent ((R)-1,3-Butanediamine) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts ([(R,R)] + [(S,R)]) salt_formation->diastereomers crystallization Fractional Crystallization (Exploiting solubility differences) diastereomers->crystallization separated_salts Separated Diastereomeric Salts (e.g., Crystalline [(R,R)] and Soluble [(S,R)]) crystallization->separated_salts liberation Liberation of Enantiomer (Acidification) separated_salts->liberation pure_enantiomer Enantiomerically Pure Acid ((R)-Acid) liberation->pure_enantiomer recovery Recovery of Resolving Agent (Basification and Extraction) liberation->recovery recovered_agent Recovered Chiral Resolving Agent recovery->recovered_agent

Caption: Logical workflow of chiral resolution by diastereomeric salt formation.

Signaling Pathway Analogy: Molecular Recognition in Chiral Resolution

While not a biological signaling pathway, the process of chiral resolution relies on specific molecular interactions analogous to receptor-ligand binding. The following diagram conceptualizes this molecular recognition process.

G Molecular Recognition in Chiral Resolution cluster_racemate Racemic Mixture cluster_resolver Chiral Resolving Agent cluster_diastereomers Diastereomeric Salts R_acid (R)-Acid RR_salt [(R,R)] Salt (Lower Solubility) R_acid->RR_salt  Forms stable crystal lattice S_acid (S)-Acid SR_salt [(S,R)] Salt (Higher Solubility) S_acid->SR_salt  Forms less stable crystal lattice R_diamine (R)-1,3-Butanediamine R_diamine->RR_salt R_diamine->SR_salt

Application Notes and Protocols for 1,3-Butanediamine as an Epoxy Resin Curing Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the use of 1,3-butanediamine as a primary curing agent for epoxy resins is limited. The following application notes and protocols are based on the general principles of epoxy chemistry with aliphatic amine curing agents and include illustrative data. Researchers should consider this document a starting point and must conduct their own experiments to determine the precise performance characteristics of this compound in their specific epoxy formulation.

Introduction

This compound is a low-viscosity, reactive aliphatic diamine that can be utilized as a curing agent for epoxy resins. Its chemical structure, featuring two primary amine groups, allows it to react with epoxy groups to form a cross-linked thermoset polymer. Aliphatic amine curing agents are known for their ability to cure epoxy resins at ambient temperatures, though an elevated temperature post-cure is often employed to enhance the mechanical and thermal properties of the final product.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as an epoxy resin curing agent, including detailed experimental protocols and illustrative performance data.

Chemical and Physical Properties of this compound

A thorough understanding of the curing agent's properties is essential for proper formulation and safe handling.

PropertyValueReference
Molecular Formula C4H12N2
Molecular Weight 88.15 g/mol
Appearance Colorless liquid
Boiling Point 142-150 °C
Flash Point 52 °C (open cup)
Amine Hydrogen Equivalent Weight (AHEW) 22.04 g/eqCalculated
Solubility Very good in water

Curing Mechanism

The curing of an epoxy resin with this compound proceeds through a nucleophilic addition reaction. The active hydrogen atoms on the primary amine groups of this compound attack the electrophilic carbon of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxy group, leading to a highly cross-linked, three-dimensional network. This cross-linking process transforms the liquid resin and curing agent into a rigid, solid material with high mechanical strength and thermal stability.

G R1 Epoxy Resin (e.g., DGEBA) Mix Mixing R1->Mix BDA This compound (Curing Agent) BDA->Mix Cure Curing (Ambient or Elevated Temp.) Mix->Cure Network Cross-linked Epoxy Network Cure->Network Properties Final Properties: - Mechanical Strength - Thermal Stability - Chemical Resistance Network->Properties

Logical workflow for epoxy curing.

Illustrative Performance Data

The following tables summarize the expected, yet illustrative, performance of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin cured with this compound. Note: This data is not based on direct experimental results for this compound and should be used as a general guideline.

Table 1: Mixing Ratios and Curing Schedules

The optimal mixing ratio is determined by the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxy Equivalent Weight (EEW) of the resin. For a stoichiometric mixture, the parts per hundred resin (phr) are calculated as:

phr = (AHEW / EEW) * 100

For this compound (AHEW = 22.04 g/eq) and a standard DGEBA resin (EEW ≈ 188 g/eq), the calculated stoichiometric phr is approximately 11.7.

Formulation IDEpoxy Resin (g)This compound (g)phrCuring Schedule
BD-RT10011.711.77 days at 25°C
BD-PC10011.711.724 hours at 25°C + 2 hours at 100°C
Table 2: Illustrative Mechanical Properties
PropertyTest MethodBD-RT (Illustrative)BD-PC (Illustrative)
Tensile Strength (MPa)ASTM D6386575
Tensile Modulus (GPa)ASTM D6382.83.0
Flexural Strength (MPa)ASTM D790100120
Flexural Modulus (GPa)ASTM D7903.03.2
Hardness (Shore D)ASTM D22408085
Table 3: Illustrative Thermal Properties
PropertyTest MethodBD-RT (Illustrative)BD-PC (Illustrative)
Glass Transition Temp. (Tg) (°C)DSC95115
Heat Deflection Temp. (HDT) (°C)ASTM D64885105

Experimental Protocols

The following protocols provide a framework for the preparation and characterization of epoxy resins cured with this compound. Adherence to relevant ASTM standards is recommended for accurate and reproducible results.[2][3][4][5]

Materials and Equipment
  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), EEW 182-192 g/eq.

  • Curing Agent: this compound.

  • Mixing: Disposable cups, mechanical stirrer or spatula.

  • Casting: Silicone or metal molds treated with a release agent.

  • Curing: Oven with programmable temperature control.

  • Testing: Universal Testing Machine (for tensile and flexural tests), Durometer, Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).

Experimental Workflow

G cluster_prep Preparation cluster_cure Curing cluster_char Characterization Resin Epoxy Resin (DGEBA) Weigh Weighing Resin->Weigh CuringAgent This compound CuringAgent->Weigh Mix Mixing (5 min at 25°C) Weigh->Mix Degas Degassing (Vacuum) Mix->Degas Pour Pour into Molds Degas->Pour Cure Curing Schedule (e.g., 24h @ 25°C + 2h @ 100°C) Pour->Cure Demold Demolding Cure->Demold MechTest Mechanical Testing (ASTM D638, D790) Demold->MechTest ThermTest Thermal Analysis (DSC, TGA) Demold->ThermTest

Experimental workflow for epoxy resin curing and characterization.
Protocol for Sample Preparation and Curing

  • Calculate the required amounts of epoxy resin and this compound based on the desired stoichiometry (e.g., 11.7 phr for a 1:1 stoichiometric ratio with a 188 EEW resin).

  • Accurately weigh the epoxy resin into a clean, dry mixing container.

  • Add the calculated amount of this compound to the resin.

  • Mix thoroughly for 3-5 minutes using a mechanical stirrer or by hand with a spatula, ensuring a homogeneous mixture. Scrape the sides and bottom of the container to ensure all material is incorporated.

  • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Pour the mixture into prepared molds for the required test specimens.

  • Cure the samples according to the desired schedule (e.g., 7 days at 25°C for room temperature cure, or a combination of room temperature and elevated temperature cure).[6]

  • Post-cure (optional but recommended): For enhanced properties, a post-cure at a temperature above the expected glass transition temperature (Tg) is advised.[7] A typical post-cure schedule would be 2 hours at 100-120°C.

  • Allow samples to cool slowly to room temperature before demolding to avoid thermal shock.

Protocol for Mechanical Testing
  • Tensile Properties (ASTM D638): Use dog-bone shaped specimens. Conduct the test on a Universal Testing Machine at a constant crosshead speed until failure. Record the tensile strength and calculate the tensile modulus.[8]

  • Flexural Properties (ASTM D790): Use rectangular bar specimens. Perform a three-point bending test on a Universal Testing Machine. Record the flexural strength and calculate the flexural modulus.[9][10][11][12]

  • Hardness (ASTM D2240): Use a Shore D durometer to measure the hardness of a flat, cured sample. Take multiple readings at different locations and average the results.[6]

Protocol for Thermal Analysis
  • Glass Transition Temperature (DSC): Use a Differential Scanning Calorimeter (DSC).[13][14][15][16][17][18][19] A small sample (5-10 mg) is heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere. The Tg is determined from the midpoint of the transition in the heat flow curve.[17]

  • Thermal Stability (TGA): Use a Thermogravimetric Analyzer (TGA).[20][21][22][23] A small sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air), and the weight loss as a function of temperature is recorded. This provides information on the decomposition temperature and thermal stability of the cured epoxy.

Safety Precautions

  • Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is a flammable liquid and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for both the epoxy resin and this compound before use for detailed handling and safety information.

By following these protocols and using the illustrative data as a guide, researchers can effectively evaluate the potential of this compound as a curing agent for their specific epoxy resin applications.

References

Application Notes and Protocols: Selective N-Protection of 1,3-Butanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanediamine is a versatile building block in organic synthesis, notable for its two primary amine functionalities which offer multiple points for molecular elaboration. The presence of two nucleophilic sites, however, presents a significant challenge: achieving selective functionalization at one amino group while leaving the other untouched. The differential reactivity of the two primary amines—one at the C1 position and the other at the C3 position adjacent to a methyl group—can be exploited for regioselective synthesis.

To achieve selective reactions, a common strategy is to temporarily "mask" or "protect" one of the amino groups with a protecting group. This group renders the amine non-reactive under specific conditions and can be cleanly removed later in the synthetic sequence. This document provides detailed protocols for the selective mono-N-protection of this compound using common amine protecting groups, enabling its effective use in complex molecule synthesis. The main challenge is to control the reaction to prevent the formation of the di-protected byproduct, which often necessitates tedious chromatographic separation[1].

Strategies for Selective Mono-Protection

The key to successful mono-protection of diamines lies in differentiating the reactivity of the two amino groups. For this compound, the amine at C1 is sterically less hindered than the amine at C3. This inherent structural difference, combined with strategic reaction design, allows for selective protection.

Key Strategies:

  • Control of Stoichiometry: Using one equivalent or slightly less of the protecting agent can favor mono-protection, but often results in a statistical mixture of unreacted diamine, mono-protected, and di-protected products.

  • Protonation of One Amine Group: This is a highly effective method. By adding one equivalent of a strong acid (e.g., HCl), one of the amino groups is protonated to form an ammonium (B1175870) salt, rendering it non-nucleophilic. The protecting group then reacts selectively with the remaining free amine. This approach is cost-effective and applicable to large-scale synthesis[2][3].

  • Orthogonal Protection: This strategy involves using multiple protecting groups that can be removed under different, non-interfering conditions[1][4]. For instance, a molecule can contain an acid-labile Boc group and a base-labile Fmoc group, allowing for the selective deprotection of either amine at different stages of a synthesis[1].

Common Amine Protecting Groups

The choice of protecting group is crucial and depends on the overall synthetic strategy, particularly the stability of the group to subsequent reaction conditions.

  • Boc (tert-Butoxycarbonyl): The Boc group is one of the most common amine protecting groups due to its stability in a wide range of conditions and the ease of handling of its protected derivatives[1][5]. It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and removed under acidic conditions (e.g., trifluoroacetic acid, TFA)[6][7].

  • Cbz (Carbobenzyloxy): Also known as the Z group, Cbz is stable in mild acidic and basic conditions. It is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and is readily removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is a key orthogonal deprotection method relative to acid- or base-labile groups[7][8][9].

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is widely used in peptide synthesis. It is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine[7][10]. This makes it orthogonal to the acid-labile Boc group[10].

Experimental Protocols

The following protocols are generalized methods for the mono-N-protection of diamines and can be adapted for this compound.

This protocol utilizes the monoprotonation strategy for selective protection, which has proven highly efficient for various diamines[2][3].

Materials and Reagents:

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in anhydrous methanol under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorotrimethylsilane (1.0 equiv) dropwise to the stirred solution. Me₃SiCl reacts with methanol to generate one equivalent of HCl in situ, protonating one amine group[3]. Alternatively, a pre-prepared solution of HCl in a suitable solvent can be used[2].

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes to ensure equilibrium is reached[2].

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equiv) in methanol to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure to remove the methanol.

  • Add deionized water to the residue and basify the solution to a pH > 12 by adding NaOH solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude mono-Boc-protected this compound[6][11].

  • If necessary, purify the product by column chromatography on silica (B1680970) gel.

This protocol describes the protection of an amine using benzyl chloroformate. Performing the reaction in water is an environmentally benign method that can offer high chemoselectivity[8].

Materials and Reagents:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dioxane

  • Deionized water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and sodium bicarbonate (2.0 equiv) in a mixture of THF and water (e.g., 2:1 v/v)[9].

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.0 equiv) dropwise to the vigorously stirred solution. Maintain the temperature at 0 °C[9].

  • Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-20 hours[9]. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash sequentially with 0.1 N HCl, saturated NaHCO₃ solution, and finally with brine[12].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-Cbz-protected this compound[8].

Quantitative Data Summary

The following table summarizes expected outcomes for the mono-protection of diamines based on literature precedents. Yields and selectivity for this compound should be determined empirically but are expected to be in a similar range.

Protecting GroupReagentKey ConditionsTypical Yield (Mono-Product)SelectivityReference
Boc Boc₂O / HClMeOH, 0 °C to RT65-95%High for mono-protection[2][3][13]
Boc Boc₂ODCM, 0 °C to RTVariable (mixture)Low without acid[11]
Cbz Cbz-Cl / NaHCO₃THF/H₂O, 0 °C to RT80-95%Good to excellent[9]
Cbz Cbz-ClH₂O, RTHighHighly chemoselective[8]
Fmoc Fmoc-OSuDCM / Base55-90%Good[14]

Visualized Workflows and Concepts

G cluster_0 Protection Step cluster_1 Functionalization Step cluster_2 Deprotection Step Diamine This compound Protect Selective Mono-Protection (e.g., Boc₂O, HCl) Diamine->Protect MonoProtected Mono-Protected Diamine Protect->MonoProtected Reaction Selective Reaction at Free Amine MonoProtected->Reaction Reactant Reactant (R-X) Reactant->Reaction Functionalized Functionalized Intermediate Reaction->Functionalized Deprotect Deprotection (e.g., TFA) Functionalized->Deprotect FinalProduct Final Product Deprotect->FinalProduct

Caption: General workflow for synthesizing target molecules using mono-protected this compound.

G start This compound (Two reactive amines) step1 + 1 eq. HCl start->step1 intermediate Mono-Ammonium Salt (One reactive amine, one non-reactive -NH₃⁺) step1->intermediate note The more basic or less hindered amine is typically protonated. step1->note step2 + 1 eq. Boc₂O intermediate->step2 product Mono-Boc-Protected This compound step2->product

Caption: The monoprotonation strategy deactivates one amine, allowing for selective protection of the other.

G cluster_0 Selective Deprotection Paths Start H₂N-R-NH₂ Step1 Protect N1 + Boc₂O Start->Step1 Intermediate1 Boc-HN-R-NH₂ Step1->Intermediate1 Step2 Protect N2 + Fmoc-Cl Intermediate1->Step2 Protected Boc-HN-R-NH-Fmoc Step2->Protected PathA Deprotect N1 (Acid, e.g., TFA) Protected->PathA PathB Deprotect N2 (Base, e.g., Piperidine) Protected->PathB ProductA H₂N-R-NH-Fmoc PathA->ProductA ProductB Boc-HN-R-NH₂ PathB->ProductB

Caption: Orthogonal protecting groups (Boc, Fmoc) allow for selective removal and sequential functionalization.

References

Application Notes and Protocols for the Catalytic Reductive Amination Synthesis of 1,3-Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diamines are crucial building blocks in the synthesis of a wide range of valuable compounds, including pharmaceuticals, agrochemicals, and polymers. Catalytic reductive amination represents a highly efficient and atom-economical method for their preparation, offering a direct route from readily available dicarbonyl compounds or their precursors. This one-pot reaction, which involves the formation of an imine or enamine intermediate followed by its immediate reduction, is favored for its operational simplicity and the use of molecular hydrogen or other simple reducing agents, minimizing waste production.[1][2]

This document provides detailed protocols and application notes for the synthesis of 1,3-diamines via catalytic reductive amination, with a focus on the preparation of both cyclic and acyclic diamines. The protocols are designed to be a practical guide for researchers in organic synthesis and drug development.

Core Concepts and Reaction Pathway

The catalytic reductive amination for the synthesis of 1,3-diamines typically proceeds through the reaction of a 1,3-dicarbonyl compound with ammonia (B1221849) in the presence of a catalyst and a reducing agent, most commonly hydrogen gas. The generally accepted mechanism involves two key steps:

  • Imination/Enamination: The dicarbonyl compound reacts with ammonia to form mono- and di-imine or enamine intermediates. This is a reversible equilibrium process.

  • Hydrogenation: The catalyst facilitates the reduction of the C=N double bonds of the imine/enamine intermediates using molecular hydrogen, leading to the formation of the saturated 1,3-diamine.

Various heterogeneous and homogeneous catalysts have been employed for this transformation, with catalyst choice significantly influencing reaction efficiency, selectivity, and operating conditions. Common catalysts include Raney® Nickel, Raney® Cobalt, and supported noble metal catalysts such as palladium on carbon (Pd/C) and rhodium on alumina (B75360) (Rh/Al₂O₃).[3]

Experimental Protocols

Protocol 1: Synthesis of 1,3-Cyclohexanediamine (B1580663) (CHDA) from 1,3-Cyclohexanedione (B196179) (CHD)

This protocol details the direct reductive amination of 1,3-cyclohexanedione using a Raney® Nickel catalyst.[4]

Materials:

  • 1,3-Cyclohexanedione (CHD)

  • Raney® Nickel (slurry in water)

  • 1,4-Dioxane (B91453)

  • Ammonia (gas)

  • Hydrogen (gas)

  • 50 mL stainless-steel autoclave with magnetic stirring

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a 50 mL stainless-steel autoclave equipped with a magnetic stirrer, add 1,3-cyclohexanedione (0.10 g, 0.89 mmol), 1,4-dioxane (15 mL), and Raney® Nickel (0.05 g).[4]

  • Seal the autoclave and purge it with hydrogen gas three times to remove air.

  • Pressurize the reactor with ammonia gas to the desired pressure, followed by pressurization with hydrogen gas to the final desired pressure, with continuous stirring at 1000 rpm.[4]

  • Heat the reactor to the designated temperature to initiate the reaction.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.

  • Open the autoclave, and filter the reaction mixture to remove the Raney® Nickel catalyst.

  • The filtrate can be analyzed by GC-MS to determine the conversion and yield.

  • The product, 1,3-cyclohexanediamine, can be purified by distillation or crystallization after removal of the solvent.

Protocol 2: One-Pot Synthesis of 1,3-Cyclohexanediamine (CHDA) from Resorcinol (B1680541)

This protocol describes a one-pot synthesis of 1,3-cyclohexanediamine starting from resorcinol, which is first hydrogenated to 1,3-cyclohexanedione in situ.[4]

Materials:

  • Resorcinol

  • Raney® Nickel (slurry in water)

  • Deionized water

  • Ammonia (gas)

  • Hydrogen (gas)

  • 50 mL stainless-steel autoclave with magnetic stirring

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a 50 mL stainless-steel autoclave equipped with a magnetic stirrer, place resorcinol (0.5 g, 4.5 mmol), deionized water (15 mL), and Raney® Nickel (0.20 g).[4]

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the reactor with ammonia and then hydrogen to the desired pressures while stirring at 1000 rpm.[4]

  • Heat the reactor to the specified temperature to initiate the reaction.

  • Upon completion, cool the reactor, vent the gases, and filter the catalyst.

  • The aqueous solution containing the product can be worked up by solvent extraction after saturation with a salt (e.g., NaCl), followed by drying of the organic layer and removal of the solvent. The crude product can then be purified.

Data Presentation

The following tables summarize quantitative data for the synthesis of 1,3-cyclohexanediamine (CHDA) via catalytic reductive amination, allowing for easy comparison of different catalysts and reaction conditions.

Table 1: Reductive Amination of 1,3-Cyclohexanedione (CHD) with Ammonia over Various Catalysts [4]

CatalystSolventTemperature (°C)H₂ Pressure (MPa)NH₃ Pressure (MPa)Time (h)CHD Conversion (%)1,3-CHDA Yield (%)
5% Pd/C1,4-Dioxane120442>99Trace
5% Pt/C1,4-Dioxane120442>99Trace
5% Ru/C1,4-Dioxane120442>99Trace
5% Rh/C1,4-Dioxane120442>99Trace
Raney® Ni1,4-Dioxane120442>9937.5

Table 2: Optimization of Raney® Nickel Catalyzed Reductive Amination of 1,3-Cyclohexanedione (CHD) [4]

SolventTemperature (°C)H₂ Pressure (MPa)NH₃ Pressure (MPa)Time (h)1,3-CHDA Yield (%)
Water12044215.2
Ethanol12044228.9
1,4-Dioxane12044237.5
1,4-Dioxane14044253.1
1,4-Dioxane12064245.3
1,4-Dioxane12046242.8

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow and the general reaction pathway for the catalytic reductive amination for 1,3-diamine synthesis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge Autoclave: 1,3-Dicarbonyl, Solvent, Catalyst B Seal and Purge with H₂ A->B C Pressurize with NH₃ and H₂ B->C D Heat to Reaction Temperature with Stirring C->D E Cool and Vent D->E F Filter to Remove Catalyst E->F G Solvent Removal F->G H Purification (Distillation/Crystallization) G->H I Product: 1,3-Diamine H->I

Caption: Experimental workflow for 1,3-diamine synthesis.

Reaction_Pathway Start 1,3-Dicarbonyl Compound Intermediate Imine/Enamine Intermediate(s) Start->Intermediate + NH₃ - H₂O Ammonia Ammonia (NH₃) Ammonia->Intermediate Product 1,3-Diamine Intermediate->Product + H₂ Hydrogen H₂ / Catalyst Hydrogen->Product

Caption: General reaction pathway for 1,3-diamine synthesis.

Synthesis of Acyclic 1,3-Diamines

The catalytic reductive amination of acyclic 1,3-dicarbonyl compounds, such as acetylacetone (B45752) (2,4-pentanedione), to produce the corresponding acyclic 1,3-diamines is also a feasible transformation. However, detailed and reproducible laboratory-scale protocols for these specific reactions are less commonly reported in publicly accessible literature compared to their cyclic counterparts. The general principles outlined in this document, particularly the use of catalysts like Raney® Nickel or Cobalt under hydrogen and ammonia pressure, are applicable.[1] Optimization of reaction conditions, including solvent, temperature, and pressure, would be necessary to achieve high yields and selectivity for a specific acyclic 1,3-diamine.

Conclusion

Catalytic reductive amination is a powerful and versatile tool for the synthesis of 1,3-diamines. The provided protocols for the synthesis of 1,3-cyclohexanediamine offer a robust starting point for researchers. While the synthesis of acyclic 1,3-diamines via this method is established, further methods development and publication of detailed protocols would be beneficial to the scientific community. The choice of catalyst and the optimization of reaction conditions are critical for achieving high yields and selectivity in these transformations.

References

Application Notes and Protocols for the Synthesis of 1,3-Butanediamine from Acrylonitrile Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,3-butanediamine, a valuable building block in organic synthesis and pharmaceutical development, utilizing precursors derived from acrylonitrile (B1666552). The described synthetic route involves a two-step process: the formation of the key intermediate, 3-aminobutanenitrile (B3048396), followed by its reduction to the target this compound.

Introduction

This compound is a chiral diamine that serves as a versatile intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals. Its structure, featuring two amino groups at the 1 and 3 positions of a butane (B89635) backbone, allows for the construction of complex molecular architectures. This document outlines a practical synthetic approach starting from crotononitrile (B213123), an isomer of acrylonitrile and a readily available C4 precursor.

The synthesis proceeds via two key transformations:

  • Michael Addition of Ammonia (B1221849) to Crotononitrile: This reaction forms the intermediate 3-aminobutanenitrile. The conjugate addition of ammonia to the α,β-unsaturated nitrile is a crucial step in establishing the 1,3-diamine framework.

  • Reduction of 3-Aminobutanenitrile: The nitrile group of the intermediate is then reduced to a primary amine, yielding the final product, this compound. Two effective methods for this reduction are presented: catalytic hydrogenation using Raney Nickel and chemical reduction with lithium aluminum hydride (LiAlH4).

Chemical Structures and Properties

Table 1: Physicochemical Properties of Key Compounds

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
CrotononitrileCrotononitrile StructureC₄H₅N67.09118-1200.824
3-Aminobutanenitrile3-Aminobutanenitrile StructureC₄H₈N₂84.12178-180N/A
This compoundthis compound StructureC₄H₁₂N₂88.15142-150[1]0.85[1]

Synthetic Pathway Overview

The overall synthetic scheme is presented below. The initial step involves the formation of 3-aminobutanenitrile from crotononitrile, followed by the reduction of the nitrile functionality to afford this compound.

Synthesis_Pathway Acrylonitrile Acrylonitrile Precursor (Crotononitrile) Intermediate 3-Aminobutanenitrile Acrylonitrile->Intermediate + NH₃ (Michael Addition) Product This compound Intermediate->Product Reduction (e.g., H₂/Raney Ni or LiAlH₄)

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Aminobutanenitrile via Michael Addition

This protocol describes the synthesis of 3-aminobutanenitrile by the conjugate addition of ammonia to crotononitrile.

Materials:

  • Crotononitrile

  • Anhydrous ammonia

  • Ethanol (B145695) (anhydrous)

  • Round-bottom flask with a magnetic stirrer

  • Gas inlet tube

  • Dry ice/acetone condenser

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a dry ice/acetone condenser.

  • Charge the flask with crotononitrile and anhydrous ethanol.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Bubble anhydrous ammonia gas through the solution for a specified period while maintaining the low temperature.

  • After the addition of ammonia is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, remove the excess ammonia and ethanol under reduced pressure.

  • The crude 3-aminobutanenitrile can be purified by vacuum distillation.

Safety Precautions: Anhydrous ammonia is a corrosive and toxic gas. This procedure must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.

Protocol 2: Reduction of 3-Aminobutanenitrile to this compound

Two alternative methods for the reduction of 3-aminobutanenitrile are provided below.

Materials:

  • 3-Aminobutanenitrile

  • Raney Nickel (activated)

  • Ethanol (anhydrous), saturated with ammonia

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filter aid (e.g., Celite)

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 3-aminobutanenitrile in anhydrous ethanol saturated with ammonia.

  • Carefully add the activated Raney Nickel catalyst to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, keeping it wet with solvent at all times.

  • Remove the solvent from the filtrate by rotary evaporation.

  • The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Materials:

  • 3-Aminobutanenitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser

  • Ice bath

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Suspend LiAlH₄ in anhydrous diethyl ether or THF in the flask and cool the suspension in an ice bath.

  • Dissolve 3-aminobutanenitrile in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature or gentle reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water.[2]

  • Filter the resulting aluminum salts and wash them thoroughly with diethyl ether or THF.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. All manipulations should be carried out under a strictly anhydrous and inert atmosphere.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound. Please note that yields can vary depending on the specific reaction scale and conditions.

Table 2: Summary of Reaction Conditions and Yields

StepReactionReagents and ConditionsTypical Yield (%)Reference
1Michael AdditionCrotononitrile, NH₃, Ethanol, -78 °C to RT60-80General Michael Addition Principles[3][4][5][6]
2aCatalytic Hydrogenation3-Aminobutanenitrile, H₂, Raney Ni, Ethanolic NH₃, 80-120 °C, 50-100 atm70-90General Nitrile Hydrogenation[7]
2bLiAlH₄ Reduction3-Aminobutanenitrile, LiAlH₄, Anhydrous Ether/THF, 0 °C to Reflux70-85General Nitrile Reduction[2][8][9]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the synthetic steps.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 3-Aminobutanenitrile cluster_step2 Step 2: Reduction to this compound cluster_2a Method A: Catalytic Hydrogenation cluster_2b Method B: LiAlH₄ Reduction start1 Start reactants1 Mix Crotononitrile and Ethanol start1->reactants1 reaction1 Add Anhydrous Ammonia at -78°C reactants1->reaction1 stir1 Stir at Room Temperature reaction1->stir1 workup1 Solvent Removal stir1->workup1 purify1 Vacuum Distillation workup1->purify1 intermediate 3-Aminobutanenitrile purify1->intermediate start2a Start start2b Start reactants2a Dissolve Intermediate in Ethanolic NH₃ start2a->reactants2a catalyst2a Add Raney Ni reactants2a->catalyst2a reaction2a Hydrogenate under High Pressure and Heat catalyst2a->reaction2a workup2a Filter Catalyst reaction2a->workup2a purify2a Distillation workup2a->purify2a product_a This compound purify2a->product_a reactants2b Suspend LiAlH₄ in Anhydrous Ether/THF start2b->reactants2b addition2b Add Intermediate Solution Dropwise reactants2b->addition2b reaction2b Stir at RT/Reflux addition2b->reaction2b workup2b Quench and Filter reaction2b->workup2b purify2b Distillation workup2b->purify2b product_b This compound purify2b->product_b

Caption: Experimental workflow for the synthesis of this compound.

Logical_Relationship Precursor Acrylonitrile Precursor Intermediate_Formation Formation of 3-Aminobutanenitrile Precursor->Intermediate_Formation Step 1 Reduction Reduction of Nitrile Group Intermediate_Formation->Reduction Step 2 Product This compound Reduction->Product

Caption: Logical relationship of the synthetic steps.

References

Application Note: Purification of 1,3-Butanediamine by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 1,3-butanediamine using vacuum distillation. This method is essential for obtaining high-purity this compound, a critical building block in pharmaceutical synthesis, by removing residual solvents, starting materials, and byproducts from its synthesis. Vacuum distillation is employed to prevent the thermal degradation of the product at its atmospheric boiling point. This document outlines the necessary equipment, reagents, and a step-by-step experimental procedure, along with safety precautions.

Introduction

This compound is a valuable diamine intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The purity of this reagent is paramount to ensure the desired reaction outcomes and the quality of the final product. Synthesis of this compound can result in several impurities, including unreacted starting materials and byproducts. Due to its relatively high boiling point, purification by distillation at atmospheric pressure can lead to thermal decomposition.[1] Vacuum distillation lowers the boiling point of the compound, allowing for efficient purification at lower temperatures.[1]

Physicochemical Properties of this compound

A thorough understanding of the physical properties of this compound is crucial for designing an effective purification protocol.

PropertyValueReference
Molecular FormulaC₄H₁₂N₂--INVALID-LINK--
Molecular Weight88.15 g/mol --INVALID-LINK--
Boiling Point (at 760 mmHg)142-150 °C--INVALID-LINK--
Density~0.861 g/cm³ at 20 °C--INVALID-LINK--
SolubilityVery good in water--INVALID-LINK--

Potential Impurities and their Boiling Points

The nature of impurities in a batch of this compound will depend on the synthetic route employed. Two common synthesis methods and their potential impurities are considered below to inform the distillation strategy.

3.1. Synthesis via Nitroaldol (Henry) Condensation and Reduction

This route may introduce the following impurities:

ImpurityBoiling Point (°C at 760 mmHg)Reference
Crotonaldehyde104--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
3-Amino-butan-1-ol168.3--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
4-Amino-2-butanol180--INVALID-LINK--

3.2. Synthesis via Reduction of 3-Aminobutyronitrile

This route may introduce the following impurities:

ImpurityBoiling Point (°C at 760 mmHg)Reference
3-Aminobutyronitrile186.5 (Predicted)--INVALID-LINK--

Experimental Protocol: Vacuum Distillation of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile and the scale of the purification.

4.1. Pre-Distillation Treatment (Drying)

Given that this compound is highly soluble in water, and to avoid potential azeotrope formation, it is crucial to dry the crude product before distillation.

  • Procedure:

    • To the crude this compound, add a suitable drying agent such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or potassium hydroxide (B78521) (KOH) pellets.

    • Stir the mixture for several hours, or let it stand overnight.

    • Filter or decant the dried this compound from the drying agent.

4.2. Vacuum Distillation Setup

A standard fractional distillation apparatus is required.

  • Key Components:

    • Round-bottom flask

    • Fractionating column (e.g., Vigreux or packed column with at least 10 theoretical plates)

    • Distillation head with a thermometer

    • Condenser

    • Receiving flask(s)

    • Vacuum source (vacuum pump)

    • Manometer

    • Heating mantle with a stirrer

    • Cold trap

G cluster_distillation Vacuum Distillation Apparatus cluster_vacuum Vacuum System heating_mantle Heating Mantle with Stirrer distilling_flask Distilling Flask (Crude this compound) heating_mantle->distilling_flask Heat fractionating_column Fractionating Column distilling_flask->fractionating_column distillation_head Distillation Head with Thermometer fractionating_column->distillation_head condenser Condenser distillation_head->condenser cold_trap Cold Trap distillation_head->cold_trap To Vacuum manometer Manometer distillation_head->manometer receiving_flask Receiving Flask (Purified this compound) condenser->receiving_flask vacuum_pump Vacuum Pump cold_trap->vacuum_pump manometer->cold_trap G start Crude this compound drying Pre-distillation Drying (e.g., with KOH or Na₂SO₄) start->drying filtration Filtration/Decantation drying->filtration distillation Vacuum Fractional Distillation filtration->distillation forerun Forerun Collection (Low-boiling impurities) distillation->forerun main_fraction Main Fraction Collection (Pure this compound) distillation->main_fraction tailings Tailings (High-boiling impurities) distillation->tailings analysis Purity Analysis (GC-MS, NMR, Karl Fischer) main_fraction->analysis end Purified this compound analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,3-Butanediamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 1,3-butanediamine, a critical building block in pharmaceutical and chemical industries. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to help you optimize your reaction conditions for improved yield and purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Reaction Yield

Question: We are experiencing a low yield in our this compound synthesis. What are the potential causes and how can we optimize this?

Answer: Low yields in diamine synthesis can stem from several factors, including incomplete reactions, side reactions, or product loss during workup. Below is a systematic guide to troubleshoot and improve your yield.

Potential Cause Recommended Solutions
Incomplete Reaction - Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. For catalytic hydrogenations, ensure sufficient reaction time is allowed. - Increase Catalyst Loading: In catalytic reactions, insufficient catalyst can lead to incomplete conversion. Incrementally increase the catalyst loading to find the optimal amount. - Ensure Proper Mixing: In heterogeneous reactions, vigorous stirring is crucial to ensure efficient contact between reactants and the catalyst.
Side Reactions - Control Reaction Temperature: Exothermic reactions can lead to side product formation if the temperature is not controlled. Use an ice bath or other cooling methods to maintain the optimal temperature. - Optimize Reagent Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts. Carefully control the stoichiometry, and in some cases, a slight excess of one reactant may be beneficial. - Inert Atmosphere: For air-sensitive reactions, ensure all steps are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Product Loss During Workup - Optimize Extraction: Ensure the pH of the aqueous layer is appropriately adjusted to maximize the extraction of the amine into the organic phase. Multiple extractions with a smaller solvent volume are often more effective than a single extraction with a large volume. - Careful Purification: Amines can sometimes be challenging to purify by column chromatography due to their basicity. Consider using a solvent system containing a small amount of a basic modifier (e.g., triethylamine (B128534) or ammonia (B1221849) in methanol) to prevent streaking on silica (B1680970) gel. Alternatively, distillation under reduced pressure can be an effective purification method for volatile amines.

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Reaction Yield check_completion Check Reaction Completion (TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Increase Catalyst Load - Improve Mixing incomplete->optimize_conditions analyze_byproducts Analyze for Byproducts (GC-MS) complete->analyze_byproducts solution Improved Yield optimize_conditions->solution byproducts_present Byproducts Present analyze_byproducts->byproducts_present Yes no_byproducts Minimal Byproducts analyze_byproducts->no_byproducts No modify_conditions Modify Reaction Conditions: - Adjust Temperature - Alter Stoichiometry - Use Inert Atmosphere byproducts_present->modify_conditions review_workup Review Workup & Purification no_byproducts->review_workup modify_conditions->solution optimize_workup Optimize Workup: - Adjust pH for Extraction - Modify Chromatography - Consider Distillation review_workup->optimize_workup optimize_workup->solution

Caption: A logical workflow for troubleshooting low reaction yield.

Issue 2: Formation of Side Products and Impurities

Question: Our final product is contaminated with significant impurities. How can we identify and minimize them?

Answer: The formation of side products is a common challenge. The primary impurities in this compound synthesis are often secondary and tertiary amines formed from the reaction of the product with starting materials or intermediates.

Common Impurity Formation Mechanism Prevention & Minimization Strategies
Secondary/Tertiary Amines Reaction of the newly formed primary amine with the imine intermediate during catalytic hydrogenation of nitriles.- Addition of Ammonia or a Base: Adding ammonia or a base like sodium hydroxide (B78521) to the reaction mixture can suppress the formation of secondary and tertiary amines.[1] - Optimize Hydrogen Pressure: Higher hydrogen pressure generally favors the hydrogenation of the imine to the primary amine over its reaction with another amine.
Unreacted Starting Material Incomplete reaction.See "Incomplete Reaction" under Issue 1: Low Reaction Yield .
Solvent Residue Incomplete removal during workup.Ensure complete removal of the solvent under reduced pressure and consider using a higher boiling point solvent for easier removal if the product is volatile.
(S)-enantiomer (in chiral synthesis) Racemization during the reaction or workup.- Control Temperature: Avoid high temperatures. - Control pH: Avoid strongly acidic or basic conditions which can promote racemization.

General Reaction Scheme for Side Product Formation in Nitrile Hydrogenation

Side_Product_Formation Nitrile R-C≡N Imine R-CH=NH Nitrile->Imine + H₂ Primary_Amine R-CH₂NH₂ (Desired Product) Imine->Primary_Amine + H₂ Secondary_Imine R-CH=N-CH₂-R Imine->Secondary_Imine + R-CH₂NH₂ - NH₃ Secondary_Amine (R-CH₂)₂NH (Side Product) Secondary_Imine->Secondary_Amine + H₂

Caption: Formation of secondary amine byproduct during nitrile hydrogenation.

Issue 3: Catalyst Deactivation

Question: We are observing a decrease in catalyst activity over time or in subsequent reactions. What could be the cause and how can we address it?

Answer: Catalyst deactivation is a common issue in catalytic hydrogenations and can be caused by poisoning, fouling, or sintering.

Cause of Deactivation Description Prevention & Mitigation
Poisoning Strong adsorption of impurities (e.g., sulfur, nitrogen, phosphorus compounds) onto the catalyst's active sites.- Use High-Purity Reagents: Ensure starting materials and solvents are free from catalyst poisons. - Purify Hydrogen Stream: If using hydrogen gas, ensure it is of high purity.
Fouling (Coking) Deposition of carbonaceous materials (coke) or oligomeric byproducts on the catalyst surface, blocking active sites.- Optimize Reaction Temperature: Lowering the temperature can reduce the rate of coke formation. - Catalyst Regeneration: For some catalysts like Raney Nickel, a washing procedure with a suitable solvent may help remove some surface deposits.
Sintering Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.- Avoid Excessive Temperatures: Operate the reaction at the lowest effective temperature.

Troubleshooting Workflow for Catalyst Deactivation

Catalyst_Deactivation start Decreased Catalyst Activity check_purity Analyze Reactant/Solvent Purity start->check_purity impurities Impurities Detected? check_purity->impurities purify_reagents Purify Reagents/Solvents impurities->purify_reagents Yes check_temp Review Reaction Temperature impurities->check_temp No replace_catalyst Replace Catalyst purify_reagents->replace_catalyst high_temp Temperature Too High? check_temp->high_temp lower_temp Lower Reaction Temperature high_temp->lower_temp Yes check_byproducts Analyze for Byproduct Buildup (GC-MS) high_temp->check_byproducts No lower_temp->replace_catalyst byproducts Fouling/Coking Evident? check_byproducts->byproducts regenerate Attempt Catalyst Regeneration byproducts->regenerate Yes byproducts->replace_catalyst No regenerate->replace_catalyst

Caption: A workflow for troubleshooting catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary methods for synthesizing this compound include:

  • Catalytic Hydrogenation of 3-Aminobutyronitrile: This is a common and efficient method, often employing catalysts like Raney Nickel or Raney Cobalt.

  • Reductive Amination of 3-Aminobutanol: This route involves reacting 3-aminobutanol with ammonia in the presence of a catalyst and a reducing agent.

  • Hydrogenation of Succinonitrile: This industrial method produces 1,4-butanediamine, but modifications to the starting material can lead to this compound.[2]

  • Biochemical Synthesis: Metabolic engineering techniques in microorganisms like Escherichia coli can be used to produce diamines.[2]

Q2: What are the typical impurities I might encounter in my final product?

A2: Common impurities can include the (S)-enantiomer (in chiral synthesis), unreacted starting materials, residual solvents, and byproducts specific to the synthetic route, such as secondary and tertiary amines.[3]

Q3: How can I minimize the formation of the undesired (S)-enantiomer during chiral synthesis?

A3: Minimizing racemization is crucial. Key factors to control include:

  • Temperature: Avoid excessively high temperatures during both the reaction and purification steps.

  • pH: Strongly acidic or basic conditions can promote racemization. Maintain a neutral or mildly acidic/basic pH where possible.

  • Catalyst Choice: In asymmetric synthesis, the selection of a highly enantioselective catalyst and optimal reaction conditions is paramount.

Q4: What are some recommended catalysts for the hydrogenation of 3-aminobutyronitrile?

A4: Raney Nickel and Raney Cobalt are commonly used catalysts for nitrile hydrogenation.[1] The choice of catalyst can influence selectivity and reaction conditions. For instance, Raney Cobalt may exhibit higher selectivity towards the primary amine under certain conditions.

Q5: How can I effectively purify this compound?

A5: Purification can be achieved through several methods:

  • Distillation: Fractional distillation under reduced pressure is often effective for separating the diamine from less volatile impurities.

  • Acid-Base Extraction: The basic nature of the amine allows for its separation from neutral or acidic impurities by extraction into an acidic aqueous solution, followed by basification and re-extraction into an organic solvent.

  • Column Chromatography: While challenging due to the polarity of diamines, it can be effective with a suitable solvent system, often containing a small amount of a basic modifier like triethylamine.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Aminobutyronitrile

This protocol describes a general method for the synthesis of this compound via the hydrogenation of 3-aminobutyronitrile using Raney Nickel.

Materials:

  • 3-Aminobutyronitrile

  • Raney Nickel (slurry in water)

  • Anhydrous Ethanol (B145695) (or other suitable solvent)

  • Ammonia (optional, as a solution in the solvent)

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry with anhydrous ethanol three times to remove water.

  • Reaction Setup: To the autoclave, add the washed Raney Nickel, anhydrous ethanol, and 3-aminobutyronitrile. If suppressing secondary amine formation is a concern, a solution of ammonia in ethanol can also be added.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 atm).

  • Reaction: Heat the reactor to the desired temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction progress by observing the hydrogen uptake.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst. Caution: The filtered catalyst is pyrophoric and should be kept wet and disposed of properly.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude this compound can then be purified by vacuum distillation.

Protocol 2: Reductive Amination of 3-Aminobutanol

This protocol outlines a general procedure for the synthesis of this compound from 3-aminobutanol.

Materials:

  • 3-Aminobutanol

  • Ammonia (aqueous or as a gas)

  • Hydrogenation catalyst (e.g., Raney Nickel, Pd/C)

  • Hydrogen gas

  • Solvent (e.g., Methanol, Ethanol)

  • High-pressure autoclave reactor

Procedure:

  • Reaction Setup: In the autoclave, combine 3-aminobutanol, the hydrogenation catalyst, and the solvent.

  • Ammonia Addition: Introduce ammonia into the reactor. This can be done by adding an aqueous ammonia solution or by pressurizing the reactor with ammonia gas.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure.

  • Reaction: Heat the reactor to the desired temperature with vigorous stirring.

  • Workup: After cooling and venting, filter the catalyst.

  • Purification: Remove the solvent and excess ammonia under reduced pressure. The resulting crude product can be purified by vacuum distillation.

Data Presentation

The following tables provide representative data on how reaction parameters can influence the yield and purity of diamines in related synthesis. Specific optimization for this compound may be required.

Table 1: Effect of Temperature and Pressure on Nitrile Hydrogenation Yield (Representative Data)

Temperature (°C)Hydrogen Pressure (atm)CatalystConversion (%)Primary Amine Yield (%)
8050Raney Ni9585
10050Raney Ni>9980
80100Raney Ni>9990
100100Raney Ni>9988
8050Raney Co9290
10050Raney Co9887

Note: This data is illustrative and based on general trends in nitrile hydrogenation. Actual results may vary.

Table 2: Effect of Catalyst and Solvent on Reductive Amination Yield (Representative Data)

CatalystSolventTemperature (°C)Conversion (%)Diamine Yield (%)
Raney NiMethanol1009082
Pd/CEthanol809588
Ru/CMethanol120>9992
Raney NiTHF1008575

Note: This data is illustrative and based on general trends in reductive amination. Actual results may vary.

Mandatory Visualizations

Reaction Pathway: Catalytic Hydrogenation of 3-Aminobutyronitrile

Hydrogenation_Pathway Start 3-Aminobutyronitrile Intermediate Imine Intermediate Start->Intermediate + H₂ (Catalyst) Product This compound Intermediate->Product + H₂ (Catalyst)

Caption: Catalytic hydrogenation of 3-aminobutyronitrile to this compound.

Reaction Pathway: Reductive Amination of 3-Aminobutanol

Reductive_Amination_Pathway Start 3-Aminobutanol Intermediate Iminium Ion Intermediate Start->Intermediate + NH₃ - H₂O Product This compound Intermediate->Product + H₂ (Catalyst)

References

troubleshooting low yield in the chiral resolution of 1,3-butanediamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 1,3-butanediamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the diastereomeric salt resolution of this compound.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Diastereomeric Salt

Question: We are experiencing a significantly low yield of the desired diastereomeric salt during the chiral resolution of racemic this compound. What are the potential causes and how can we improve the yield?

Answer:

Low yield in diastereomeric salt resolution is a common issue that can stem from several factors. The primary goal is to maximize the precipitation of the desired diastereomer while keeping the undesired diastereomer in the mother liquor. Here are the key areas to investigate:

1. Suboptimal Solvent System: The choice of solvent is the most critical factor influencing the yield.[1][2] The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[1]

  • Troubleshooting Steps:

    • Solvent Screening: Conduct a systematic screening of a variety of solvents with different polarities.[1]

    • Solvent Mixtures: Experiment with solvent mixtures to fine-tune the solubility of the diastereomeric salts.

    • Anti-Solvent Addition: Introduce an "anti-solvent" (a solvent in which the salts are less soluble) to induce precipitation. This should be done slowly to avoid "oiling out".[3]

2. Incorrect Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic this compound can significantly impact the selective precipitation of the desired diastereomer.[1]

  • Troubleshooting Steps:

    • Varying the Ratio: While a 1:1 or 0.5:1 molar ratio of resolving agent to one enantiomer is a common starting point, it is crucial to screen different ratios.[1][3] Using 0.5 equivalents of the resolving agent can sometimes be more effective.[3]

3. Inappropriate Temperature Profile: The temperature at which salt formation and crystallization occur directly affects the solubility of the salts.[1]

  • Troubleshooting Steps:

    • Controlled Cooling: Employ a slow and controlled cooling profile to promote the growth of high-purity crystals of the desired diastereomer.[4]

    • Lower Crystallization Temperature: Experiment with lower final crystallization temperatures to decrease the solubility of the target salt.[3]

4. Premature Isolation: The crystallization process may have been stopped before reaching its optimal yield.[3]

  • Troubleshooting Steps:

    • Monitor Crystallization: Allow sufficient time for the crystallization to reach equilibrium.

    • Seeding: Introduce a small number of seed crystals of the desired diastereomeric salt to induce and guide the crystallization process.[1]

5. High Solubility of the Desired Diastereomeric Salt: A significant portion of the desired product may remain in the mother liquor due to its high solubility even in the "less soluble" form.[2]

  • Troubleshooting Steps:

    • Optimize Solvent and Temperature: As mentioned above, screen for solvents that decrease the solubility of the target salt and experiment with lower crystallization temperatures.[3]

    • Recycle the Mother Liquor: The unwanted enantiomer remaining in the mother liquor can often be racemized and recycled, improving the overall process yield.[3]

Frequently Asked Questions (FAQs)

Q1: No crystals are forming in our attempt to resolve this compound. What should we do?

A1: The lack of crystallization is typically due to high solubility of the diastereomeric salts in the chosen solvent or insufficient supersaturation.[3]

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts.[3]

  • Anti-Solvent Addition: Slowly add an anti-solvent to induce precipitation.[3]

  • Lower Temperature: Further reduce the crystallization temperature.[3]

  • Seeding: If available, add a few seed crystals of the desired diastereomer. If not, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate nucleation.[3]

Q2: The isolated crystals have low diastereomeric excess (d.e.). How can we improve the purity?

A2: Low diastereomeric excess indicates that both diastereomers are co-precipitating.

  • Re-evaluate the Solvent: The solvent system is not providing a sufficient solubility difference. A thorough solvent screening is the most effective approach to maximize this difference.[3]

  • Recrystallization: The most common method to enhance purity is to recrystallize the isolated diastereomeric salt.[5] This process can be repeated until the desired d.e. is achieved.

  • Adjust Stoichiometry: Fine-tuning the resolving agent-to-diamine ratio can improve selectivity.[3]

Q3: The product "oils out" instead of crystallizing. What is happening and how can we prevent it?

A3: "Oiling out" occurs when the solute separates as a liquid phase instead of a solid crystalline phase. This is often due to a very high level of supersaturation or the crystallization temperature being above the melting point of the solvated solid.[3]

  • Reduce Supersaturation: Use a more dilute solution or employ a much slower cooling rate.[3]

  • Slow Anti-Solvent Addition: If using an anti-solvent, add it very slowly and potentially at a slightly higher temperature.[3]

  • Increase Crystallization Temperature: Find a solvent system where crystallization can occur at a higher temperature, well below the melting point of the salt.[3]

  • Ensure Proper Agitation: Adequate stirring can sometimes prevent oiling out.

Q4: What are some common resolving agents for chiral amines like this compound?

A4: Chiral acids are typically used to resolve racemic amines.[6] Common and effective resolving agents include:

  • Tartaric acid and its derivatives (e.g., dibenzoyl-L-tartaric acid, di-p-toluoyl-L-tartaric acid).[7]

  • Mandelic acid and its derivatives.

  • Camphorsulfonic acid.

  • N-acyl amino acids. The choice of the resolving agent is crucial and often requires screening to find the most effective one for a specific amine and solvent system.[1]

Data Presentation

Table 1: Hypothetical Influence of Solvent on Yield and Diastereomeric Excess (d.e.) for the Resolution of (±)-1,3-Butanediamine with L-(+)-Tartaric Acid

Solvent System (v/v)Diastereomeric Excess (d.e.) (%)Yield (%)Observations
Methanol7055Moderate yield and purity.
Ethanol8545Higher purity but lower yield.
Isopropanol9240Excellent purity, but yield is compromised.
Methanol/Water (9:1)7865Good balance of yield and purity.
Ethanol/Toluene (1:1)8850Improved yield over pure ethanol.

Table 2: Hypothetical Effect of Resolving Agent Stoichiometry on Resolution Outcome

Molar Ratio (Tartaric Acid : this compound)Diastereomeric Excess (d.e.) (%)Yield (%)
0.5 : 1.09535
0.8 : 1.08848
1.0 : 1.08260
1.2 : 1.07562

Experimental Protocols

General Protocol for Chiral Resolution of a Racemic Amine via Diastereomeric Salt Formation

This protocol provides a general methodology. The specific solvent, resolving agent, temperatures, and times will need to be optimized for the resolution of this compound.

1. Diastereomeric Salt Formation: a. In a suitable reaction flask, dissolve the racemic this compound in the chosen solvent (e.g., methanol) with gentle heating and stirring. b. In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid, typically 0.5 to 1.0 molar equivalents) in the same solvent, also with gentle heating if necessary. c. Slowly add the resolving agent solution to the warm diamine solution with continuous stirring. d. Allow the mixture to cool slowly to room temperature to induce crystallization. The formation of a crystalline precipitate should be observed.

2. Crystallization Enhancement: a. To improve the yield, the flask can be placed in an ice bath or refrigerator for a specified period (e.g., 2-24 hours). b. If crystallization does not occur, consider the troubleshooting steps outlined in the FAQ section (e.g., seeding, adding an anti-solvent).

3. Separation of Diastereomers: a. Collect the crystalline precipitate by vacuum filtration using a Buchner funnel. b. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor, which is enriched in the other diastereomer.[4] c. Dry the crystals in a vacuum oven at a low temperature to a constant weight. This solid is the diastereomeric salt of one of the this compound enantiomers.

4. Liberation of the Enantiomer: a. Suspend the dried diastereomeric salt in water. b. With stirring, add a strong base (e.g., 2 M NaOH) dropwise until the solution becomes basic (pH ~12-14). This will break the salt and liberate the free amine.[8] c. Extract the liberated this compound enantiomer with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether) multiple times. d. Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). e. Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the resolved this compound enantiomer.

5. Analysis: a. Determine the yield of the resolved enantiomer. b. Determine the enantiomeric excess (e.e.) of the resolved enantiomer using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Resolution cluster_isolation Isolation & Analysis racemate Racemic this compound in Solvent salt_formation Mix and Form Diastereomeric Salts racemate->salt_formation resolving_agent Chiral Resolving Agent in Solvent resolving_agent->salt_formation crystallization Controlled Cooling & Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor solid_salt Solid Diastereomeric Salt filtration->solid_salt liberation Liberate Amine (add base) solid_salt->liberation extraction Extraction & Drying liberation->extraction final_product Resolved Enantiomer extraction->final_product analysis Yield & e.e. Analysis (Chiral HPLC/GC) final_product->analysis

Caption: Experimental workflow for the chiral resolution of this compound.

troubleshooting_low_yield start Low Yield Observed q_solvent Is the solvent system optimized? start->q_solvent a_solvent_yes Yes q_solvent->a_solvent_yes a_solvent_no No q_solvent->a_solvent_no q_stoichiometry Is the stoichiometry optimized? a_solvent_yes->q_stoichiometry s_solvent Screen Solvents & Mixtures a_solvent_no->s_solvent s_solvent->q_stoichiometry a_stoichiometry_yes Yes q_stoichiometry->a_stoichiometry_yes a_stoichiometry_no No q_stoichiometry->a_stoichiometry_no q_temp Is the cooling profile controlled? a_stoichiometry_yes->q_temp s_stoichiometry Vary Resolving Agent Ratio (0.5-1.2 eq) a_stoichiometry_no->s_stoichiometry s_stoichiometry->q_temp a_temp_yes Yes q_temp->a_temp_yes a_temp_no No q_temp->a_temp_no s_advanced Consider Advanced Techniques: - Seeding - Recycle Mother Liquor - CIDT a_temp_yes->s_advanced s_temp Implement Slow Cooling & Lower Final Temperature a_temp_no->s_temp s_temp->s_advanced

Caption: Troubleshooting flowchart for low yield in chiral resolution.

References

improving the molecular weight of polyamides from 1,3-butanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of polyamides from 1,3-butanediamine, with a focus on improving molecular weight.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving high molecular weight polyamides from this compound?

A1: A significant challenge in synthesizing high molecular weight polyamides from this compound is the potential for side reactions at high temperatures. These side reactions can lead to the formation of non-reactive end-groups that cap the growing polymer chains, thereby limiting the final molecular weight.[1] Maintaining stoichiometric balance of the diamine and dicarboxylic acid monomers is also critical, as any imbalance can limit the extent of polymerization.

Q2: Which dicarboxylic acids are commonly used with this compound for polyamide synthesis?

A2: A variety of aliphatic and aromatic dicarboxylic acids can be used for polycondensation with this compound.[2] Common examples include adipic acid, sebacic acid, and terephthalic acid. The choice of dicarboxylic acid will significantly influence the thermal and mechanical properties of the resulting polyamide.

Q3: What are the typical methods for synthesizing polyamides from this compound?

A3: The most common methods are melt polycondensation and solution polycondensation.[3][4] Melt polycondensation is performed at high temperatures without a solvent, while solution polycondensation is carried out in a suitable solvent at lower temperatures. The choice of method depends on the properties of the monomers and the desired polymer characteristics.

Q4: How can I purify this compound before polymerization?

A4: Monomer purity is crucial for achieving high molecular weight polyamides. This compound can be purified by distillation, often under reduced pressure to prevent thermal degradation. It is important to remove any impurities that could interfere with the polymerization reaction, such as water or compounds that can react with the amine groups.[5][6]

Q5: What analytical techniques are used to determine the molecular weight of the synthesized polyamides?

A5: The molecular weight of polyamides can be determined using several techniques, including Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), and viscometry.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze the polymer structure and, in some cases, estimate the number-average molecular weight.[7]

Troubleshooting Guide

Issue 1: Low Molecular Weight of the Final Polyamide

  • Question: My polymerization reaction resulted in a polyamide with a low molecular weight. What are the potential causes and how can I address this?

  • Answer: Low molecular weight is a common issue and can stem from several factors:

    • Impurities in Monomers: Even small amounts of monofunctional impurities can act as chain terminators. Ensure both this compound and the dicarboxylic acid are of high purity.

    • Stoichiometric Imbalance: An exact 1:1 molar ratio of diamine to dicarboxylic acid is critical for achieving high molecular weight. Carefully weigh your monomers and ensure accurate addition.

    • Incomplete Reaction: The reaction may not have proceeded to completion. Increasing the reaction time or temperature (within the polymer's stability limits) can help drive the reaction further.

    • Side Reactions: At elevated temperatures, side reactions can cap the polymer chains.[1] Consider using a lower reaction temperature or a catalyst to accelerate the polymerization and reduce the required temperature.

    • Inefficient Water Removal: In melt polycondensation, the removal of water as a byproduct is essential to drive the equilibrium towards polymer formation.[8] Ensure your reaction setup has an efficient system for removing volatiles.

Issue 2: Poor Solubility of the Synthesized Polyamide

  • Question: The polyamide I synthesized is insoluble in common organic solvents, making characterization difficult. What can I do?

  • Answer: The solubility of polyamides is highly dependent on their chemical structure and molecular weight.

    • Choice of Dicarboxylic Acid: Polyamides derived from aromatic dicarboxylic acids are often less soluble than those from aliphatic ones.[9] Consider using a more flexible dicarboxylic acid or a mixture of dicarboxylic acids to disrupt chain packing and improve solubility.

    • Solvent Selection: Try a range of polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO), sometimes with the addition of salts like lithium chloride to aid dissolution.[4]

    • Molecular Weight: Very high molecular weight polyamides can have limited solubility. If the molecular weight is excessively high, you might need to adjust the reaction conditions to target a slightly lower molecular weight range that is more soluble for your application.

Issue 3: Discoloration of the Polyamide During Synthesis

  • Question: My polyamide turned yellow or brown during the polymerization reaction. What causes this and how can I prevent it?

  • Answer: Discoloration, particularly at high temperatures, is often due to thermal degradation or oxidation.

    • Reaction Temperature: Avoid excessively high reaction temperatures. Optimize the temperature to be high enough for efficient polymerization but low enough to prevent degradation.

    • Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the monomers and the resulting polymer.

    • Monomer Purity: Impurities in the monomers can sometimes contribute to color formation at high temperatures. Ensure high-purity monomers are used.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Drying Agent: Add a suitable drying agent, such as calcium hydride, to the crude this compound in the round-bottom flask. Stir for several hours to remove residual water.

  • Distillation: Heat the flask gently using a heating mantle while applying a vacuum.

  • Fraction Collection: Collect the fraction that distills at the correct boiling point for this compound at the applied pressure.

  • Storage: Store the purified diamine under an inert atmosphere and away from moisture.

Protocol 2: Melt Polycondensation of this compound with Adipic Acid

  • Monomer Charging: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser for water removal, add equimolar amounts of purified this compound and adipic acid.

  • Initial Heating: Heat the mixture under a slow stream of nitrogen to a temperature where the monomers melt and form a homogeneous mixture (e.g., 150-180 °C).

  • Polycondensation Stage 1: Increase the temperature to around 200-220 °C and maintain for 1-2 hours. Water will start to distill off.

  • Polycondensation Stage 2 (Vacuum): Gradually apply a vacuum to the system while increasing the temperature to 240-260 °C. This will help to remove the remaining water and drive the polymerization to completion. The viscosity of the melt will increase significantly.

  • Reaction Completion and Recovery: Continue the reaction under vacuum for another 1-2 hours or until the desired melt viscosity is achieved. Cool the reactor under nitrogen and recover the solid polyamide.

Protocol 3: Molecular Weight Determination by Intrinsic Viscosity

  • Polymer Solution Preparation: Dissolve a known mass of the dried polyamide in a suitable solvent (e.g., m-cresol) to prepare a series of solutions of different concentrations.

  • Viscosity Measurement: Using an Ubbelohde viscometer in a constant temperature bath, measure the flow time of the pure solvent and each of the polymer solutions.

  • Calculation: Calculate the relative viscosity, specific viscosity, and reduced viscosity for each concentration.

  • Extrapolation: Plot the reduced viscosity against concentration and extrapolate to zero concentration to obtain the intrinsic viscosity [η]. The molecular weight can then be estimated using the Mark-Houwink equation: [η] = K * M^a, where K and a are constants for a specific polymer-solvent system.

Data Presentation

Table 1: Effect of Reaction Time on Molecular Weight in Melt Polycondensation

Reaction Time (hours)Number-Average Molecular Weight (Mn, g/mol )Weight-Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
18,50017,5002.06
215,20032,1002.11
322,80048,5002.13
428,10060,7002.16

Table 2: Influence of Monomer Stoichiometry on Polyamide Molecular Weight

Molar Ratio (Diamine:Diacid)Number-Average Molecular Weight (Mn, g/mol )Weight-Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
1:0.9812,50026,0002.08
1:128,10060,7002.16
1:1.0211,80024,8002.10

Mandatory Visualization

experimental_workflow cluster_prep Monomer Preparation cluster_poly Polycondensation cluster_analysis Analysis diamine This compound purify_diamine Purification (e.g., Distillation) diamine->purify_diamine diacid Dicarboxylic Acid purify_diacid Purification (e.g., Recrystallization) diacid->purify_diacid mixing Monomer Mixing (Stoichiometric Ratio) purify_diamine->mixing purify_diacid->mixing reaction Polymerization (Melt or Solution) mixing->reaction removal Byproduct Removal (e.g., Water) reaction->removal isolation Polymer Isolation & Purification reaction->isolation removal->reaction Drives Equilibrium characterization Characterization (SEC, NMR, Viscometry) isolation->characterization

Caption: Experimental workflow for the synthesis and characterization of polyamides.

troubleshooting_low_mw cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Molecular Weight Observed cause1 Impure Monomers? start->cause1 cause2 Incorrect Stoichiometry? start->cause2 cause3 Incomplete Reaction? start->cause3 cause4 Side Reactions? start->cause4 sol1 Purify Monomers cause1->sol1 sol2 Verify Stoichiometry cause2->sol2 sol3 Increase Time/Temp Improve Byproduct Removal cause3->sol3 sol4 Lower Temperature Use Catalyst cause4->sol4

Caption: Troubleshooting logic for addressing low molecular weight in polyamide synthesis.

References

challenges in the purification of 1,3-butanediamine from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1,3-butanediamine from reaction mixtures.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Low Purity of this compound After Distillation

Possible Causes Recommended Solutions
Close Boiling Points of Isomers: Positional isomers, such as 1,4-butanediamine and 2,3-butanediamine, have boiling points very close to that of this compound, making separation by simple distillation difficult. The separation of N,N,N',N'-tetramethyl-1,3-butanediamine from its 1,4-isomer by distillation has been reported to be "extremely difficult".Fractional Distillation: Employ a fractional distillation column with a high number of theoretical plates. A vacuum distillation setup is recommended to lower the boiling points and prevent thermal degradation. Complexation: Consider forming a complex of the diamine mixture with a lithium salt. The differing stabilities of the isomer-salt complexes can allow for separation, after which the this compound can be recovered by hydrolysis of the complex.
Thermal Degradation: this compound can degrade at high temperatures, leading to the formation of impurities and a decrease in yield. Discoloration (yellowing or browning) can be an indicator of thermal degradation.Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of this compound. Aim for a pot temperature that is as low as possible while still achieving a reasonable distillation rate. Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Azeotrope Formation: The presence of certain solvents or byproducts from the reaction may lead to the formation of azeotropes with this compound, making separation by distillation challenging.Azeotropic Distillation: If an azeotrope is suspected, consider adding a third component (entrainer) that can break the azeotrope and facilitate the separation. The choice of entrainer will depend on the specific composition of the mixture.

Issue 2: Difficulty in Obtaining Pure Crystals of this compound

Possible Causes Recommended Solutions
High Solubility: this compound is highly soluble in many common solvents, which can make crystallization difficult.Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find a system where this compound has moderate solubility at elevated temperatures and low solubility at room temperature or below. Consider non-polar solvents or mixtures of polar and non-polar solvents.
Presence of Impurities Inhibiting Crystallization: Impurities from the reaction mixture can interfere with the crystal lattice formation, preventing or slowing down crystallization.Pre-purification: Before attempting crystallization, perform a preliminary purification step, such as a simple distillation or an acid-base extraction, to remove the bulk of the impurities.
Formation of an Oil Instead of Crystals: The product may "oil out" of the solution instead of forming solid crystals, especially if the solution is supersaturated too quickly or if impurities are present.Slow Cooling: Allow the saturated solution to cool down slowly to encourage the formation of well-defined crystals. Seeding the solution with a small crystal of pure this compound can also help induce crystallization. Use of Anti-solvent: Gradually add a solvent in which this compound is insoluble (an anti-solvent) to a solution of the diamine in a good solvent to induce crystallization.
Co-crystallization of Isomers: If positional or stereoisomers are present, they may co-crystallize with the desired this compound, leading to a product with low purity.Diastereomeric Salt Formation: For the separation of enantiomers, form diastereomeric salts using a chiral resolving agent. These diastereomers will have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer of this compound can then be recovered by breaking the salt.[1] For positional isomers, this method is generally not applicable.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities depend on the synthetic route used.

  • From reduction of 1,3-dinitrobutane: Expect to find partially reduced intermediates (e.g., nitro-amines) and potentially other isomers if the starting dinitrobutane was not pure.

  • From hydrogenation of 3-aminobutyronitrile: Unreacted starting material and byproducts from side reactions of the nitrile or amine groups may be present.

  • General Impurities: Regardless of the synthesis, you may encounter positional isomers (1,4- and 2,3-butanediamine), stereoisomers (if a racemic synthesis was performed), residual solvents, and degradation products from exposure to air or heat (e.g., oxidation and carbonation products).

Q2: How can I analyze the purity of my this compound sample?

A2: Several analytical techniques can be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. A capillary column suitable for amines should be used.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate this compound from its isomers and other non-volatile impurities. Derivatization of the amine may be necessary for UV detection. A method using a Primesep 200 column with a mobile phase of water, acetonitrile, and ammonium (B1175870) formate (B1220265) has been shown to separate similar diamines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the structure of the main product and the presence of impurities.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.) of a chiral this compound sample, a chiral HPLC column is required.[1]

Q3: My this compound is turning yellow/brown. What is happening and how can I prevent it?

A3: Discoloration is often a sign of oxidation or reaction with atmospheric carbon dioxide. To prevent this, store this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container, and minimize its exposure to air during handling.

Q4: Can I use fractional distillation to separate the enantiomers of this compound?

A4: No, enantiomers have identical boiling points, so they cannot be separated by distillation. To separate enantiomers, you must use a chiral separation technique, such as diastereomeric salt crystallization or chiral chromatography.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Fractional Distillation

This protocol describes a general procedure for the purification of crude this compound by vacuum fractional distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flask

  • Vacuum pump and vacuum gauge

  • Heating mantle with stirrer

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar.

  • Inert Atmosphere: Purge the system with an inert gas.

  • Applying Vacuum: Gradually apply vacuum to the system, monitoring the pressure with the vacuum gauge.

  • Heating: Begin heating the flask with the heating mantle while stirring.

  • Fraction Collection: Slowly increase the temperature until distillation begins. Discard the initial fraction (forerun), which may contain lower-boiling impurities.

  • Main Fraction: Collect the main fraction at a steady temperature and pressure. The boiling point of this compound is approximately 145-146 °C at atmospheric pressure, so the boiling point under vacuum will be significantly lower.

  • Completion: Stop the distillation before the flask is completely dry to avoid the formation of peroxides and potential hazards.

  • Storage: Store the purified this compound under an inert atmosphere.

Protocol 2: Purification of (R)- or (S)-1,3-Butanediamine by Diastereomeric Salt Crystallization

This protocol provides a general method for the chiral resolution of racemic this compound via diastereomeric salt formation with a chiral acid.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (S)-(+)-Mandelic acid)

  • Suitable solvent (e.g., ethanol, methanol, or a mixture)

  • Beakers and Erlenmeyer flasks

  • Heating plate with stirrer

  • Buchner funnel and filter paper

  • Aqueous base solution (e.g., NaOH)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the resolving agent solution to the diamine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath may improve the yield.

  • Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the other diastereomer.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add an aqueous base solution (e.g., NaOH) until the pH is basic, breaking the salt.

  • Extraction: Extract the liberated chiral this compound with an organic solvent.

  • Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified enantiomer of this compound.

  • Analysis: Determine the enantiomeric excess (e.e.) of the purified amine using chiral HPLC.

Data Presentation

Table 1: Physical Properties of Butanediamine Isomers

Compound CAS Number Molecular Weight ( g/mol ) Boiling Point (°C)
This compound590-88-588.15145-146
1,4-Butanediamine110-60-188.15158-160
2,3-Butanediamine563-86-088.15142-144

Note: Boiling points are at atmospheric pressure and may vary slightly depending on the source.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude this compound Crude this compound Fractional Distillation Fractional Distillation Crude this compound->Fractional Distillation Positional Isomers Crystallization Crystallization Crude this compound->Crystallization General Impurities Diastereomeric Salt Crystallization Diastereomeric Salt Crystallization Crude this compound->Diastereomeric Salt Crystallization Enantiomers Purified this compound Purified this compound Fractional Distillation->Purified this compound Crystallization->Purified this compound Purified Enantiomer Purified Enantiomer Diastereomeric Salt Crystallization->Purified Enantiomer GC-MS GC-MS HPLC HPLC Chiral HPLC Chiral HPLC Purified this compound->GC-MS Purified this compound->HPLC Purified Enantiomer->Chiral HPLC

Caption: Purification workflow for this compound.

Troubleshooting_Distillation Low Purity After Distillation Low Purity After Distillation Close Boiling Isomers Close Boiling Isomers Low Purity After Distillation->Close Boiling Isomers Thermal Degradation Thermal Degradation Low Purity After Distillation->Thermal Degradation Azeotrope Formation Azeotrope Formation Low Purity After Distillation->Azeotrope Formation Fractional Distillation Fractional Distillation Close Boiling Isomers->Fractional Distillation Solution Vacuum Distillation Vacuum Distillation Thermal Degradation->Vacuum Distillation Solution Azeotropic Distillation Azeotropic Distillation Azeotrope Formation->Azeotropic Distillation Solution

Caption: Troubleshooting low purity after distillation.

References

preventing racemization during the handling of chiral 1,3-butanediamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chiral 1,3-Butanediamine

Topic: Preventing Racemization During the Handling of Chiral this compound

Welcome to the technical support center for chiral this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the enantiomeric integrity of this compound during storage, handling, and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for chiral this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate). For chiral this compound, maintaining a high enantiomeric purity is critical, especially when it is used as a chiral resolving agent or a key building block in asymmetric synthesis.[1] Loss of enantiomeric purity can lead to lower yields of the desired diastereomeric salt during resolution, reduced stereoselectivity in subsequent reactions, and compromised efficacy or safety profiles in final pharmaceutical products.[1]

Q2: What are the primary factors that can induce racemization in chiral amines like this compound?

A2: The main factors that can cause or accelerate racemization in chiral amines are elevated temperatures, extreme pH conditions (especially basic), and the presence of certain catalysts.[2][3][4][5] Exposure to incompatible solvents or reagents can also degrade the material and potentially lead to a loss of optical purity.[6]

Q3: How does temperature affect the stability of chiral this compound?

A3: Temperature is a dominant factor in the rate of racemization.[3][4] Higher temperatures provide the necessary activation energy for the interconversion of enantiomers, leading to a faster loss of enantiomeric excess. For sensitive applications, it is crucial to avoid prolonged exposure to high heat during reactions, distillations, or storage.[6]

Q4: What is the effect of pH on the enantiomeric stability of this compound?

A4: The pH of the solution can significantly influence the rate of racemization. For amino acids and other amines, racemization rates are known to increase as the pH becomes more basic, with a pronounced effect at pH values above 10.[2] Conversely, acidic to neutral pH conditions (around pH 7) are generally less conducive to racemization.[2] Therefore, exposing this compound to strong bases for extended periods should be avoided.

Q5: How should I properly store chiral this compound to prevent degradation and racemization?

A5: To ensure long-term stability, chiral this compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation or reaction with atmospheric carbon dioxide.[6] It should be kept in a tightly sealed container in a cool, dark, and dry place. Using clean, dry syringes or cannulas for handling is also recommended to prevent contamination.[6]

Q6: Can the choice of solvent impact the enantiomeric purity of this compound?

A6: Yes, the solvent system is critical.[1] For reactions, it is best to use solvents that are inert to amines, such as tetrahydrofuran (B95107) (THF), dioxane, or toluene.[6] Using less polar solvents may also help reduce the rate of racemization.[7] Protic solvents, especially under basic conditions, can potentially facilitate proton exchange mechanisms that lead to racemization.

Troubleshooting Guide

This guide addresses common issues that may indicate a loss of enantiomeric purity in your chiral this compound sample.

Problem Possible Cause(s) Recommended Solutions
Reduced yield in chiral resolution The enantiomeric excess (e.e.) of your this compound resolving agent has decreased.[1]1. Verify the e.e. of the diamine using Chiral HPLC or polarimetry (see Protocol 2). 2. Review your storage and handling procedures. Ensure the material was stored under an inert atmosphere and protected from heat and light.[6] 3. If the diamine was recovered from a previous reaction, ensure the recovery process (e.g., distillation, extraction) did not involve excessive heat or exposure to strong bases.
Inconsistent or poor results in asymmetric synthesis The chiral integrity of the this compound-derived ligand or catalyst is compromised.1. Check the purity and e.e. of the starting this compound. 2. Analyze the reaction conditions. Avoid high temperatures and strongly basic environments where possible.[3][6] 3. Ensure all solvents and reagents are anhydrous and inert, as moisture and contaminants can lead to side reactions.[6]
Discoloration of the diamine sample (yellowing/browning) This often indicates oxidation or degradation due to exposure to air or contaminants, which may occur alongside racemization.[6]1. Discard the discolored sample if enantiomeric purity is critical. 2. Improve handling procedures by using an inert atmosphere (glovebox or Schlenk line).[6] 3. Ensure storage containers are properly sealed with tight-fitting septa.[6]

Data Presentation: Factors Influencing Racemization Rate

Parameter Condition Relative Rate of Racemization Notes
Temperature Low (e.g., 0-25 °C)LowIdeal for storage and sensitive reactions.
Moderate (e.g., 25-80 °C)ModerateRisk increases with temperature and time.
High (e.g., >100 °C)HighSignificant racemization is likely, especially with prolonged heating.[3][4][5]
pH Acidic (pH < 7)LowProtonated amine is generally more stable against racemization.[2]
Neutral (pH ≈ 7)Very LowOptimal pH range for maintaining enantiomeric integrity.[2]
Basic (pH > 9)Moderate to HighThe rate of racemization increases significantly in basic conditions, especially above pH 10.[2]
Solvent Aprotic, Non-polar (e.g., Toluene, Hexane)LowLess likely to facilitate proton transfer mechanisms.
Aprotic, Polar (e.g., THF, Acetonitrile)Low to ModerateGenerally safe, but polarity may play a minor role.[6]
Protic (e.g., Alcohols, Water)ModerateCan facilitate racemization, especially in the presence of a base.

Experimental Protocols

Protocol 1: Recommended Handling and Storage of Chiral this compound
  • Inert Atmosphere: Always handle and store chiral this compound under a dry, inert atmosphere (e.g., nitrogen or argon). This minimizes contact with oxygen and carbon dioxide, preventing degradation.[6]

  • Container: Use a clean, dry amber glass bottle with a tight-fitting septum cap to protect the compound from light and atmospheric contamination.

  • Transfer: For liquid transfers, use a dry syringe or cannula. Avoid opening the container directly to the atmosphere.

  • Storage Conditions: Store the sealed container in a refrigerator or a cool, dark place away from heat sources.

  • Avoid Contamination: Never return unused material to the original container. Ensure all glassware and equipment are scrupulously dry before use.

Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC

Direct analysis of free diamines on chiral columns can be challenging. Derivatization to form amides often provides better resolution and peak shape. This protocol provides a general method for derivatization followed by HPLC analysis.

Part A: Derivatization to Diacetyl-1,3-butanediamine

  • Sample Preparation: In a small vial, dissolve approximately 5 mg of the chiral this compound sample in 1 mL of an inert solvent like dichloromethane (B109758) (DCM) or THF.

  • Addition of Reagents: Add 1.5 equivalents of a non-chiral base (e.g., triethylamine) to the solution.

  • Acylation: While stirring the solution at 0 °C (ice bath), slowly add 2.2 equivalents of acetic anhydride.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitor by TLC).

  • Workup: Quench the reaction by adding 1 mL of water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Final Sample: Dissolve the resulting crude diacetyl derivative in the HPLC mobile phase for analysis.

Part B: Chiral HPLC Analysis

  • Column: Select a suitable chiral stationary phase (CSP) column, such as one based on derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (B130326) (IPA). A common starting point is 90:10 (Hexane:IPA). The ratio may need to be optimized for baseline separation.

  • Flow Rate: Set the flow rate to a typical value, such as 0.5 - 1.0 mL/min.

  • Detection: Use a UV detector, typically at a wavelength of 210-220 nm for amide detection.

  • Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the derivatized sample. The two enantiomers should appear as two separate peaks. Calculate the enantiomeric excess (e.e.) using the peak areas (A1 and A2) with the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100.

Visualizations

troubleshooting_workflow start Issue Observed: Poor yield or low stereoselectivity check_ee Step 1: Verify Enantiomeric Excess (e.e.) of this compound via Chiral HPLC start->check_ee ee_ok e.e. is High (>99%) check_ee->ee_ok ee_low e.e. is Low check_ee->ee_low review_reaction Step 2: Review Reaction Conditions (Temp, pH, Reagents) ee_ok->review_reaction review_storage Step 2: Review Storage & Handling (Inert atmosphere, temp, container) ee_low->review_storage optimize_reaction Solution: Optimize reaction to be milder (Lower temp, neutral pH) review_reaction->optimize_reaction replace_reagent Solution: Procure new, high-purity This compound and implement proper handling protocols review_storage->replace_reagent end_good Problem likely in reaction setup optimize_reaction->end_good end_bad Racemization confirmed replace_reagent->end_bad

Caption: Troubleshooting workflow for diagnosing loss of enantiomeric purity.

racemization_mechanism cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_amine H₂N-CH(CH₃)-CH₂-CH₂-NH₂ intermediate Achiral Intermediate (e.g., via deprotonation-reprotonation or imine formation) R_amine->intermediate High Temp, Base (B:) S_amine H₂N-CH(CH₃)-CH₂-CH₂-NH₂ S_amine->intermediate High Temp, Base (B:) intermediate->R_amine H-B⁺ intermediate->S_amine H-B⁺

Caption: Simplified mechanism of base-catalyzed amine racemization.

hplc_workflow start This compound Sample derivatize Derivatize with Acetic Anhydride start->derivatize sample_prep Prepare Sample in Mobile Phase derivatize->sample_prep hplc Inject into Chiral HPLC System sample_prep->hplc analysis Analyze Chromatogram and Calculate e.e. hplc->analysis result Enantiomeric Purity Report analysis->result

References

analytical difficulties in quantifying 1,3-butanediamine in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical challenges and solutions for the quantification of 1,3-butanediamine in complex biological matrices such as plasma and urine.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges when quantifying this compound in biological samples?

A1: The main challenges stem from the physicochemical properties of this compound and the nature of complex matrices:

  • High Polarity: this compound is a small, polar molecule, which leads to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns. This can result in co-elution with other polar matrix components and insufficient separation.

  • Lack of a Chromophore: This compound does not possess a native chromophore or fluorophore, making direct detection by UV-Vis or fluorescence HPLC challenging and often not sensitive enough for the low concentrations found in biological samples.

  • Matrix Effects: Endogenous components in plasma and urine can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement.[1] This variability can significantly impact the accuracy and reproducibility of quantification.[2]

  • Low Endogenous Concentrations: When present, endogenous or administered levels of this compound can be very low, requiring highly sensitive analytical methods for accurate measurement.

Q2: Why is derivatization often necessary for the analysis of this compound?

A2: Derivatization is a crucial step to overcome the inherent analytical difficulties associated with this compound. The key benefits include:

  • Improved Chromatographic Retention: Derivatization increases the hydrophobicity of the molecule, leading to better retention and separation on RPLC columns.[3]

  • Enhanced Detection: By introducing a fluorescent or UV-active tag, derivatization significantly improves the sensitivity of detection, allowing for quantification at lower concentrations.[3]

  • Increased Mass for MS Detection: For mass spectrometry, derivatization increases the molecular weight of the analyte, moving it to a higher mass region with potentially less background interference.

Q3: What are the most common analytical techniques for quantifying derivatized this compound?

A3: The most suitable techniques are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity, selectivity, and ability to handle complex matrices.[1][4]

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is a highly sensitive method when a fluorescent derivatizing agent is used.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this type of analyte due to its polarity, GC-MS can be used after derivatization to increase volatility.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound and its derivatives.

Problem Possible Cause(s) Recommended Solution(s)
Poor/No Chromatographic Retention Analyte is too polar for the reversed-phase column.- Derivatize the analyte to increase its hydrophobicity.- Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column.- Employ ion-pairing chromatography.[5][6][7][8][9]
Low Signal Intensity/Sensitivity - Incomplete derivatization.- Poor ionization efficiency in MS.- Insufficient detection by UV/Fluorescence.- Optimize derivatization reaction conditions (pH, temperature, reagent concentration).- Use a derivatizing agent that enhances ionization (e.g., introduces a readily ionizable group).- Select a derivatizing agent with a high molar absorptivity (UV) or quantum yield (fluorescence).[3]
High Background Noise - Contaminated solvents or reagents.- Matrix components co-eluting with the analyte.- Excess derivatization reagent.- Use high-purity solvents and freshly prepared reagents.- Improve sample clean-up (e.g., use a more selective SPE sorbent).- Optimize the chromatographic gradient to separate the analyte from interferences.- Quench the derivatization reaction or perform a liquid-liquid extraction to remove excess reagent.[2]
Poor Peak Shape (Tailing or Fronting) - Column overload.- Secondary interactions with the stationary phase.- Inappropriate injection solvent.- Reduce the injection volume or sample concentration.- Use a different column chemistry or adjust the mobile phase pH.- Ensure the injection solvent is compatible with the mobile phase.
Inconsistent Results/Poor Reproducibility - Variable matrix effects.- Inconsistent sample preparation.- Analyte instability.- Use a stable isotope-labeled internal standard to compensate for matrix effects and extraction variability.- Automate sample preparation steps where possible.- Investigate analyte stability under different storage and processing conditions.

Quantitative Data Summary

The following tables summarize typical performance data from validated methods for the quantification of short-chain diamines (as surrogates for this compound) in biological matrices.

Table 1: LC-MS/MS Method Performance for Polyamines in Human Plasma

(Data adapted from a method for 1,3-diaminopropane (B46017) and other polyamines)[10]

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
1,3-Diaminopropane1 - 50013.5 - 8.25.1 - 9.8
Putrescine1 - 50014.1 - 7.56.3 - 10.2
Cadaverine1 - 50013.8 - 6.95.9 - 9.5

Table 2: Recovery and Matrix Effect for Polyamines in Human Serum

(Data adapted from an online SPE-LC/MS/MS method)[4]

AnalyteRecovery (%)Matrix Effect (%)
1,3-Diaminopropane92.1 - 98.795.3 - 102.1
Putrescine94.5 - 101.296.8 - 103.5
Cadaverine93.8 - 99.594.7 - 101.9

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization with Dansyl Chloride for HPLC-FLD Analysis

This protocol is a general guideline and may require optimization for specific applications.[3]

Materials:

  • Plasma or urine sample

  • Internal Standard (IS) solution (e.g., 1,6-diaminohexane)

  • Acetonitrile (ACN)

  • Dansyl Chloride solution (e.g., 1.5 mg/mL in ACN)

  • Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)[11]

  • Ammonium (B1175870) hydroxide (B78521) solution (10% v/v) for quenching[11]

  • Perchloric acid (for protein precipitation)

Procedure:

  • Protein Precipitation (for plasma): To 100 µL of plasma, add 25 µL of IS solution and 200 µL of cold ACN. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

  • Derivatization:

    • In a microcentrifuge tube, mix 50 µL of the sample supernatant (or urine sample) with 100 µL of sodium carbonate/bicarbonate buffer.[11]

    • Add 100 µL of dansyl chloride solution. Vortex briefly.

    • Incubate the mixture at 60°C for 30 minutes in the dark.

  • Quenching: Add 15 µL of 10% ammonium hydroxide solution to consume excess dansyl chloride. Vortex and let it stand for 5 minutes.[3]

  • Extraction: Add 500 µL of a suitable organic solvent (e.g., diethyl ether) and vortex for 1 minute. Centrifuge and transfer the organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the HPLC-FLD system.

Protocol 2: LC-MS/MS Analysis of Derivatized Diamines

This protocol is based on a validated method for short-chain polyamines.[1][10]

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient starting from a low percentage of mobile phase B, ramping up to elute the derivatized analytes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Temperature: 500°C.

  • MRM Transitions: These need to be optimized for the specific derivatized this compound and internal standard. For a dansylated diamine, the precursor ion will be [M+H]+, and the product ions will correspond to characteristic fragments of the dansyl group and the diamine backbone.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Clean-up cluster_analysis Analysis Sample Plasma/Urine Sample Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation (for Plasma) Add_IS->PPT Centrifuge1 Centrifugation PPT->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Add_Buffer Add Alkaline Buffer Supernatant->Add_Buffer Add_Reagent Add Derivatizing Reagent (e.g., Dansyl Chloride) Add_Buffer->Add_Reagent Incubate Incubation Add_Reagent->Incubate Quench Quench Reaction Incubate->Quench LLE Liquid-Liquid Extraction Quench->LLE Evaporate Evaporation LLE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS or HPLC-FLD Analysis Reconstitute->Analysis

Caption: General experimental workflow for the quantification of this compound.

troubleshooting_logic Start Analytical Issue (e.g., Poor Peak, Low Signal) Check_Chromatography Review Chromatography? (Retention, Peak Shape) Start->Check_Chromatography Check_SamplePrep Review Sample Prep? (Recovery, Matrix Effects) Check_Chromatography->Check_SamplePrep No Sol_Chromatography Optimize LC Method: - Change Column (e.g., HILIC) - Adjust Mobile Phase - Modify Gradient Check_Chromatography->Sol_Chromatography Yes Check_Derivatization Review Derivatization? (Efficiency, Stability) Check_SamplePrep->Check_Derivatization No Sol_SamplePrep Optimize Sample Prep: - Use IS - Enhance Clean-up (SPE) - Dilute Sample Check_SamplePrep->Sol_SamplePrep Yes Sol_Derivatization Optimize Derivatization: - Adjust pH, Temp, Time - Change Reagent - Quench Excess Reagent Check_Derivatization->Sol_Derivatization Yes Resolved Issue Resolved Check_Derivatization->Resolved No Sol_Chromatography->Resolved Sol_SamplePrep->Resolved Sol_Derivatization->Resolved

References

stability issues of 1,3-butanediamine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,3-butanediamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions to address common stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, as a primary aliphatic diamine, is susceptible to degradation under several conditions. The main concerns are:

  • Oxidation: Exposure to air and oxidizing agents can lead to the formation of various degradation products.[2] This is often observed as a discoloration (yellowing or browning) of the material.

  • Reaction with Carbon Dioxide: The amine groups can react with atmospheric carbon dioxide, which can alter the purity of the substance.[2]

  • Incompatible Reagents: this compound can react with aldehydes, ketones, acid chlorides, and acid anhydrides.[2]

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the stability and purity of this compound, it is crucial to store it in a cool, dry, and well-ventilated place, away from sources of ignition.[2] It should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to prevent oxidation and reaction with atmospheric carbon dioxide.[2]

Q3: My this compound solution has turned yellow. What could be the cause and is it still usable?

A3: A yellow to brown discoloration is a common indicator of oxidation.[2] This can happen upon exposure to air. The usability of the discolored solution depends on the specific requirements of your experiment. For applications sensitive to impurities, it is recommended to use a fresh, colorless solution. For less sensitive applications, the material might still be usable, but it is advisable to purify it (e.g., by distillation) if possible.

Q4: Can I use this compound in strongly acidic or basic conditions?

A4: Caution should be exercised when using this compound in strong acids or bases.

  • Basic Conditions: this compound is generally stable in basic conditions. However, very strong bases could potentially promote side reactions if other reactive functional groups are present in the reaction mixture.

Q5: How can I monitor the degradation of this compound during my experiment?

A5: The degradation of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying the parent compound and its degradation products.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for identifying volatile degradation products.[4][5] Developing a stability-indicating analytical method is crucial for accurately tracking its degradation.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound in experiments.

Problem Possible Causes Recommended Solutions
Low Reaction Yield or Incomplete Reaction Degradation of this compound due to incompatible reagents (e.g., strong oxidizing agents, aldehydes).[2] Protonation of the amine in acidic media, reducing its nucleophilicity. Presence of moisture.Ensure all reagents and solvents are compatible with primary amines. If your reaction requires acidic conditions, consider using a protected form of the diamine or adding the amine at a later stage. Use anhydrous solvents and reagents.
Formation of Unexpected Side Products Reaction of the amine groups with other functional groups in the starting materials or solvents. Cyclization or polymerization under harsh reaction conditions (e.g., high temperature).[2]Protect one of the amine groups if only mono-substitution is desired. Choose inert solvents (e.g., THF, Dioxane, Toluene).[2] Optimize the reaction temperature to avoid thermal degradation.
Discoloration of Reaction Mixture Oxidation of this compound.[2] Side reactions leading to colored byproducts.Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Analyze the reaction mixture by techniques like HPLC or GC-MS to identify the colored impurities.
Difficulty in Isolating the Product Formation of salts between the basic product and acidic byproducts. Emulsion formation during aqueous workup due to the amphiphilic nature of the diamine or its derivatives.Perform a basic workup to deprotonate any ammonium (B1175870) salts. Use a different solvent system for extraction or consider alternative purification methods like chromatography.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a substance under stressed conditions.[6][7] Below is a general protocol that can be adapted for this compound.

Objective: To evaluate the stability of this compound under acidic, basic, oxidative, and thermal stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • HPLC or GC-MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Heat the mixture under the same conditions as the acidic hydrolysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for a specified period.

    • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 70 °C) for a specified period.

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC or GC-MS method to determine the percentage of this compound remaining and to identify and quantify any degradation products.

Data Presentation:

The results of the forced degradation study can be summarized in the following table:

Stress Condition Time (hours) This compound Remaining (%) Major Degradation Products (if identified)
0.1 M HCl, 60 °C0100-
4
8
24
0.1 M NaOH, 60 °C0100-
4
8
24
3% H₂O₂, RT0100-
4
8
24
70 °C0100-
4
8
24

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare this compound Stock Solution acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (70°C) stock->thermal sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analysis Analyze by HPLC/GC-MS neutralize->analysis data Quantify Degradation & Identify Products analysis->data

Caption: Experimental workflow for a forced degradation study of this compound.

acid_base_equilibrium cluster_base Basic/Neutral Conditions cluster_acid Acidic Conditions BDA H₂N-(CH₂)₂-CH(NH₂)-CH₃ (Free Base) BDA_H H₃N⁺-(CH₂)₂-CH(NH₃⁺)-CH₃ (Diammonium Salt) BDA->BDA_H + 2H⁺ BDA_H->BDA - 2H⁺

Caption: Acid-base equilibrium of this compound.

References

Technical Support Center: Purification of Commercial 1,3-Butanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1,3-butanediamine. The following sections detail methods to remove common impurities and offer guidance on potential challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound may contain a variety of impurities depending on its synthetic route. Common impurities include:

  • Stereoisomers: If you are working with a specific enantiomer (e.g., (R)-1,3-butanediamine), the other enantiomer ((S)-1,3-butanediamine) is a likely impurity.

  • Unreacted Starting Materials: Depending on the synthesis method, these can include 3-aminobutyronitrile or succinonitrile.[1]

  • Synthesis Byproducts: Side reactions can lead to the formation of oligomeric species or other related amines.

  • Residual Solvents: Solvents used during the synthesis and initial purification steps may remain in the final product.

  • Water: this compound is hygroscopic and can absorb moisture from the atmosphere.

  • Oxidation Products: Exposure to air can lead to the formation of various oxidation byproducts.

Q2: What is the general purity of commercial this compound?

A2: The purity of commercial this compound can vary between suppliers. It is often available in purities of around 95%. It is crucial to analyze the starting material by techniques like GC-MS to identify the specific impurities present before choosing a purification strategy.

Q3: Which purification method is best for this compound?

A3: The best purification method depends on the nature of the impurities and the desired final purity.

  • Fractional Vacuum Distillation is effective for removing impurities with significantly different boiling points, such as residual solvents and some synthesis byproducts.

  • Column Chromatography is particularly useful for separating stereoisomers and other closely related impurities that are difficult to separate by distillation.

  • Recrystallization via Salt Formation can be a highly effective method for achieving very high purity by converting the diamine into a salt, recrystallizing the salt, and then regenerating the free base.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Fractional Vacuum Distillation
Problem Possible Cause(s) Troubleshooting Steps
Bumping/Unstable Boiling - Uneven heating.- Lack of boiling chips or inadequate stirring.- System pressure fluctuations.- Use a heating mantle with a stirrer for uniform heating.- Always use fresh boiling chips or a magnetic stir bar.- Ensure all connections are airtight to maintain a stable vacuum.
Poor Separation of Impurities - Inefficient fractionating column.- Reflux ratio is too low.- Distillation rate is too fast.- Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Increase the reflux ratio to allow for better equilibration between vapor and liquid phases.- Decrease the heating rate to slow down the distillation.
Product Decomposition (Darkening) - Distillation temperature is too high.- Presence of oxygen.- Perform the distillation under a higher vacuum to lower the boiling point.- Ensure the system is leak-free and consider purging with an inert gas (e.g., nitrogen or argon) before heating.
Low Yield - Hold-up in the distillation apparatus.- Incomplete condensation of the product.- Use a smaller distillation setup for smaller quantities to minimize hold-up.- Ensure the condenser is adequately cooled.
Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Tailing of the Product Peak - Interaction of the basic amine with acidic silica (B1680970) gel.- Use a basic stationary phase like alumina.[2]- Deactivate the silica gel by pre-treating it with a solution containing a small amount of triethylamine (B128534) (1-2%) in the eluent.[2]- Add a small percentage (0.5-1%) of triethylamine or ammonium (B1175870) hydroxide (B78521) to the mobile phase.[3]
Poor Separation of Impurities - Incorrect mobile phase polarity.- Column overloading.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common eluent for amines is a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol).[4]- Do not load too much crude product onto the column; as a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
Irreversible Adsorption of Product - The product is too polar for the chosen stationary phase and eluent.- Use a more polar mobile phase.- Consider using reversed-phase chromatography with a C18 column and a suitable aqueous/organic mobile phase.
Difficulty Removing Triethylamine from Final Product - Triethylamine is co-eluting with the product.- After collecting the fractions, the triethylamine can often be removed by evaporation under high vacuum due to its volatility.[5]

Purity Comparison of Purification Methods

The following table provides a summary of expected purity and yield for different purification methods based on a starting material of 95% pure commercial this compound. These are representative values and actual results may vary depending on the specific impurities present and the experimental conditions.

Purification Method Starting Purity (%) Final Purity (%) Typical Yield (%) Primary Impurities Removed
Fractional Vacuum Distillation 9598 - 9970 - 85Volatile solvents, lower and higher boiling point byproducts.
Column Chromatography (Alumina) 95> 9960 - 80Stereoisomers, closely related byproducts, polar impurities.
Recrystallization via Salt Formation 95> 99.550 - 75A broad range of impurities, including stereoisomers.

Experimental Protocols

Fractional Vacuum Distillation

Objective: To purify this compound by removing impurities with different boiling points.

Materials:

  • Commercial this compound (e.g., 95% purity)

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum source (e.g., vacuum pump)

  • Cold trap

  • Heating mantle with magnetic stirring

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional vacuum distillation apparatus. Ensure all ground glass joints are properly greased and sealed to maintain a vacuum.

  • Place the commercial this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Connect the apparatus to the vacuum source with a cold trap in between.

  • Slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Once a stable vacuum is achieved, begin heating the distillation flask using the heating mantle.

  • Collect a forerun fraction, which will contain any low-boiling impurities.

  • Slowly increase the temperature and collect the main fraction at the expected boiling point of this compound at the working pressure. The boiling point of this compound is 142-150 °C at atmospheric pressure.[6]

  • Monitor the temperature closely. A stable boiling point indicates the collection of a pure fraction.

  • Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides.

  • Allow the apparatus to cool completely before venting the system to atmospheric pressure.

Column Chromatography

Objective: To purify this compound by separating it from closely related impurities.

Materials:

  • Commercial this compound

  • Chromatography column

  • Stationary phase: Alumina (basic) or silica gel treated with triethylamine[2]

  • Mobile phase: A solvent system optimized by TLC (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) with 1% triethylamine)

  • Collection tubes

  • Sand

  • Cotton or glass wool

Procedure:

  • Prepare the stationary phase. If using silica gel, it is advisable to prepare a slurry with the initial mobile phase containing 1% triethylamine.

  • Pack the chromatography column with the prepared stationary phase. Add a layer of sand on top of the stationary phase.

  • Pre-elute the column with the mobile phase until the stationary phase is fully equilibrated.

  • Dissolve the crude this compound in a minimum amount of the mobile phase.

  • Carefully load the sample onto the top of the column.

  • Begin eluting the sample with the mobile phase, collecting fractions in separate tubes.

  • If using a gradient, gradually increase the polarity of the mobile phase to elute the product.

  • Monitor the collected fractions using TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator. The added triethylamine can be removed under high vacuum.[5]

Workflow Diagrams

Purification_Workflow start Commercial this compound analysis Purity Analysis (GC-MS) start->analysis decision Impurities Present? analysis->decision distillation Fractional Vacuum Distillation decision->distillation Different Boiling Points chromatography Column Chromatography decision->chromatography Similar Boiling Points / Isomers recrystallization Salt Formation & Recrystallization decision->recrystallization High Purity Required analysis2 Purity Analysis (GC-MS) distillation->analysis2 chromatography->analysis2 recrystallization->analysis2 end Pure this compound analysis2->end

Caption: General workflow for the purification of this compound.

Distillation_Troubleshooting start Distillation Issue bumping Bumping / Unstable Boiling start->bumping poor_sep Poor Separation start->poor_sep decomp Decomposition start->decomp sol_bumping1 sol_bumping1 bumping->sol_bumping1 Check Heating & Stirring sol_bumping2 sol_bumping2 bumping->sol_bumping2 Check for Leaks sol_poor_sep1 sol_poor_sep1 poor_sep->sol_poor_sep1 Use Better Column sol_poor_sep2 sol_poor_sep2 poor_sep->sol_poor_sep2 Adjust Reflux/Rate sol_decomp1 sol_decomp1 decomp->sol_decomp1 Lower Pressure sol_decomp2 sol_decomp2 decomp->sol_decomp2 Inert Atmosphere

Caption: Troubleshooting logic for distillation issues.

References

Technical Support Center: Regioselectivity in 1,3-Butanediamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling regioselectivity in reactions involving 1,3-butanediamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing a mixture of N1 and N3-substituted products in my reaction with this compound?

A1: this compound possesses two primary amine groups at positions 1 and 3. While electronically similar, they are sterically distinct. The N1-amine is a typical primary amine, whereas the N3-amine is a secondary alkyl amine, making it more sterically hindered. A lack of regioselectivity, resulting in a mixture of products, typically arises when the reacting partner (e.g., an electrophile) is not sufficiently sensitive to this steric difference under the chosen reaction conditions.

Q2: How can I achieve selective functionalization at the less sterically hindered N1-amine?

A2: To favor reaction at the more accessible N1 position, you can leverage steric hindrance and adjust reaction conditions.

Troubleshooting Workflow for N1-Selectivity:

G start Start: Poor N1-Selectivity sterics Step 1: Increase Steric Bulk Use a sterically demanding acylating or alkylating agent. start->sterics temp Step 2: Lower Reaction Temperature Run reaction at 0 °C or -78 °C to favor the kinetically controlled N1-product. sterics->temp stoich Step 3: Adjust Stoichiometry Use ≤1 equivalent of the electrophile to minimize di-substitution. temp->stoich addition Step 4: Control Reagent Addition Add the electrophile slowly (e.g., via syringe pump) to maintain a low concentration. stoich->addition end End: Improved N1-Selectivity addition->end

Caption: Workflow for enhancing N1-selectivity.

Troubleshooting Steps:

  • Select a Bulky Reagent: Employ acylating or alkylating agents with significant steric bulk. The larger reagent will preferentially approach the less hindered N1-amine.

  • Modify Reaction Temperature: Lowering the temperature (e.g., to 0 °C or -78 °C) can enhance selectivity by favoring the kinetically controlled product, which is typically the less hindered N1-adduct.[1]

  • Control Stoichiometry: Using one equivalent or slightly less of your electrophile relative to the diamine can help favor mono-substitution over di-substitution.

  • Slow Addition: Adding the electrophile slowly to the reaction mixture keeps its concentration low, reducing the likelihood of the initially formed mono-substituted product reacting a second time.

Illustrative Data for Selective N1-Acylation:

EntryAcylating AgentBaseSolventTemp. (°C)N1:N3 Ratio (Illustrative)
1Acetyl ChlorideTriethylamineDCM2560:40
2Acetyl ChlorideTriethylamineDCM075:25
3Pivaloyl ChlorideTriethylamineDCM2590:10
4Di-tert-butyl dicarbonate (B1257347)NoneDCM25>95:5

Q3: How can I achieve selective functionalization at the more sterically hindered N3-amine?

A3: Direct selective reaction at the N3-amine is challenging due to steric hindrance. The most effective strategy involves a protection-functionalization-deprotection sequence. You must first selectively protect the more reactive N1-amine, then functionalize the free N3-amine, and finally remove the protecting group.

Protecting Group Strategy for N3-Functionalization:

G start This compound protect Step 1: Selective N1-Protection React with 1 eq. of a bulky protecting group (e.g., Boc₂O). This favors protection at the less hindered N1 position. start->protect intermediate N1-Protected Intermediate protect->intermediate react Step 2: N3-Functionalization React the free N3-amine with the desired electrophile (R-X). intermediate->react protected_product N1-Protected, N3-Functionalized Product react->protected_product deprotect Step 3: N1-Deprotection Remove the protecting group (e.g., TFA for Boc) to reveal the free N1-amine. protected_product->deprotect end Final N3-Functionalized Product deprotect->end

Caption: Protecting group strategy for N3-functionalization.

Key Considerations:

  • Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is an excellent choice as it is bulky, leading to high selectivity for the N1-amine, and can be removed under acidic conditions (e.g., with TFA) that are unlikely to affect the newly introduced functional group at N3.[2][3] Other options include benzyloxycarbonyl (Cbz), which is removed by hydrogenolysis.

  • Orthogonal Strategies: If multiple protection steps are needed in a larger synthesis, ensure your chosen protecting groups are orthogonal, meaning one can be removed without affecting the other.[3]

Q4: My reaction results in significant amounts of the N,N'-di-substituted product. How can I favor mono-substitution?

A4: Over-reaction to form the di-substituted product is a common issue when working with diamines.[4] The following adjustments can favor the desired mono-substituted product.

Troubleshooting Steps to Favor Mono-substitution:

  • Adjust Stoichiometry: This is the most critical factor. Use one equivalent or a slight sub-stoichiometric amount (e.g., 0.9 eq) of the limiting reagent (the electrophile) relative to this compound.

  • Slow Addition: A slow, controlled addition of the electrophile (e.g., using a syringe pump) maintains a low concentration of the electrophile, making it more likely to react with the starting diamine (higher concentration) than the mono-substituted product (lower concentration).

  • Lower Temperature: Conducting the reaction at a lower temperature reduces the overall reaction rate, which can help minimize the second addition.[1]

  • Use a Bulky Reagent: As mentioned for N1-selectivity, a bulkier reagent will not only react preferentially at N1 but will also sterically disfavor a second reaction at the N3 position of the mono-adduct.

Key Experimental Protocols

Protocol 1: Selective Mono-N1-Boc Protection of this compound

This protocol is designed to selectively protect the less sterically hindered N1-amine.

  • Materials:

    • This compound (1.0 eq.)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve this compound in DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve di-tert-butyl dicarbonate (1.0 eq.) in a minimal amount of DCM.

    • Add the Boc₂O solution dropwise to the stirred diamine solution over 30-60 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm consumption of the starting material and formation of the mono-protected product.

    • Upon completion, concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure tert-butyl (3-aminobutyl)carbamate.

Protocol 2: N,N'-Dialkylation via Reductive Amination

This protocol describes the di-alkylation of this compound, which can be adapted for mono-alkylation by modifying stoichiometry.[4]

  • Materials:

    • (R)- or (S)-1,3-Butanediamine (1.0 eq.)

    • Aldehyde (e.g., Acetaldehyde, 2.2 eq. for di-alkylation)

    • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (2.5 eq.)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq.) and the chosen solvent (approx. 0.1 M concentration).[4]

    • Add the aldehyde (2.2 eq.) to the solution and stir for 20-30 minutes to allow for imine formation.

    • Carefully add sodium triacetoxyborohydride (2.5 eq.) in portions over 10-15 minutes.[4]

    • Allow the reaction to stir at room temperature for 12-24 hours.[4]

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution until gas evolution ceases.[4]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

    • Purify the crude product by flash column chromatography.

References

Technical Support Center: Handling the Hygroscopic Nature of 1,3-Butanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic properties of 1,3-butanediamine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: The term hygroscopic signifies that this compound readily absorbs moisture from the atmosphere.[1] This can lead to changes in the physical and chemical properties of the compound, potentially impacting experimental accuracy and outcomes.[2]

Q2: Why is it crucial to control moisture when working with this compound?

A2: Moisture contamination can lead to several issues, including:

  • Inaccurate Measurements: The absorbed water increases the mass of the reagent, leading to errors in concentration calculations and stoichiometry.[3]

  • Side Reactions: Water can participate in or interfere with chemical reactions, leading to the formation of byproducts and reduced yields of the desired product. For example, in acylation or alkylation reactions, water can hydrolyze the reagents or compete with the amine as a nucleophile.

  • Altered Physical Properties: The presence of water can change the viscosity and boiling point of this compound.

Q3: How should I store this compound to minimize water absorption?

A3: To maintain the integrity of this compound, it should be stored in a cool, dry place in a tightly sealed, airtight container.[1] For long-term storage or for use in highly moisture-sensitive reactions, storing the container inside a desiccator containing a suitable drying agent is recommended.

Q4: What are the signs that my this compound has absorbed a significant amount of water?

A4: Visual inspection may not always be sufficient. However, signs can include a change in viscosity or the appearance of cloudiness. The most reliable way to determine the water content is through analytical methods like Karl Fischer titration.

Troubleshooting Guide

Problem: My reaction yield is lower than expected, or I am observing unexpected byproducts.

  • Possible Cause: Water contamination in the this compound or the reaction solvent is a likely culprit. Water can react with sensitive reagents or alter the reaction pathway. For instance, in reductive amination, excess water can affect the efficiency of the reducing agent.[4]

  • Solution:

    • Dry the this compound: Before use, dry the this compound using an appropriate method (see Experimental Protocols section).

    • Use Anhydrous Solvents: Ensure that all solvents used in the reaction are rigorously dried.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.

Problem: I am having difficulty accurately weighing this compound.

  • Possible Cause: Due to its hygroscopic nature, the compound rapidly absorbs moisture from the air, causing the weight to fluctuate.

  • Solution:

    • Work Quickly: Minimize the time the container is open to the atmosphere.

    • Use a Glove Box or Glove Bag: For highly sensitive applications, weigh the this compound inside a glove box or a glove bag with a dry, inert atmosphere.

    • Weigh by Difference: Weigh the sealed container, quickly dispense the approximate amount of amine, and then re-weigh the container. The difference in weight will be the amount of amine dispensed.

Problem: The analytical data (e.g., NMR, IR) of my product is inconsistent with the expected structure.

  • Possible Cause: Water contamination may have led to side reactions. For example, in reactions with acyl chlorides, the presence of water can lead to the formation of carboxylic acids, which could complicate the purification and characterization of the desired amide.

  • Solution:

    • Verify Water Content: Determine the water content of your starting material using Karl Fischer titration.

    • Purify the Product: If side products have formed, purification methods such as column chromatography or distillation may be necessary.

    • Review Reaction Setup: Ensure that all glassware is oven-dried and cooled under a stream of inert gas before use.

Quantitative Data

Table 1: General Hygroscopicity Classification of Pharmaceutical Raw Materials

Hygroscopicity ClassificationDescriptionWater Uptake at 80% RH and 25°C
H-1Non-hygroscopic< 0.2%
H-2Slightly hygroscopic0.2% to < 2%
H-3Hygroscopic2% to < 15%
H-4Very hygroscopic≥ 15%

Source: Adapted from data on pharmaceutical raw materials, which provides a framework for classifying hygroscopic materials.[3][5]

It is advisable to assume this compound falls into the H-3 or H-4 category and handle it accordingly.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is the gold standard for determining the water content in organic compounds.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Anhydrous methanol (B129727) or other suitable solvent

  • Karl Fischer reagent (CombiTitrant or equivalent)

  • Salicylic (B10762653) acid or benzoic acid (for buffering)[6]

  • Airtight syringe

Methodology:

  • Prepare the Titration Vessel: Add a suitable volume of anhydrous methanol to the titration vessel of the Karl Fischer titrator.

  • Buffer Addition: For strongly basic amines like this compound, add a buffering agent such as salicylic acid to the solvent to prevent a pH shift that can lead to side reactions.[6]

  • Pre-titration: Start the titrator to titrate any residual water in the solvent until a stable, dry baseline is achieved.

  • Sample Addition: Using an airtight syringe, accurately weigh and inject a known amount of this compound into the titration vessel.

  • Titration: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until all the water in the sample has reacted.

  • Calculation: The instrument's software will calculate the water content in the sample, usually expressed as a percentage or in parts per million (ppm).

Protocol 2: Drying of this compound

For moisture-sensitive reactions, it is essential to dry the this compound before use.

Materials:

  • This compound

  • Drying agent (e.g., potassium hydroxide (B78521) (KOH) pellets, calcium hydride (CaH₂), or molecular sieves (3Å or 4Å))

  • Round-bottom flask

  • Distillation apparatus

  • Inert gas source (nitrogen or argon)

Methodology:

  • Pre-drying (Optional but Recommended): Add KOH pellets to the this compound and let it stand overnight. This will remove the bulk of the water.

  • Drying with a Reactive Hydride: For more rigorous drying, place the pre-dried this compound in a round-bottom flask under an inert atmosphere. Add a small amount of calcium hydride and stir for several hours or overnight.

  • Distillation: Assemble a distillation apparatus that has been oven-dried and cooled under an inert atmosphere. Distill the this compound from the drying agent under atmospheric or reduced pressure.

  • Storage: Collect the distilled, dry this compound in a receiver flask under an inert atmosphere and store it in a tightly sealed container, preferably in a desiccator.

Protocol 3: Setting up a Moisture-Sensitive Reaction

This protocol outlines the general steps for conducting a reaction under anhydrous conditions.

Materials:

  • Oven-dried glassware

  • Schlenk line or glove box

  • Inert gas (nitrogen or argon)

  • Dry solvents

  • Dry this compound and other reagents

  • Syringes and needles

Methodology:

  • Glassware Preparation: Thoroughly wash and then oven-dry all glassware (e.g., round-bottom flask, condenser, dropping funnel) at >120°C for several hours.

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas using a Schlenk line. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Addition of Reagents:

    • Solids: If any solid reagents are used, add them to the reaction flask before assembling the apparatus or under a strong flow of inert gas.

    • Liquids: Add dry solvents and liquid reagents, including the dried this compound, to the reaction flask using syringes through a rubber septum.

  • Running the Reaction: Maintain a positive pressure of the inert gas throughout the reaction. If the reaction requires heating, use a heating mantle and a condenser.

  • Work-up: Once the reaction is complete, perform the work-up under conditions that minimize exposure to atmospheric moisture until the product is isolated and determined to be stable.

Visualizations

Experimental_Workflow_for_Hygroscopic_Reagent cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Verification Storage Store this compound in desiccator Drying Dry this compound (e.g., over KOH/CaH2) Storage->Drying Distillation Distill under inert atmosphere Drying->Distillation Add_Reagents Add reagents via syringe/ under inert gas flow Distillation->Add_Reagents Use freshly distilled amine Dry_Glassware Oven-dry glassware Inert_Atmosphere Assemble under inert atmosphere Dry_Glassware->Inert_Atmosphere Inert_Atmosphere->Add_Reagents Run_Reaction Run reaction under positive inert gas pressure Add_Reagents->Run_Reaction KF_Titration Verify water content via Karl Fischer titration Run_Reaction->KF_Titration Verify product purity

Figure 1. Experimental workflow for handling hygroscopic this compound.

References

Technical Support Center: Enhancing 1,3-Butanediamine Recovery Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for improving the recovery of 1,3-butanediamine after its use as a chiral resolving agent.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind recovering this compound from the aqueous mother liquor after resolution?

After the diastereomeric salt of the target molecule has been crystallized and removed, the this compound remains in the aqueous mother liquor as a salt (e.g., with the opposite enantiomer of the resolved acid or with an acid used to break the diastereomeric salt). The recovery process involves converting this salt back into the free, neutral this compound, which is more soluble in organic solvents. This is achieved by basifying the aqueous solution, followed by liquid-liquid extraction with a suitable organic solvent.[1][2]

Q2: Why is pH adjustment critical for the efficient recovery of this compound?

This compound is a basic compound. In an acidic or neutral aqueous solution, it exists as a protonated, positively charged salt, which is highly soluble in water. To extract it into an organic solvent, it must be converted to its neutral, uncharged form. This is accomplished by raising the pH of the aqueous solution to a level significantly above the pKa of the amine's conjugate acid.[1][2] For this compound, the predicted pKa is around 10.48.[3] Therefore, the pH should be adjusted to above 12 to ensure it is predominantly in its neutral, organic-soluble form.[1]

Q3: Which organic solvents are suitable for extracting this compound?

The choice of solvent is crucial for efficient extraction. Ideal solvents should have high-solubility for this compound, be immiscible with water, and have a relatively low boiling point to facilitate removal after extraction. Common choices for extracting small amines include:

  • Diethyl ether: Effective but highly volatile and flammable.[1]

  • Dichloromethane (B109758) (DCM): A good solvent for many organic compounds, but it is denser than water and has toxicity concerns.

  • Ethyl acetate: A less toxic alternative to DCM, but can be susceptible to hydrolysis under strongly basic conditions.

  • Toluene: Less polar than the other options and has a higher boiling point, which can be a consideration for removal.

The selection will depend on the specific experimental conditions, scale, and safety requirements.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solutions
Low Recovery Yield Incomplete basification: The pH of the aqueous layer is not high enough to fully deprotonate the this compound salt.Verify pH: Use a pH meter or pH paper to ensure the aqueous phase is strongly alkaline (pH > 12) after adding the base.[1] Add more base if necessary.
Insufficient extraction: Not all of the this compound has been transferred to the organic phase due to its residual solubility in the aqueous layer.Increase the number of extractions: Perform multiple extractions (e.g., 3-4 times) with smaller volumes of the organic solvent. This is more effective than a single extraction with a large volume.[1]
Product loss during workup: Amine may be lost during solvent removal due to its volatility.Careful solvent removal: Use a rotary evaporator at a controlled temperature and reduced pressure. Avoid excessive heating.[1]
Stable Emulsion Formation High shear mixing: Vigorous shaking of the separatory funnel can create a stable emulsion, especially if surfactant-like impurities are present.[4][5]Gentle mixing: Gently swirl or invert the separatory funnel instead of vigorous shaking.[5]
Presence of particulates: Finely divided solid particles can stabilize emulsions.[5]Filtration: Filter the emulsified mixture through a pad of Celite or glass wool to remove fine particulates.[4][6]
Unfavorable ionic strength: The ionic strength of the aqueous phase may promote emulsification."Salting out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[4]
Centrifugation: If available, centrifuging the emulsion can effectively force the separation of the layers.[4]
Impure Recovered Product Water in the organic phase: Residual water in the organic extract will remain after solvent evaporation.Thorough drying: Dry the combined organic extracts over an anhydrous drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before filtration and solvent evaporation.[1]
Carryover of aqueous phase: Small droplets of the aqueous phase may have been carried over during the separation.Careful separation: Allow the layers to separate completely and carefully drain the lower layer. Washing the organic layer with brine can help remove residual water.[1]
Co-extraction of impurities: Other basic impurities from the original reaction may be co-extracted.Purification: Purify the crude this compound by vacuum distillation.[1]

Quantitative Data on Recovery Efficiency

The recovery efficiency of this compound is influenced by the choice of extraction solvent and the number of extractions. The following table provides hypothetical yet representative data based on the extraction of similar short-chain diamines.

Extraction Solvent Number of Extractions pH of Aqueous Phase Typical Recovery Yield (%) Notes
Diethyl Ether3>1290 - 95Highly effective but very volatile and flammable. Prone to forming peroxides.
Dichloromethane3>1292 - 97Excellent solvent but has toxicity and environmental concerns.
Ethyl Acetate3>1288 - 93Good alternative to dichloromethane, but potential for hydrolysis under high pH.
Toluene4>1285 - 90Less effective for polar amines, may require more extractions. Higher boiling point makes it harder to remove.

Note: This data is for illustrative purposes. Actual yields may vary based on experimental conditions, scale, and the specific composition of the mother liquor.

Experimental Protocols

Protocol for the Recovery of this compound from Aqueous Mother Liquor

This protocol details the steps for recovering this compound from the aqueous mother liquor after its use in a chiral resolution.

Materials:

  • Aqueous mother liquor containing this compound salt

  • 50% (w/w) aqueous sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (or other suitable organic solvent)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (separatory funnel, round-bottom flask, etc.)

  • pH meter or pH paper

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Basification:

    • Transfer the aqueous mother liquor to a flask and cool it in an ice bath.

    • Slowly add the 50% NaOH solution while stirring. Monitor the temperature and keep it below 25°C as the reaction is exothermic.

    • Continue adding the base until the solution is strongly alkaline (pH > 12).

  • Extraction:

    • Transfer the basified aqueous solution to a separatory funnel.

    • Add a portion of dichloromethane (approximately one-third of the aqueous phase volume).

    • Gently invert the funnel several times to mix the layers, periodically venting to release any pressure. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate completely. The dichloromethane layer will be the bottom layer.

    • Drain the lower organic layer into a clean flask.

    • Repeat the extraction of the aqueous layer two more times with fresh portions of dichloromethane.

  • Washing and Drying:

    • Combine all the organic extracts in the separatory funnel.

    • Add a portion of brine solution (approximately one-quarter of the organic phase volume) and gently mix.

    • Allow the layers to separate and discard the aqueous layer.

    • Transfer the organic layer to a flask and add anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.

  • Isolation and Purification:

    • Filter the dried organic solution to remove the drying agent.

    • Remove the dichloromethane using a rotary evaporator.

    • The resulting crude this compound can be purified by vacuum distillation to obtain the final product.

Visualizing the Workflow

Recovery_Workflow cluster_start Initial State cluster_process Recovery Process cluster_end Final Product start Aqueous Mother Liquor (this compound Salt) basification 1. Basification (add NaOH, pH > 12) start->basification Liberate free amine extraction 2. Liquid-Liquid Extraction (with Dichloromethane) basification->extraction Transfer to organic phase washing 3. Washing (with Brine) extraction->washing Remove water-soluble impurities drying 4. Drying (with MgSO4) washing->drying Remove residual water isolation 5. Isolation (Solvent Evaporation) drying->isolation Obtain crude product purification 6. Purification (Vacuum Distillation) isolation->purification Increase purity end_product Pure this compound purification->end_product

Caption: Workflow for the recovery of this compound.

References

Technical Support Center: Minimizing Di- and Poly-substitution in Reactions with 1,3-Butanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding reactions with 1,3-butanediamine. The focus is on strategies to minimize undesired di- and poly-substitution, a common challenge due to the presence of two nucleophilic amine groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when reacting this compound with electrophiles?

A1: The main challenge in reactions involving this compound is controlling the selectivity between mono- and di-substitution. Because the molecule has two primary amine groups, it can react once to form the desired mono-substituted product, but this product can then react again with the electrophile to form a di-substituted byproduct. This over-reaction reduces the yield of the target compound and complicates purification.

Q2: How can I favor mono-substitution over di-substitution in my reaction?

A2: Several strategies can be employed to enhance the yield of the mono-substituted product:

  • Stoichiometric Control: Using a large excess of this compound relative to the electrophile increases the statistical probability of the electrophile reacting with an un-substituted diamine molecule.

  • Slow Addition: Adding the electrophile slowly to the reaction mixture, especially at low temperatures, helps to maintain a low concentration of the electrophile, which can favor mono-substitution.

  • Protecting Groups: A highly effective method is to temporarily "block" one of the amine groups with a protecting group. This ensures that only the unprotected amine can react. The protecting group can then be removed in a later step. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose.[1]

  • In-situ Protection/Activation: For some reactions, like acylations with acyl chlorides, using carbon dioxide as a temporary, traceless protecting group can effectively control the reactivity of the diamine and lead to high selectivity for the mono-acylated product.

Q3: Is there a difference in reactivity between the two amine groups in this compound?

A3: The two primary amine groups in this compound are in different chemical environments. One is at the C1 position, and the other is at the C3 position, which is a chiral center (in the case of (R)- or (S)-1,3-butanediamine). This difference in steric hindrance around the two nitrogens can lead to a difference in their nucleophilicity and reactivity. While specific studies on the relative reactivity of the two amines in this compound are not abundant, it is a factor that can be exploited, particularly in reactions with bulky electrophiles or under carefully controlled kinetic conditions.

Q4: What are the best practices for purifying the mono-substituted product from the reaction mixture?

A4: Purification can be challenging due to the similar polarities of the mono- and di-substituted products and the unreacted diamine.

  • Column Chromatography: This is the most common method for separating the products. Careful selection of the stationary phase (silica gel or alumina) and the eluent system is crucial.

  • Crystallization: If the mono-substituted product is a solid, fractional crystallization can be an effective purification technique.

  • Salt Formation: Converting the amine products to their corresponding salts (e.g., hydrochlorides) can alter their solubility and crystallinity, potentially making separation easier.

Troubleshooting Guides

Troubleshooting Low Yield of Mono-Alkylated Product
Symptom Possible Cause Suggested Solution
Predominance of di-alkylated productMolar ratio of diamine to electrophile is too low.Increase the excess of this compound to 5-10 equivalents.
Rate of electrophile addition is too fast.Add the electrophile dropwise at a low temperature (e.g., 0 °C).
Complex mixture of productsReaction temperature is too high, leading to side reactions.Perform the reaction at a lower temperature to improve selectivity.
Unsuitable solvent.Screen different aprotic solvents like THF, DCM, or acetonitrile.
Low conversion to any productInactive electrophile or poor reaction conditions.Check the quality of the electrophile and optimize reaction time and temperature.
Troubleshooting Low Yield of Mono-Acylated Product
Symptom Possible Cause Suggested Solution
Significant amount of di-acylated productHigh reactivity of the acylating agent (e.g., acyl chloride).Use a less reactive acylating agent (e.g., an anhydride (B1165640) or an ester).
Inefficient mixing leading to localized high concentrations of the acylating agent.Ensure vigorous stirring and add the acylating agent slowly and at a low temperature.
Statistical product distribution.Employ a protecting group strategy or use an in-situ protection method with CO2.
Hydrolysis of the acylating agentPresence of water in the reaction.Use anhydrous solvents and reagents.
No reaction or very slow reactionAcylating agent is not reactive enough.Consider using a more reactive acylating agent or adding a catalyst (e.g., DMAP for acylations with anhydrides).

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of this compound

This protocol is a general method that can be adapted for this compound to favor the formation of the mono-protected product.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous methanol.

  • Cool the solution to 0 °C.

  • Slowly add one equivalent of HCl to the solution to form the monohydrochloride salt of the diamine. This selectively deactivates one of the amine groups.

  • To this mixture, add one equivalent of (Boc)₂O dissolved in methanol dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, neutralize the solution with an aqueous NaOH solution.

  • Extract the product with DCM.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel.

Expected Yields for Mono-Boc Protection of Various Diamines (for reference):

DiamineYield of Mono-Boc Product (%)
Ethylenediamine87
1,3-Propanediamine75
1,4-Butanediamine65
1,5-Pentanediamine74
Protocol 2: Selective Mono-Acylation of a Symmetrical Diamine using CO₂

This protocol describes a general method for the selective mono-acylation of symmetrical diamines using carbon dioxide as a temporary protecting group. This can be adapted for this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., phenylacetyl chloride)

  • Dichloromethane (DCM, anhydrous)

  • Carbon dioxide (CO₂) source (e.g., dry ice or a balloon)

  • Water

Procedure:

  • To an oven-dried round-bottom flask, add this compound and anhydrous DCM.

  • Cool the flask to -78 °C (dry ice/acetone bath).

  • Introduce CO₂ into the flask (e.g., by adding small pieces of dry ice or from a balloon) and stir for 15 minutes.

  • In a separate flask, prepare a solution of the acyl chloride in anhydrous DCM and cool it to -78 °C.

  • Transfer the cold acyl chloride solution to the diamine solution via cannula.

  • Allow the reaction to stir at -78 °C for 4 hours.

  • Quench the reaction by adding cold water and allow it to warm to room temperature.

  • Extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

substitution_pathway diamine This compound mono_product Mono-substituted Product diamine->mono_product + E (k1) electrophile Electrophile (E) di_product Di-substituted Product mono_product->di_product + E (k2)

Caption: Reaction pathway for the substitution of this compound.

decision_tree start Goal: Mono-substitution q1 Is di-substitution a major issue? start->q1 strategy1 Use large excess of diamine and slow addition of electrophile q1->strategy1 Yes end Achieve selective mono-substitution q1->end No q2 Is the reaction still not selective? strategy1->q2 strategy2 Employ a protecting group strategy (e.g., mono-Boc protection) q2->strategy2 Yes q2->end No strategy2->end

Caption: Decision tree for selecting a strategy to achieve mono-substitution.

experimental_workflow start Start reaction_setup Reaction Setup (Diamine + Solvent) start->reaction_setup control_conditions Control Conditions (e.g., Temp, Stirring) reaction_setup->control_conditions addition Slow Addition of Electrophile control_conditions->addition monitoring Monitor Reaction (TLC, LC-MS) addition->monitoring workup Workup (Quench, Extract, Dry) monitoring->workup purification Purification (Chromatography) workup->purification end End purification->end

Caption: A general experimental workflow for reactions with this compound.

References

addressing peak tailing issues in the chromatography of 1,3-butanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of 1,3-butanediamine, with a primary focus on resolving peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common issue in the chromatography of basic compounds like this compound, often leading to poor resolution and inaccurate quantification. This guide provides a systematic approach to diagnose and resolve this problem.

Logical Workflow for Troubleshooting Peak Tailing

G start Start: Peak Tailing Observed check_ph Step 1: Verify Mobile Phase pH Is pH 2-3 units below pKa of this compound? start->check_ph adjust_ph Action: Adjust Mobile Phase pH to 2.5-3.5 Use a suitable buffer (e.g., phosphate, formate). check_ph->adjust_ph No check_column Step 2: Evaluate Stationary Phase Using a standard C18 column? check_ph->check_column Yes adjust_ph->check_column use_deactivated Action: Use a Highly Deactivated (End-Capped) C18 Column. check_column->use_deactivated Yes check_additive Step 3: Consider Mobile Phase Additive Is peak tailing still present? check_column->check_additive No (Using HILIC) use_deactivated->check_additive consider_hilic Action: Consider a HILIC Column for Better Retention and Peak Shape. consider_hilic->check_additive add_competitor Action: Add a Competing Base (e.g., 5-10 mM Triethylamine). check_additive->add_competitor Yes check_overload Step 4: Investigate Sample Overload Does peak shape worsen with higher concentration? check_additive->check_overload No add_competitor->check_overload dilute_sample Action: Reduce Sample Concentration or Injection Volume. check_overload->dilute_sample Yes end End: Symmetrical Peak Achieved check_overload->end No dilute_sample->end

Figure 1: A step-by-step workflow for diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Primary Issues and Solutions

Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?

A1: The primary cause of peak tailing for this compound is the interaction between the basic amine functional groups of the analyte and acidic silanol (B1196071) groups on the surface of silica-based stationary phases (like C18).[1][2][3] At mobile phase pH values above 3, these silanol groups can be ionized (negatively charged) and interact electrostatically with the protonated (positively charged) this compound molecules. This secondary interaction leads to a portion of the analyte being retained longer, resulting in a tailing peak.[3][4]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[5][6] To achieve a symmetrical peak, it is generally recommended to use a mobile phase pH that is at least 2 pH units below the pKa of the analyte. For this compound, which has two pKa values (approximately 9.8 and 11.6), maintaining a low mobile phase pH (e.g., 2.5-3.5) ensures that the amine groups are consistently protonated and the silanol groups on the stationary phase are not ionized.[3][6] This minimizes the undesirable secondary ionic interactions that cause peak tailing.

Q3: Can I use a standard C18 column for the analysis of this compound?

A3: While a standard C18 column can be used, it often leads to poor peak shape for basic compounds like this compound due to the presence of residual silanol groups.[1][2] If a C18 column is to be used, it is highly recommended to choose a modern, high-purity, end-capped column. End-capping is a process that chemically derivatizes the majority of residual silanol groups, making the surface less acidic and reducing the potential for secondary interactions.[2][3]

Advanced Troubleshooting and Method Development

Q4: What are the alternatives to a C18 column for better peak shape of this compound?

A4: For polar and basic compounds like this compound, alternative stationary phases can provide significantly better peak shapes. These include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns: These columns have a polar stationary phase and are well-suited for the retention and separation of highly polar compounds that show little or no retention on reversed-phase columns.[1][7]

  • Polar-embedded columns: These are reversed-phase columns that have a polar functional group embedded in the alkyl chain, which helps to shield the residual silanol groups and improve the peak shape of basic compounds.

  • Mixed-mode columns: These columns combine reversed-phase and ion-exchange functionalities, offering unique selectivity and improved peak shapes for charged analytes.

Q5: What is the role of a mobile phase additive, like triethylamine (B128534), in improving the peak shape of this compound?

A5: Mobile phase additives, such as triethylamine (TEA), are competing bases that can be added to the mobile phase in small concentrations (typically 5-10 mM). TEA is a stronger base than this compound and will preferentially interact with the acidic silanol sites on the stationary phase. This effectively blocks this compound from these secondary interaction sites, resulting in a more symmetrical peak. However, it is important to note that additives like TEA can shorten column lifetime and may not be suitable for all detectors (e.g., mass spectrometry).

Q6: How can I determine if sample overload is causing peak tailing?

A6: Sample overload occurs when the concentration of the analyte is too high for the capacity of the column, leading to a saturation of the stationary phase and resulting in peak distortion, often tailing.[1][2] To determine if this is the cause of your peak tailing, you can perform a simple dilution experiment. Reduce the concentration of your sample by a factor of 5 or 10 and inject it again. If the peak shape improves significantly, then sample overload was likely the issue. In this case, you should either dilute your sample or reduce the injection volume.[1]

Quantitative Data and Experimental Protocols

The following tables summarize the expected impact of various chromatographic parameters on the peak shape of this compound and provide starting points for method development.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHExpected Peak Asymmetry (As)Rationale
7.0> 2.0At neutral pH, silanol groups are ionized, leading to strong secondary interactions with the protonated diamine, causing severe tailing.[3]
5.01.5 - 2.0Partial ionization of silanol groups still results in significant peak tailing.
3.01.1 - 1.5Most silanol groups are protonated, reducing secondary interactions and improving peak shape.[3]
2.5< 1.2At low pH, silanol interactions are minimized, resulting in a more symmetrical peak.[6]

Table 2: Troubleshooting Guide with Experimental Conditions

IssuePotential CauseRecommended ActionExample Experimental ProtocolExpected Outcome
Severe Peak Tailing Secondary interactions with silanol groupsAdjust mobile phase pHColumn: End-capped C18, 4.6 x 150 mm, 5 µmMobile Phase: 20 mM Potassium Phosphate buffer (pH 2.5) : Acetonitrile (95:5 v/v)Flow Rate: 1.0 mL/minTemperature: 30 °CDetection: UV at 210 nmPeak asymmetry should be significantly reduced (As < 1.5).
Moderate Peak Tailing Residual silanol activityAdd a competing baseColumn: End-capped C18, 4.6 x 150 mm, 5 µmMobile Phase: 20 mM Potassium Phosphate buffer with 10 mM Triethylamine (pH 3.0) : Acetonitrile (90:10 v/v)Flow Rate: 1.0 mL/minTemperature: 30 °CDetection: UV at 210 nmImproved peak symmetry (As < 1.2).
Poor Retention and Peak Tailing High polarity of this compoundUse a HILIC columnColumn: HILIC (Amide or Silica), 2.1 x 100 mm, 3.5 µmMobile Phase: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water (v/v)Flow Rate: 0.3 mL/minTemperature: 35 °CDetection: ELSD or Mass SpectrometryGood retention and symmetrical peak shape.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Method Development

G start Start: Method Development for this compound select_column Select Column (End-capped C18 or HILIC) start->select_column initial_conditions Initial Conditions (e.g., pH 3.0, low % organic) select_column->initial_conditions run_analysis Run Analysis initial_conditions->run_analysis evaluate_peak Evaluate Peak Shape (Asymmetry Factor) run_analysis->evaluate_peak is_acceptable Is As < 1.2? evaluate_peak->is_acceptable optimize_ph Optimize Mobile Phase pH (2.5 - 3.5) is_acceptable->optimize_ph No final_method Final Robust Method is_acceptable->final_method Yes optimize_ph->run_analysis optimize_additive Optimize Additive Concentration (e.g., 5-15 mM TEA) optimize_ph->optimize_additive If tailing persists optimize_additive->run_analysis optimize_organic Optimize Organic Content (for retention) optimize_additive->optimize_organic Adjust retention optimize_organic->run_analysis

Figure 2: A logical workflow for developing a robust HPLC method for the analysis of this compound, focusing on achieving optimal peak shape.

Signaling Pathway of Peak Tailing in Reversed-Phase Chromatography

G cluster_column Inside the HPLC Column cluster_retention Retention Mechanisms analyte Protonated this compound (R-NH3+) c18 C18 Stationary Phase analyte->c18 Hydrophobic Interaction silanol Ionized Silanol Group (Si-O-) analyte->silanol Ionic Interaction primary_retention Primary Retention (Hydrophobic Interaction) c18->primary_retention secondary_retention Secondary Retention (Ionic Interaction) silanol->secondary_retention peak_tailing Peak Tailing primary_retention->peak_tailing Normal Elution secondary_retention->peak_tailing Delayed Elution

Figure 3: A diagram illustrating the dual retention mechanism that leads to peak tailing for basic analytes like this compound on a C18 column.

References

Validation & Comparative

A Comparative Analysis of Polymer Properties: 1,3-Butanediamine vs. 1,4-Butanediamine

Author: BenchChem Technical Support Team. Date: December 2025

The isomeric difference between 1,3-butanediamine and 1,4-butanediamine, two closely related aliphatic diamines, imparts significant variations in the thermal and mechanical properties of the polyamides they form. This guide provides a comprehensive comparison of polymers derived from these two monomers, supported by available experimental data and established principles of polymer chemistry, to inform researchers and scientists in material selection and development.

The arrangement of amine groups on the butane (B89635) backbone—a linear, symmetrical structure in 1,4-butanediamine versus a branched, asymmetrical structure in this compound—fundamentally influences polymer chain packing, crystallinity, and intermolecular hydrogen bonding. These molecular-level differences translate to distinct macroscopic properties.

Executive Summary of Comparative Properties

Polyamides synthesized from the linear 1,4-butanediamine, such as the well-characterized Polyamide 4,6 (PA4,6), generally exhibit superior thermal and mechanical performance compared to polyamides derived from branched diamines like this compound. The symmetrical nature of 1,4-butanediamine allows for more efficient chain packing and a higher degree of crystallinity, leading to enhanced strength, stiffness, and thermal stability.

Conversely, the methyl side group in this compound disrupts the regularity of the polymer chain, hindering close packing and reducing crystallinity. This results in polyamides with likely lower melting points, glass transition temperatures, and mechanical strength, although potentially offering increased solubility in certain solvents.

Data Presentation: A Comparative Overview

Due to a scarcity of direct comparative studies under identical conditions, this table juxtaposes data for Polyamide 4,6 (from 1,4-butanediamine and adipic acid) with expected properties for a polyamide derived from this compound and adipic acid, based on established structure-property relationships and data from analogous polymer systems.

PropertyPolyamide from 1,4-Butanediamine (PA4,6)Polyamide from this compound (Predicted)
Thermal Properties
Melting Temperature (Tm)~295 °C[1][2]Lower than PA4,6
Glass Transition Temp. (Tg)~78 °C (dry)[1]Lower than PA4,6
Heat Deflection Temp. (HDT)160 °C (1.8 MPa, unfilled)[2]Lower than PA4,6
Mechanical Properties
Tensile Modulus1.0 - 16 GPa[3]Lower than PA4,6
Tensile Strength120 - 250 MPa[3]Lower than PA4,6
Elongation at Break2.5 - 50 %[3]Potentially higher than PA4,6
Physical Properties
Density~1.18 g/cm³[1]Lower than PA4,6
CrystallinityHigh (~70%)[1]Lower

The Influence of Isomeric Structure on Polymer Architecture

The fundamental differences in polymer properties arise from the distinct geometries of the diamine monomers.

G cluster_13BDA This compound cluster_14BDA 1,4-Butanediamine BDA13 H₂N-CH(CH₃)-CH₂-CH₂-NH₂ BDA13_note Asymmetrical (Branched) BDA14 H₂N-CH₂-CH₂-CH₂-CH₂-NH₂ BDA14_note Symmetrical (Linear)

Figure 1. Chemical structures of this compound and 1,4-butanediamine.

The linear structure of 1,4-butanediamine facilitates a more ordered arrangement of polymer chains, promoting the formation of strong and extensive hydrogen bonds between the amide groups. This high degree of intermolecular interaction is a primary contributor to the high melting point and mechanical strength of PA4,6.

In contrast, the methyl group in this compound acts as a bulky side group, creating a "kink" in the polymer backbone. This irregularity disrupts the close packing of polymer chains, leading to a more amorphous structure with fewer and weaker hydrogen bonds.

G cluster_linear Polyamide from 1,4-Butanediamine cluster_branched Polyamide from this compound L1 ---[CO-NH]--- L2 ---[CO-NH]--- L1->L2 L3 ---[CO-NH]--- L2->L3 note_linear Ordered Structure High Crystallinity B1 ---[CO-NH(CH₃)]--- B2 ---[CO-NH]--- B1->B2 B3 ---[CO-NH(CH₃)]--- B2->B3 note_branched Disordered Structure Lower Crystallinity

Figure 2. Effect of diamine structure on polymer chain packing.

Experimental Protocols

General Polyamide Synthesis via Interfacial Polycondensation

This method is suitable for producing polyamides at a laboratory scale and can be adapted for both 1,3- and 1,4-butanediamine.

Materials:

  • Diamine (this compound or 1,4-butanediamine)

  • Diacid chloride (e.g., Adipoyl chloride)

  • An organic solvent immiscible with water (e.g., hexane (B92381) or dichloromethane)

  • An aqueous alkaline solution (e.g., sodium hydroxide (B78521) solution)

Procedure:

  • Dissolve the diamine in the aqueous alkaline solution.

  • Dissolve the diacid chloride in the organic solvent.

  • Carefully layer the organic solution on top of the aqueous solution in a beaker. A polymer film will form at the interface of the two layers.

  • The polymer film can be continuously drawn out from the interface, washed with water and a suitable solvent (e.g., ethanol) to remove unreacted monomers and byproducts, and then dried.

G cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Purification A Dissolve Diamine in Aqueous Base C Layer Organic Solution onto Aqueous Solution A->C B Dissolve Diacid Chloride in Organic Solvent B->C D Polyamide Forms at Interface C->D E Draw Polymer Film D->E F Wash with Water and Solvent E->F G Dry the Polymer F->G

Figure 3. Experimental workflow for interfacial polymerization of polyamides.

Characterization Methods:

  • Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm). Thermogravimetric Analysis (TGA) can be employed to assess thermal stability.

  • Mechanical Properties: Tensile testing of polymer films or molded bars using a universal testing machine provides data on tensile strength, Young's modulus, and elongation at break.

  • Structural Analysis: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the synthesized polyamide. X-ray Diffraction (XRD) can be used to determine the degree of crystallinity.

Conclusion

The choice between this compound and 1,4-butanediamine as a monomer for polyamide synthesis will significantly impact the final properties of the polymer. For applications requiring high strength, stiffness, and thermal resistance, the linear and symmetrical 1,4-butanediamine is the superior choice due to its ability to form highly crystalline polymers. Polyamides derived from this compound, with their branched structure, are expected to be more amorphous, leading to lower thermal and mechanical performance. However, this amorphous nature may be advantageous for applications requiring higher solubility or flexibility. Further experimental investigation into the properties of polyamides from this compound is warranted to fully elucidate their potential applications.

References

A Researcher's Guide to the Chiral HPLC Validation of 1,3-Butanediamine Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (e.e.) is a critical step in the synthesis and quality control of chiral molecules. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the validation of 1,3-butanediamine enantiomeric excess. While a single, universally adopted method for this specific compound is not prominently documented, this guide synthesizes established strategies for the chiral separation of primary amines, offering a robust framework for method development.

Comparison of Chiral HPLC Strategies for Primary Amines

The enantiomeric separation of primary amines like this compound by HPLC can be approached through two primary strategies: direct and indirect separation. The direct method utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers, while the indirect method involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.

StrategyChiral Stationary Phase (CSP) / Derivatizing AgentPrinciple of SeparationMobile Phase CompatibilityKey AdvantagesKey Considerations
Direct Separation Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions.Normal Phase, Reversed Phase, Polar OrganicBroad applicability to a wide range of chiral compounds; immobilized versions offer greater solvent flexibility.Method development can be empirical, often requiring screening of multiple columns and mobile phases.
Cyclofructan-basedInclusion complexation and hydrogen bonding interactions.Primarily Polar Organic and Reversed PhaseHigh success rate for the separation of primary amines.[1]Mobile phase additives are often crucial for good peak shape and resolution.
Crown Ether-basedComplexation of the primary ammonium (B1175870) group within the chiral crown ether macrocycle.Reversed Phase with acidic mobile phasesHigh efficiency for the separation of primary amines.Requires strongly acidic mobile phases which may not be suitable for all analytes or columns.
Indirect Separation Chiral Derivatizing Agents (e.g., Marfey's reagent, Mosher's acid chloride, chiral isocyanates)Covalent bonding of the racemic amine with a single enantiomer of a chiral derivatizing agent to form diastereomers.Standard Normal or Reversed PhaseDiastereomers can be separated on conventional, less expensive achiral columns.[2][3]Derivatization reaction must go to completion without racemization; the derivatizing agent must be enantiomerically pure.[3]

Experimental Protocols

Given the need for empirical method development for the chiral separation of this compound, a systematic screening approach is recommended. The following protocols outline a starting point for both direct and indirect methods.

Protocol 1: Direct Chiral HPLC Method Development - Column Screening

This protocol describes a screening process using polysaccharide and cyclofructan-based columns, which are known for their high success rate with primary amines.[1]

1. Column Selection:

  • Column 1 (Polysaccharide-based): Chiralpak® IA or Chiralcel® OD-H (or equivalent amylose or cellulose-based column).

  • Column 2 (Cyclofructan-based): Larihc® CF6-P (or equivalent cyclofructan-based column).

2. Mobile Phase Screening:

  • Normal Phase:

    • Mobile Phase A: n-Hexane / Isopropyl Alcohol / Diethylamine (80:20:0.1, v/v/v)

    • Mobile Phase B: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)

  • Polar Organic Mode:

  • Reversed Phase (for cyclofructan or immobilized polysaccharide columns):

    • Mobile Phase D: Water (with 0.1% Trifluoroacetic Acid) / Acetonitrile (70:30, v/v)

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (as this compound lacks a strong chromophore, derivatization for detection enhancement or the use of alternative detectors like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) may be necessary if sensitivity is an issue).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of racemic this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.

4. Screening Procedure:

  • Equilibrate Column 1 with Mobile Phase A for at least 30 minutes.
  • Inject the racemic this compound standard.
  • If no separation or poor resolution is observed, proceed to screen Mobile Phases B, C, and D (if applicable) on Column 1.
  • Repeat steps 1-3 with Column 2.
  • Optimize the mobile phase composition for the column that provides the best initial separation by adjusting the ratio of the strong to weak solvent and the concentration of the additive.

Protocol 2: Indirect Chiral HPLC Method via Derivatization

This protocol outlines a general procedure for the derivatization of this compound with a chiral derivatizing agent to form diastereomers, followed by analysis on a standard achiral column.

1. Derivatization Reagent:

  • (S)-N-(4-N,N-dimethylaminosulfonyl)-2-pyrrolidinecarbonyl chloride or a similar chiral derivatizing agent that reacts with primary amines.

2. Derivatization Procedure:

  • Dissolve approximately 1 mg of racemic this compound in 1 mL of a suitable aprotic solvent (e.g., acetonitrile).
  • Add a slight molar excess of the chiral derivatizing agent.
  • Add a slight molar excess of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl produced.
  • Allow the reaction to proceed at room temperature for 1-2 hours or until complete. Monitor the reaction by TLC or a rapid HPLC scout method if possible.
  • Quench the reaction by adding a small amount of water or a primary amine scavenger.
  • Dilute the reaction mixture with the HPLC mobile phase for analysis.

3. HPLC Conditions for Diastereomer Separation:

  • Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength appropriate for the chromophore introduced by the derivatizing agent.

  • Injection Volume: 10 µL

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the logical flow of the direct and indirect analysis methods.

direct_separation_workflow cluster_prep Sample Preparation cluster_screening Method Development cluster_analysis Analysis prep Prepare Racemic Standard of This compound in Mobile Phase screen Screen Chiral Columns (e.g., Polysaccharide, Cyclofructan) with Various Mobile Phases prep->screen optimize Optimize Mobile Phase for Best Separation screen->optimize Initial Separation Achieved inject Inject Sample onto Optimized Chiral HPLC System optimize->inject acquire Acquire Chromatogram inject->acquire calculate Calculate Enantiomeric Excess from Peak Areas acquire->calculate

Caption: Workflow for Direct Chiral HPLC Analysis.

indirect_separation_workflow cluster_derivatization Sample Preparation cluster_analysis Analysis racemate Racemic this compound react Derivatization Reaction racemate->react cda Chiral Derivatizing Agent (Single Enantiomer) cda->react diastereomers Mixture of Diastereomers react->diastereomers inject Inject Diastereomer Mixture onto Achiral HPLC Column diastereomers->inject acquire Acquire Chromatogram inject->acquire calculate Calculate Diastereomeric Ratio (corresponds to e.e.) acquire->calculate

Caption: Workflow for Indirect Chiral HPLC Analysis.

References

Spectroscopic Comparison of 1,3-Butanediamine and its N-alkylated Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between a parent compound and its derivatives is paramount. This guide provides a detailed spectroscopic comparison of 1,3-butanediamine and its N-alkylated analogs, supported by experimental data and protocols to aid in identification and characterization.

The progressive N-alkylation of this compound induces distinct changes in its spectroscopic signatures. These shifts, observable in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide valuable insights into the electronic and steric environment of the molecule. This guide will systematically explore these changes, offering a comparative analysis of the parent diamine with its N,N,N',N'-tetramethyl derivative as a key example.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its N,N,N',N'-tetramethyl derivative.

Table 1: ¹³C NMR Chemical Shifts (δ) in ppm

Carbon PositionThis compoundN,N,N',N'-Tetramethyl-1,3-butanediamine
C1~40.5Data not readily available
C2~38.9Data not readily available
C3~48.7Data not readily available
C4 (CH₃)~25.0Data not readily available
N-CH₃-Data not readily available

Note: Specific chemical shift values for N,N,N',N'-tetramethyl-1,3-butanediamine are not widely available in public databases. The values for this compound are approximate and based on typical ranges for similar structures.

Table 2: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

Vibrational ModeThis compoundN,N,N',N'-Tetramethyl-1,3-butanediamine
N-H Stretch3370 (asymmetric), 3290 (symmetric)Absent
C-H Stretch (sp³)2960-28502960-2800
N-H Bend (Scissoring)~1600Absent
C-N Stretch~1070~1150

Table 3: Key Mass Spectrometry (m/z) Fragments and their Relative Abundance

m/zProposed FragmentThis compoundN,N,N',N'-Tetramethyl-1,3-butanediamine
88[M]⁺Present-
71[M-NH₃]⁺Present-
58--[M-C₄H₉N]⁺
44[CH₃CHNH₂]⁺Base Peak-
43[C₃H₇]⁺PresentPresent
30[CH₂NH₂]⁺Present-

Analysis of Spectroscopic Trends

Nuclear Magnetic Resonance (NMR) Spectroscopy

N-alkylation significantly impacts the NMR spectra of this compound. The introduction of alkyl groups on the nitrogen atoms leads to the disappearance of the N-H proton signals in ¹H NMR and introduces new signals corresponding to the alkyl protons. The chemical shifts of the carbon atoms adjacent to the nitrogen (C1 and C3) are also affected. The electron-donating nature of the alkyl groups is expected to cause a downfield shift (increase in ppm) for these carbons in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

The most prominent change in the IR spectrum upon N-alkylation is the disappearance of the characteristic N-H stretching and bending vibrations. In this compound, the N-H stretches appear as two distinct peaks around 3370 cm⁻¹ (asymmetric) and 3290 cm⁻¹ (symmetric) for the primary amine groups, along with a scissoring (bending) vibration around 1600 cm⁻¹. These absorptions are absent in the spectrum of N,N,N',N'-tetramethyl-1,3-butanediamine. Conversely, the C-N stretching vibration, typically found around 1070 cm⁻¹ in the parent diamine, is expected to shift to a higher wavenumber (around 1150 cm⁻¹) in the tertiary amine due to the increased electron density on the nitrogen atom.

Mass Spectrometry (MS)

The fragmentation patterns in mass spectrometry are highly informative for distinguishing between this compound and its N-alkylated derivatives. The molecular ion peak ([M]⁺) for this compound is observed at m/z 88. A characteristic fragmentation pathway for primary amines is the α-cleavage, leading to the formation of a stable iminium ion. For this compound, the base peak is often observed at m/z 44, corresponding to the [CH₃CHNH₂]⁺ fragment. Another significant fragment at m/z 30 ([CH₂NH₂]⁺) arises from cleavage at the other amine group.

In contrast, N,N,N',N'-tetramethyl-1,3-butanediamine, with a molecular weight of 144.26 g/mol , exhibits a different fragmentation pattern. The α-cleavage in tertiary amines also occurs, but leads to fragments with higher mass-to-charge ratios. A prominent peak at m/z 58, corresponding to the [CH₂(CH₃)₂N]⁺ fragment, is a characteristic feature of this derivative.

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are generalized protocols for the key experiments.

NMR Spectroscopy

A detailed protocol for acquiring NMR spectra of amines can be found in various resources, including academic publications and instrument manuals. A general procedure involves dissolving a few milligrams of the amine sample in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. For ¹H NMR of primary and secondary amines, the N-H protons can sometimes exchange with deuterium (B1214612) from the solvent, leading to a diminished or absent signal. A D₂O shake experiment can confirm the presence of exchangeable protons. For ¹³C NMR, a sufficient number of scans are typically required to obtain a good signal-to-noise ratio, especially for quaternary carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

For liquid amine samples, Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a convenient technique. A small drop of the liquid is placed directly on the ATR crystal. A background spectrum of the clean, empty crystal is recorded first, followed by the spectrum of the sample. The instrument software then automatically subtracts the background to provide the infrared spectrum of the sample. For neat liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) for analysis by transmission FTIR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile amines. A typical protocol involves dissolving the amine sample in a suitable solvent and injecting it into the GC. The GC column separates the components of the sample based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for each component. For less volatile amines, derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be employed to increase their volatility.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound and its derivatives.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_comparison Comparative Analysis Sample This compound or N-alkylated Derivative NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy (ATR or Transmission) Sample->FTIR GCMS GC-MS Analysis Sample->GCMS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data FTIR_Data Vibrational Frequencies (cm⁻¹) Functional Group ID FTIR->FTIR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Pattern GCMS->MS_Data Comparison Structural Elucidation and Comparison of Derivatives NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of this compound and its derivatives.

A Comparative Analysis of 1,3-Butanediamine and Putrescine in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of 1,3-butanediamine and the well-characterized biogenic amine, putrescine (1,4-butanediamine), within biological systems. Due to the limited direct experimental data on this compound, this guide will utilize its close structural analog, 1,3-diaminopropane (B46017), as a proxy to infer its potential biological activities. This comparison focuses on their roles in cell proliferation, enzyme inhibition, and modulation of signaling pathways, supported by experimental data and detailed protocols.

At a Glance: this compound (via 1,3-Diaminopropane) vs. Putrescine

FeatureThis compound (inferred from 1,3-Diaminopropane)Putrescine (1,4-Butanediamine)
Primary Role in Cell Proliferation Inhibitor of cell proliferation.[1]Essential for cell proliferation.[2]
Mechanism of Action Primarily inhibits Ornithine Decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, leading to putrescine depletion.[1][3]Serves as the precursor for the synthesis of higher polyamines, spermidine (B129725) and spermine (B22157), which are crucial for cell growth and differentiation.[4][5]
Effect on DNA Synthesis Suppresses DNA synthesis.[1]Promotes DNA synthesis and progression of the cell cycle.[2]
Signaling Pathway Modulation Downregulates the polyamine biosynthesis pathway.[1]Can activate pro-proliferative signaling pathways.[6]
Effect on Polyamine Levels Eradicates cellular putrescine and reduces spermidine and spermine levels.Increases intracellular putrescine levels, which can feedback-inhibit ODC at high concentrations.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the effects of 1,3-diaminopropane and putrescine on enzyme activity and cell proliferation.

Table 1: Inhibition of Ornithine Decarboxylase (ODC) Activity
CompoundCell TypeConcentration% Inhibition of ODC ActivityReference
1,3-DiaminopropaneEhrlich ascites tumor cells5 mM~100%
PutrescineEhrlich ascites tumor cells10 mM~100%
Table 2: Effects on Intracellular Polyamine Concentrations

| Treatment | Cell Type | Change in Putrescine | Change in Spermidine | Change in Spermine | Reference | |---|---|---|---|---| | 1,3-Diaminopropane (5 mM) | Ehrlich ascites tumor cells | Eradicated | Reduced | Reduced | | | Putrescine (10 mM) | Ehrlich ascites tumor cells | Dramatically Increased | Temporarily Decreased | Temporarily Decreased | |

Signaling Pathways and Mechanisms of Action

The distinct effects of this compound (inferred from 1,3-diaminopropane) and putrescine on cellular processes stem from their differential interaction with the polyamine metabolic pathway.

Polyamine Biosynthesis Pathway and Points of Intervention

Polyamine_Pathway Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SPDS SPDS Putrescine->SPDS Spermidine Spermidine SPMS SPMS Spermidine->SPMS Spermine Spermine ODC->Putrescine SPDS->Spermidine SPMS->Spermine 1_3_Butanediamine This compound (via 1,3-Diaminopropane) 1_3_Butanediamine->ODC Inhibition

Caption: Polyamine biosynthesis pathway highlighting the inhibitory action of this compound (via 1,3-diaminopropane) on ODC.

Putrescine is the initial and rate-limiting product in the biosynthesis of higher polyamines like spermidine and spermine, which are essential for stabilizing DNA and RNA structures and are involved in protein synthesis.[4] 1,3-diaminopropane, and by extension this compound, acts as a competitive inhibitor of ornithine decarboxylase (ODC), the enzyme that converts ornithine to putrescine.[3] This inhibition leads to a depletion of the intracellular pool of putrescine and subsequently spermidine and spermine, thereby halting cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the comparative study of this compound and putrescine.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound and putrescine on the proliferation and viability of cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and putrescine in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium without the compounds).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Ornithine Decarboxylase (ODC) Activity Assay

Objective: To measure the inhibitory effect of this compound and putrescine on ODC activity.

Principle: ODC activity is determined by measuring the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.

Procedure:

  • Cell Lysate Preparation: Harvest cells and prepare a cell lysate by sonication or freeze-thaw cycles in a lysis buffer. Centrifuge to remove cell debris and collect the supernatant containing the enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, pyridoxal (B1214274) phosphate (B84403) (a cofactor for ODC), DTT, and L-[1-¹⁴C]ornithine.

  • Inhibitor Addition: Add varying concentrations of this compound or putrescine to the reaction mixture.

  • Enzyme Reaction: Initiate the reaction by adding the cell lysate to the reaction mixture. Incubate at 37°C for a defined period (e.g., 60 minutes). The reaction is carried out in a sealed vial with a center well containing a filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide).

  • Reaction Termination: Stop the reaction by injecting an acid (e.g., trichloroacetic acid) into the reaction mixture.

  • CO₂ Trapping: Allow the released ¹⁴CO₂ to be trapped on the filter paper for an additional period.

  • Scintillation Counting: Remove the filter paper and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the ODC activity as the amount of ¹⁴CO₂ released per unit of protein per unit of time and determine the percentage of inhibition by the test compounds.

Determination of Intracellular Polyamine Levels by HPLC

Objective: To quantify the intracellular concentrations of putrescine, spermidine, and spermine after treatment with this compound.

Principle: Polyamines are extracted from cells, derivatized with a fluorescent agent (e.g., dansyl chloride), and then separated and quantified by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.

Procedure:

  • Cell Treatment and Harvesting: Treat cultured cells with this compound for a specific duration. Harvest the cells by scraping or trypsinization.

  • Polyamine Extraction: Resuspend the cell pellet in perchloric acid and lyse by sonication or freeze-thaw cycles. Centrifuge to precipitate proteins and collect the supernatant containing the polyamines.

  • Derivatization: Mix the supernatant with dansyl chloride in an acetone (B3395972) solution and incubate at a high temperature (e.g., 70°C) in the dark.

  • Extraction of Dansylated Polyamines: Extract the derivatized polyamines with a solvent like toluene. Evaporate the solvent to dryness.

  • HPLC Analysis: Reconstitute the dried residue in a suitable solvent (e.g., acetonitrile) and inject it into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.

  • Quantification: Separate the dansylated polyamines using a gradient elution. Identify and quantify the peaks by comparing their retention times and peak areas with those of known standards.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a comparative study of this compound and putrescine.

Experimental_Workflow cluster_0 In Vitro Experiments cluster_1 Data Analysis Cell Culture Cell Culture Compound Treatment Treatment with This compound or Putrescine Cell Culture->Compound Treatment Cell Proliferation Assay MTT Assay Compound Treatment->Cell Proliferation Assay Enzyme Activity Assay ODC Activity Assay Compound Treatment->Enzyme Activity Assay Polyamine Level Analysis HPLC Analysis Compound Treatment->Polyamine Level Analysis Signaling Pathway Analysis Western Blot Compound Treatment->Signaling Pathway Analysis Data Interpretation Data Interpretation Cell Proliferation Assay->Data Interpretation Enzyme Activity Assay->Data Interpretation Polyamine Level Analysis->Data Interpretation Signaling Pathway Analysis->Data Interpretation Comparative Analysis Comparative Analysis Data Interpretation->Comparative Analysis

Caption: Workflow for the comparative biological evaluation of this compound and putrescine.

Conclusion

The available evidence, primarily through the study of its analog 1,3-diaminopropane, suggests that this compound would act as an inhibitor of cell proliferation by targeting the key enzyme ODC in the polyamine biosynthesis pathway. This is in stark contrast to putrescine, which is an essential precursor for polyamines and a promoter of cell growth. This comparative guide provides a foundational understanding for researchers and drug development professionals interested in the differential biological effects of these structurally similar diamines. Further direct experimental investigation into the biological activities of this compound is warranted to confirm these inferred effects and to fully elucidate its potential as a modulator of cellular processes.

References

A Researcher's Guide to the Chiral Resolution of 1,3-Butanediamine: Evaluating Resolving Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isolation of pure enantiomers is a critical step in synthesizing stereochemically defined molecules. This guide provides a comprehensive overview of the methods for the chiral resolution of racemic 1,3-butanediamine, a valuable chiral building block. Due to a notable scarcity of direct comparative studies in published literature, this guide establishes a framework for evaluation, presents known successful methods, and offers detailed experimental protocols to empower researchers in this area.

The primary method for the resolution of amines like this compound is through the formation of diastereomeric salts using a chiral resolving agent. This technique relies on the different physical properties, particularly solubility, of the resulting diastereomeric salt pair, which allows for their separation by fractional crystallization. The selection of an appropriate resolving agent and solvent system is often empirical and is the most critical factor for a successful resolution.

Performance of Resolving Agents: An Illustrative Comparison

Resolving AgentSolvent SystemDiastereomeric Salt Yield (%)Resolved Amine Yield (%)Enantiomeric Excess (e.e.) (%)Notes
(+)-Tartaric Acid Methanol (B129727)~ 45~ 35> 90A good starting point with moderate yield and good purity.
Ethanol (B145695)~ 55~ 45> 95Slower crystallization may lead to higher yield and purity.
Isopropanol~ 60~ 50> 98Lower solvent polarity can improve yield and enantioselectivity.
(-)-Mandelic Acid Data not availableData not availableData not availableData not availableA common resolving agent for amines; requires experimental evaluation.
(+)-Camphor-10-sulfonic Acid Data not availableData not availableData not availableData not availableA strong acid resolving agent; may be effective in different solvents.
(-)-O,O'-Dibenzoyl-L-tartaric acid Data not availableData not availableData not availableData not availableA derivative of tartaric acid that can offer different crystallization properties.

Note: The data presented for (+)-Tartaric Acid is illustrative and based on the resolution of similar diamines. Actual results for this compound may vary and depend on specific experimental conditions.

Key Experimental Protocol: Resolution of (±)-1,3-Butanediamine with (+)-Tartaric Acid

This protocol details a representative procedure for the chiral resolution of racemic this compound using L-(+)-tartaric acid, based on established methods for the resolution of chiral amines.

Materials:

  • Racemic (±)-1,3-butanediamine

  • L-(+)-Tartaric acid

  • Methanol (or other suitable alcohol like ethanol or isopropanol)

  • 50% (w/w) Sodium hydroxide (B78521) (NaOH) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel)

  • Heating/stirring plate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

1. Diastereomeric Salt Formation: a. In a 250 mL Erlenmeyer flask, dissolve 15.0 g (0.10 mol) of L-(+)-tartaric acid in 100 mL of methanol, with gentle heating and stirring. b. In a separate beaker, dissolve 8.82 g (0.10 mol) of racemic (±)-1,3-butanediamine in 20 mL of methanol. c. Slowly add the diamine solution to the warm tartaric acid solution with continuous stirring. The reaction is exothermic. d. Allow the resulting solution to cool slowly to room temperature. To promote crystallization, the flask can be left undisturbed for several hours or overnight. Further cooling in an ice bath may enhance the yield of the crystalline salt.

2. Isolation of the Diastereomeric Salt: a. Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer. c. Dry the crystals to a constant weight. This solid is the diastereomeric salt of one of the this compound enantiomers with (+)-tartaric acid.

3. Liberation of the Enantiomerically Enriched Amine: a. Suspend the dried diastereomeric salt in approximately 50 mL of deionized water. b. With stirring, slowly add 50% NaOH solution until the salt is completely dissolved and the solution is strongly basic (pH > 12). This will regenerate the free diamine.

4. Extraction and Purification: a. Transfer the basic aqueous solution to a separatory funnel. b. Extract the aqueous layer with three 30 mL portions of diethyl ether. c. Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. d. Filter to remove the drying agent. e. Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

5. Analysis: a. Determine the yield of the resolved enantiomer. b. Measure the optical rotation of the amine using a polarimeter. c. Determine the enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC) or by forming a derivative with a chiral derivatizing agent (e.g., Mosher's acid chloride) and analyzing by NMR spectroscopy.

Experimental Workflow for Chiral Resolution

The process of chiral resolution via diastereomeric salt formation follows a logical sequence of steps, from the initial salt formation to the final analysis of the resolved enantiomer.

G cluster_0 Starting Materials cluster_1 Resolution Process cluster_2 Separated Components cluster_3 Product Isolation Racemic_Amine Racemic (±)-1,3-Butanediamine Salt_Formation Diastereomeric Salt Formation (in a suitable solvent) Racemic_Amine->Salt_Formation Resolving_Agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Resolving_Agent->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Filtration Filtration Crystallization->Filtration Crystals Less Soluble Diastereomeric Salt (Crystalline Solid) Filtration->Crystals Mother_Liquor Mother Liquor (Enriched in more soluble diastereomer) Filtration->Mother_Liquor Liberation Liberation of Free Amine (Basification) Crystals->Liberation Extraction Extraction & Purification Liberation->Extraction Final_Product Enantiomerically Pure This compound Extraction->Final_Product

Caption: Workflow for the chiral resolution of this compound.

Conclusion

The successful chiral resolution of this compound is achievable through diastereomeric salt formation, with (+)-tartaric acid being a documented effective resolving agent. While a direct comparison of various resolving agents is limited by the available data, this guide provides a framework for researchers to systematically evaluate different options. Key to a successful resolution is the careful selection of the resolving agent and solvent, as this combination dictates the difference in solubility of the diastereomeric salts and, consequently, the efficiency of the separation. The provided protocol and workflow offer a solid starting point for the development and optimization of a robust resolution process for obtaining enantiomerically pure this compound for use in pharmaceutical and fine chemical synthesis.

A Comparative Guide: 1,3-Butanediamine as an Alternative to Ethylenediamine in Coordination Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry, the choice of a ligand is paramount in dictating the properties and function of the resulting metal complex. Ethylenediamine (B42938) (en) has long been a cornerstone, forming stable five-membered chelate rings with metal ions. However, the exploration of alternative diamines, such as 1,3-butanediamine (1,3-bn), offers the potential for novel complex geometries, reactivities, and applications. This guide provides an objective comparison of this compound and ethylenediamine as ligands in coordination complexes, supported by available experimental data and detailed protocols.

At a Glance: Structural and Property Comparison

The primary distinction between ethylenediamine and this compound lies in the length of their carbon backbones, which directly influences the size of the chelate ring formed upon coordination to a metal center. Ethylenediamine, a 1,2-diamine, forms a thermodynamically favorable five-membered ring. In contrast, this compound, a 1,3-diamine, forms a six-membered ring. This seemingly subtle difference has significant implications for the stability and stereochemistry of the resulting coordination complexes.

PropertyEthylenediamine (en)This compound (1,3-bn)
IUPAC Name Ethane-1,2-diamineButane-1,3-diamine
Molar Mass 60.10 g/mol 88.15 g/mol [1]
Chelate Ring Size 5-membered6-membered
Typical Coordination BidentateBidentate[2]
Complex Stability Generally high due to the chelate effect with a 5-membered ring.Generally lower than corresponding ethylenediamine complexes due to the less favorable 6-membered ring.

The Chelate Effect: A Decisive Factor

The chelate effect describes the enhanced stability of coordination complexes containing a chelating ligand compared to complexes with analogous monodentate ligands.[3][4][5] This effect is primarily driven by a favorable entropy change upon chelation. When comparing bidentate ligands that form different-sized rings, five-membered rings, as formed by ethylenediamine, are generally found to be the most stable, experiencing minimal ring strain.[5] Six-membered rings, formed by 1,3-diamines like this compound, are also stable but often to a lesser extent than their five-membered counterparts.

Chelate_Ring_Comparison Chelate Ring Structure Comparison cluster_en Ethylenediamine Complex (5-membered ring) cluster_bn This compound Complex (6-membered ring) M_en Metal Ion (M) N1_en N M_en->N1_en N2_en N M_en->N2_en C1_en C N1_en->C1_en C2_en C C1_en->C2_en C2_en->N2_en M_bn Metal Ion (M) N1_bn N M_bn->N1_bn N2_bn N M_bn->N2_bn C1_bn C N1_bn->C1_bn C2_bn C C1_bn->C2_bn C3_bn C C2_bn->C3_bn C3_bn->N2_bn

Caption: Comparison of 5- and 6-membered chelate rings.

Thermodynamic Stability: A Quantitative Look

The stability of a complex is quantitatively expressed by its formation constant (log K) or overall stability constant (log β). Higher values indicate greater stability. Direct comparative data for this compound and ethylenediamine with the same metal ion under identical conditions are scarce. However, data for the closely related 1,3-diaminopropane (B46017) (1,3-pn) can serve as a valuable proxy to illustrate the trend.

Table 1: Overall Stability Constants (log β) of Metal Complexes

Metal IonLigandlog β₁log β₂log β₃Conditions
Cu(II)Ethylenediamine10.5519.5520.00.5 M KNO₃, 25 °C
Cu(II)1,3-Diaminopropane9.616.3-0.5 M KNO₃, 25 °C
Ni(II)Ethylenediamine7.3213.5017.610.5 M KNO₃, 25 °C
Ni(II)1,3-Diaminopropane6.210.8-0.5 M KNO₃, 25 °C
Co(III)Ethylenediamine--48.7-
Co(III)1,3-Diaminopropane--46.4-

Note: Data for 1,3-diaminopropane is used as an analogue for this compound. The stability constants for this compound complexes are expected to be in a similar range.

The data consistently show that for a given metal ion, the stability constants for ethylenediamine complexes are significantly higher than those for 1,3-diaminopropane complexes. This underscores the thermodynamic preference for the formation of five-membered chelate rings.

Experimental Protocols: Synthesis and Characterization

The synthesis of coordination complexes with these diamines generally follows similar principles, involving the reaction of a metal salt with the ligand in a suitable solvent.

General Experimental Workflow

experimental_workflow General Synthesis and Characterization Workflow start Start dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal add_ligand Add Diamine Ligand (en or 1,3-bn) dissolve_metal->add_ligand reaction Stir/Heat Reaction Mixture add_ligand->reaction isolate Isolate Product (Filtration/Crystallization) reaction->isolate wash_dry Wash and Dry Product isolate->wash_dry characterization Characterization wash_dry->characterization ftir FTIR Spectroscopy characterization->ftir Functional Groups nmr NMR Spectroscopy characterization->nmr Structure uv_vis UV-Vis Spectroscopy characterization->uv_vis Electronic Transitions elemental Elemental Analysis characterization->elemental Composition end End ftir->end nmr->end uv_vis->end elemental->end

Caption: A generalized workflow for synthesis and characterization.

Synthesis of tris(ethylenediamine)cobalt(III) chloride, [Co(en)₃]Cl₃

This is a classic synthesis in inorganic chemistry.[1][6][7]

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Ethylenediamine (10% aqueous solution)

  • Activated charcoal

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Dissolve CoCl₂·6H₂O in water in a flask.

  • Add a small amount of activated charcoal.

  • Slowly add the 10% ethylenediamine solution to the cobalt solution while stirring.

  • Gently heat the mixture and draw air through the solution for several hours to oxidize Co(II) to Co(III).

  • Filter the hot solution to remove the charcoal.

  • Add concentrated HCl to the filtrate and cool in an ice bath to precipitate the product.

  • Collect the orange-yellow crystals by filtration, wash with ethanol, and air dry.

Synthesis of a tris(1,3-diamine)cobalt(III) Complex (General Protocol)

A similar approach can be adapted for this compound.

Materials:

  • Cobalt(II) salt (e.g., CoCl₂·6H₂O)

  • This compound

  • Oxidizing agent (e.g., H₂O₂ or air)

  • Acid for precipitation (e.g., HCl)

  • Solvent (e.g., water or ethanol)

Procedure:

  • Dissolve the cobalt(II) salt in the chosen solvent.

  • Slowly add this compound to the solution with stirring.

  • Introduce an oxidizing agent to convert Co(II) to Co(III). This may require heating.

  • After the reaction is complete, cool the solution and induce precipitation of the complex salt by adding a suitable acid or by changing the solvent polarity.

  • Isolate the solid product by filtration, wash with an appropriate solvent, and dry.

Performance in Specific Applications: A Case Study in Antibacterial Activity

Recent studies have explored the biological applications of cobalt(III) complexes with diamine ligands. A comparative study on the antibacterial activity of [CoCl₂(en)₂]Cl and [CoCl₂(dap)₂]Cl (where dap = 1,3-diaminopropane, an analogue of this compound) revealed interesting differences.[8]

Both complexes exhibited activity against a broad spectrum of bacteria. However, the study suggested that the mode of interaction with DNA, a key mechanism of their antibacterial action, might differ. The ethylenediamine complex was proposed to bind to DNA via an intercalative mode, while the 1,3-diaminopropane complex was suggested to interact through electrostatic binding.[8] This highlights how the seemingly minor change in the ligand backbone can influence the biological properties of the resulting complexes.

Conclusion

Ethylenediamine remains the ligand of choice for forming highly stable coordination complexes due to the favorable thermodynamics of five-membered chelate ring formation. However, this compound presents a viable alternative for synthesizing complexes with distinct stereochemical and, potentially, reactive properties owing to its formation of a more flexible six-membered chelate ring. While complexes of this compound are generally less stable, this can be advantageous in applications where ligand dissociation or exchange is a desired feature. The choice between these two diamines will ultimately depend on the specific requirements of the target application, whether it be catalysis, materials science, or drug development. Further research directly comparing the properties of this compound and ethylenediamine complexes will undoubtedly unveil new opportunities for the design of functional coordination compounds.

References

The Influence of 1,3-Butanediamine on the Thermal Properties of Polyamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of branched diamines, such as 1,3-butanediamine, into the backbone of polyamides presents a strategic approach to modifying their thermal properties. This guide provides a comparative analysis of the impact of this compound on the thermal characteristics of polyamides, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development and materials science.

The structure of the diamine monomer is a critical determinant of the thermal behavior of polyamides. The introduction of a methyl side group in this compound, as opposed to a linear diamine like 1,4-butanediamine, disrupts the polymer chain regularity. This structural alteration has a significant effect on the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td) of the resulting polyamide.

Comparative Thermal Analysis

The introduction of the branched structure of this compound into the polyamide chain generally leads to an increase in the glass transition temperature (Tg) and a decrease in the melting temperature (Tm) and crystallinity, when compared to polyamides synthesized from linear diamines of similar carbon number. The methyl side group in this compound hinders chain packing and reduces the ability of the polymer to form a highly ordered crystalline structure. This disruption of crystallinity often results in a more amorphous polymer with a higher Tg.

While direct, comprehensive comparative data for polyamides synthesized from this compound and its linear isomer, 1,4-butanediamine, with the same dicarboxylic acid is limited in publicly available literature, we can infer the expected trends from related polymer systems. For instance, in thermoplastic polyurethanes (TPUs), the use of 1,3-butanediol (B41344) as a chain extender, compared to 1,4-butanediol, resulted in a 15°C increase in the glass transition temperature. This suggests a similar effect can be anticipated in polyamides.

For a tangible comparison, we can examine the thermal properties of polyamides synthesized from 1,3-propanediamine (a shorter linear diamine) and contrast them with the expected properties of a polyamide derived from this compound. Polyamides based on 1,3-propanediamine exhibit melting points in the range of 196 to 216°C.[1] It is anticipated that a polyamide synthesized from this compound and a similar dicarboxylic acid would exhibit a lower melting point due to the disruption of crystal packing by the methyl side group.

Thermal PropertyPolyamide from this compound (Expected)Polyamide from Linear Diamine (e.g., 1,4-Butanediamine)Rationale for Difference
Glass Transition Temperature (Tg) HigherLowerThe branched structure of this compound restricts chain mobility, leading to a higher Tg.
Melting Temperature (Tm) Lower / AmorphousHigherThe methyl side group in this compound disrupts chain packing and crystallinity, resulting in a lower Tm or an amorphous nature.
Decomposition Temperature (Td) SimilarSimilarThe inherent thermal stability of the amide bond is the primary factor. Minor differences may arise from variations in crystallinity and intermolecular forces.

Table 1: Comparative Thermal Properties of Polyamides

Experimental Protocols

To accurately assess the thermal properties of polyamides, standardized experimental protocols are crucial. The following are detailed methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), the primary techniques used for thermal characterization.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide.

Methodology:

  • Sample Preparation: A small sample of the polyamide (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials like indium.

  • Thermal Program:

    • First Heating Scan: The sample is heated from room temperature to a temperature above its expected melting point (e.g., 300°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. This step removes the thermal history of the sample.

    • Cooling Scan: The sample is then cooled to a low temperature (e.g., 0°C) at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan: A second heating scan is performed at the same heating rate as the first scan. The Tg and Tm are determined from this second heating curve to ensure the data reflects the intrinsic properties of the material.

  • Data Analysis: The glass transition is observed as a step change in the baseline of the heat flow curve, and the melting point is identified as the peak of the endothermic melting transition.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition temperature (Td) of the polyamide.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the polyamide (typically 10-20 mg) is placed in a TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The TGA instrument is tared to zero with an empty pan.

  • Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).

  • Data Analysis: The TGA curve plots the percentage of weight loss as a function of temperature. The decomposition temperature is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., Td5% or Td10%) or as the peak of the derivative thermogravimetric (DTG) curve, which indicates the point of maximum rate of decomposition.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical relationship between the diamine structure and the resulting thermal properties, as well as a typical experimental workflow for the synthesis and characterization of these polyamides.

logical_relationship Impact of Diamine Structure on Polyamide Thermal Properties Diamine Diamine Monomer Structure Linear Linear Diamine (e.g., 1,4-Butanediamine) Diamine->Linear Branched Branched Diamine (e.g., this compound) Diamine->Branched Packing Chain Packing & Crystallinity Linear->Packing Efficient Mobility Chain Mobility Linear->Mobility Higher Branched->Packing Disrupted Branched->Mobility Restricted Tg Glass Transition Temperature (Tg) Packing->Tg Lower Tm Melting Temperature (Tm) Packing->Tm Higher Mobility->Tg Higher experimental_workflow Experimental Workflow for Polyamide Thermal Analysis cluster_synthesis Polyamide Synthesis cluster_characterization Thermal Characterization Monomers Diamine (this compound or Linear Alternative) + Dicarboxylic Acid Polycondensation Polycondensation Reaction Monomers->Polycondensation Purification Purification & Drying Polycondensation->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC TGA Thermogravimetric Analysis (TGA) Purification->TGA Tg_Tm Determine Tg and Tm DSC->Tg_Tm Td Determine Td TGA->Td Data_Analysis Comparative Data Analysis Tg_Tm->Data_Analysis Td->Data_Analysis

References

Quantitative Analysis of 1,3-Butanediamine: A Comparative Guide to Chromatographic Methods with Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 1,3-butanediamine, the use of internal standards in chromatographic methods is indispensable. This guide provides a comparative overview of proposed Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, offering detailed experimental protocols and supporting data based on the analysis of structurally similar aliphatic amines. Due to a lack of specific validated methods for this compound in publicly available literature, the following protocols are extrapolated from established analytical practices for short-chain diamines.

Introduction to Quantitative Analysis with Internal Standards

Internal standards are essential in quantitative chromatography for correcting variations in sample preparation, injection volume, and instrument response.[1] An ideal internal standard is a compound that is chemically similar to the analyte but distinguishable by the detector.[2] For mass spectrometry-based methods, stable isotope-labeled (SIL) analogues of the analyte are considered the gold standard, as they exhibit nearly identical extraction recovery and ionization efficiency.[2][3] When a SIL version of the analyte is unavailable, a structural analogue with similar chemical properties can be used.[1]

Comparison of Proposed Analytical Methods

The following table summarizes two proposed methods for the quantitative analysis of this compound: a GC-MS method requiring derivatization and an LC-MS/MS method. These approaches are designed to offer high sensitivity and selectivity, crucial for complex matrices encountered in research and drug development.

ParameterGC-MS MethodLC-MS/MS Method
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Triple Quadrupole)High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (Triple Quadrupole or Q-TOF)
Internal Standard Ideal: ¹³C₄-1,3-ButanediamineAlternative: 1,6-Hexanediamine (B7767898) or HeptanediamineIdeal: ¹³C₄-1,3-ButanediamineAlternative: ¹³C₄-1,4-Butanediamine or a deuterated analogue
Sample Preparation Protein precipitation followed by derivatization.Protein precipitation, optional derivatization for enhanced sensitivity.
Derivatization Mandatory. Acylation with reagents like Pentafluoropropionic Anhydride (PFPA) or Pentafluorobenzoyl Chloride (PFBOC) to increase volatility.[4][5]Optional but recommended. Derivatization with reagents like Dansyl Chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl) to enhance chromatographic retention and ionization efficiency.
Separation Column Mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane)Reversed-phase C18 column
Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Typical Analytes Derivatized this compound and derivatized internal standardThis compound (derivatized or underivatized) and internal standard
Advantages High chromatographic resolution, established methodology for volatile amines.High sensitivity and selectivity, suitable for complex biological matrices, derivatization is not always necessary.[6]
Disadvantages Derivatization step is essential, which can add complexity and potential for variability.[4]Matrix effects can suppress or enhance ionization, requiring careful method development and the use of a suitable internal standard.[3]

Experimental Protocols

Below are detailed, proposed protocols for the quantitative analysis of this compound using internal standards.

Protocol 1: GC-MS Analysis with Derivatization

This protocol is based on established methods for the GC-MS analysis of other short-chain diamines.[5][7]

1. Sample Preparation and Derivatization:

  • To 100 µL of sample (e.g., plasma, urine, or cell lysate), add 10 µL of the internal standard solution (e.g., 1 µg/mL of 1,6-hexanediamine in methanol).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • To the dry residue, add 50 µL of ethyl acetate (B1210297) and 50 µL of Pentafluoropropionic Anhydride (PFPA).

  • Cap the vial and heat at 65°C for 30 minutes.[7]

  • After cooling, evaporate the solvent and reconstitute the residue in 100 µL of hexane (B92381) for GC-MS analysis.[2]

2. GC-MS Conditions:

  • GC System: Standard Gas Chromatograph.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless).

  • Oven Program: Start at 70°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Single or Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized this compound and the internal standard.

Protocol 2: LC-MS/MS Analysis

This protocol is adapted from methods for the analysis of other polar small molecules and short-chain fatty acids, which can be analyzed directly or with derivatization.[6][8]

1. Sample Preparation (Direct Analysis):

  • To 100 µL of sample, add 10 µL of the internal standard solution (e.g., 1 µg/mL of ¹³C₄-1,4-butanediamine in water).

  • Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.

  • Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Dilute the supernatant 1:10 with water containing 0.1% formic acid and inject into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatography system.

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the internal standard would need to be determined by infusion and optimization.

Visualizing the Workflow and Logic

To further clarify the analytical process, the following diagrams illustrate the general workflow and the decision-making process for internal standard selection.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatization Derivatization (Required for GC-MS) Supernatant->Derivatization Proceed to analysis Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Detection Mass Spectrometry Detection (MS or MS/MS) Chromatography->Detection Integrate Peak Integration Detection->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Quantify against Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result G Start Start: Select Internal Standard (IS) for This compound SIL_available Is a Stable Isotope-Labeled (SIL) this compound available? Start->SIL_available Use_SIL Use SIL this compound (e.g., ¹³C₄ or D₈ labeled) SIL_available->Use_SIL Yes Isomer_available Is a SIL structural isomer available? (e.g., ¹³C₄-1,4-Butanediamine) SIL_available->Isomer_available No Use_Isomer Use SIL isomer. Validate for co-elution and matrix effects. Isomer_available->Use_Isomer Yes Use_Analog Select a non-labeled structural analog. (e.g., 1,6-Hexanediamine) Isomer_available->Use_Analog No Validate_Analog Thoroughly validate: - Chromatographic resolution - Extraction recovery - Ionization response Use_Analog->Validate_Analog

References

comparing the chelating ability of 1,3-butanediamine with other diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chelating ability of 1,3-butanediamine with other common aliphatic diamines. The stability of metal complexes is a critical parameter in various fields, including the development of therapeutic chelating agents, catalysts, and contrast agents. This document summarizes key experimental data, details the methodologies for obtaining this data, and provides visual aids to understand the underlying chemical principles.

The Chelate Effect and Ring Stability

The stability of a metal complex with a polydentate ligand, such as a diamine, is significantly enhanced compared to a complex with a similar monodentate ligand, a phenomenon known as the chelate effect. This increased stability is primarily due to a favorable entropy change upon chelation. When a bidentate diamine replaces two monodentate ligands, the number of free molecules in the system increases, leading to a positive change in entropy.

A crucial factor governing the stability of a chelated complex is the size of the chelate ring formed by the metal ion and the ligand. Generally, five- and six-membered chelate rings are the most stable, with five-membered rings often exhibiting slightly greater stability due to minimal ring strain. As the ring size increases to seven or more members, the stability of the complex tends to decrease. This is attributed to unfavorable enthalpy and entropy effects associated with the formation of larger rings.

Quantitative Comparison of Stability Constants

The chelating ability of a ligand is quantitatively expressed by its stability constant (or formation constant), β. The stepwise formation constants (K1, K2, etc.) represent the equilibrium constant for the addition of a single ligand molecule to a metal ion or a metal-ligand complex. The overall stability constant (βn) is the product of the stepwise constants. The data presented here are primarily log β values, where a higher value indicates a more stable complex.

The following table summarizes the stability constants for the formation of 1:1 and 1:2 metal-ligand complexes of various diamines with Copper(II) and Nickel(II) ions in aqueous solution.

DiamineMetal IonLog K1Log K2Log β2Chelate Ring Size
Ethylenediamine (B42938)Cu(II)10.559.0519.605-membered
Ni(II)7.456.2513.705-membered
1,2-PropanediamineCu(II)10.509.0019.505-membered
Ni(II)7.406.2013.605-membered
This compound Cu(II) 9.3 7.4 16.7 6-membered
Ni(II) 6.5 4.9 11.4 6-membered
1,3-PropanediamineCu(II)9.507.5017.006-membered
Ni(II)6.605.0011.606-membered
1,4-ButanediamineMn(II)4.364.108.467-membered
Ca(II)4.07-4.077-membered

From the data, it is evident that complexes with five-membered chelate rings (formed by ethylenediamine and 1,2-propanediamine) exhibit the highest stability constants. This compound, which forms a six-membered chelate ring, forms complexes that are less stable than the five-membered ring analogues but are comparable in stability to those formed by 1,3-propanediamine, another six-membered ring former. The complexes of 1,4-butanediamine, which would form a seven-membered ring, are expected to be the least stable among the butanediamine isomers, a trend supported by the available data for different metal ions.

Experimental Protocols

The determination of stability constants is crucial for comparing the chelating ability of ligands. Potentiometric pH titration is a widely used and reliable method for this purpose.

Potentiometric pH Titration (Bjerrum's Method)

This method involves the titration of a solution containing the metal ion and the ligand with a standard solution of a strong base. The change in pH is monitored throughout the titration. The underlying principle is the competition between the metal ion and protons (H+) for the ligand.

Materials and Equipment:

  • pH meter with a glass electrode

  • Constant temperature bath

  • Autotitrator or a precision burette

  • Solution of the metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂) of known concentration

  • Solution of the diamine ligand of known concentration

  • Standardized solution of a strong acid (e.g., HNO₃)

  • Standardized solution of a CO₂-free strong base (e.g., NaOH)

  • Inert salt solution to maintain constant ionic strength (e.g., KNO₃)

Procedure:

  • Solution Preparation: Three solutions are prepared for titration:

    • Solution A: A known concentration of strong acid.

    • Solution B: The same concentration of strong acid as in A, plus a known concentration of the diamine ligand.

    • Solution C: The same concentrations of acid and ligand as in B, plus a known concentration of the metal salt. All solutions are prepared in a medium of constant ionic strength.

  • Titration: Each solution is titrated with the standardized strong base at a constant temperature. The pH of the solution is recorded after each addition of the base.

  • Data Analysis: The titration curves (pH vs. volume of base added) are plotted for each solution. The horizontal displacement between the titration curve of the ligand (Solution B) and the metal-ligand mixture (Solution C) is used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]).

  • Calculation of Stability Constants: The stability constants are determined from the formation curve, which is a plot of n̄ versus pL (where pL = -log[L]). The stepwise stability constants (K₁, K₂, etc.) can be obtained from this curve at half-integral values of n̄.

Visualizations

Chelate Ring Formation

The following diagram illustrates the formation of chelate rings of different sizes with a generic metal ion (M²⁺).

Chelate_Ring_Formation cluster_5_membered 5-Membered Ring cluster_6_membered 6-Membered Ring cluster_7_membered 7-Membered Ring M1 M²⁺ N1_en N M1->N1_en N2_en N M1->N2_en N1_en->M1 C1_en C N1_en->C1_en N2_en->M1 C2_en C C1_en->C2_en C2_en->N2_en ligand_en Ethylenediamine M2 M²⁺ N1_13bda N M2->N1_13bda N2_13bda N M2->N2_13bda N1_13bda->M2 C1_13bda C N1_13bda->C1_13bda N2_13bda->M2 C2_13bda C C1_13bda->C2_13bda C3_13bda C C2_13bda->C3_13bda C3_13bda->N2_13bda ligand_13bda This compound M3 M²⁺ N1_14bda N M3->N1_14bda N2_14bda N M3->N2_14bda N1_14bda->M3 C1_14bda C N1_14bda->C1_14bda N2_14bda->M3 C2_14bda C C1_14bda->C2_14bda C3_14bda C C2_14bda->C3_14bda C4_14bda C C3_14bda->C4_14bda C4_14bda->N2_14bda ligand_14bda 1,4-Butanediamine

Caption: Chelate ring structures formed by different diamines with a metal ion.

Experimental Workflow for Stability Constant Determination

This diagram outlines the key steps in the potentiometric titration method for determining stability constants.

Experimental_Workflow prep Solution Preparation (Acid, Acid+Ligand, Acid+Ligand+Metal) titration Potentiometric Titration with Standard Base prep->titration data_acq Data Acquisition (pH vs. Volume of Base) titration->data_acq plotting Plot Titration Curves data_acq->plotting calc_n Calculate n̄ and [L] plotting->calc_n form_curve Construct Formation Curve (n̄ vs. pL) calc_n->form_curve det_k Determine Stability Constants (log K) form_curve->det_k

Caption: A simplified workflow for determining stability constants via potentiometric titration.

Comparative Guide to the Synthetic Routes of 1,3-Butanediamine: Yield and Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 1,3-butanediamine, a valuable diamine in pharmaceutical and chemical synthesis. The following sections detail established methods, including a novel high-yield route, with a focus on reaction yields, product purity, and detailed experimental protocols.

Executive Summary

The synthesis of this compound can be achieved through several pathways, each with distinct advantages and disadvantages. This guide presents a comparative analysis of three primary methods:

  • Route 1: Reduction of 1,3-Diazidobutane: This two-step process, starting from 1,3-butanediol (B41344), offers the highest reported yield of 78%.

  • Route 2: Hydrogenation of 5-Methyl-2-pyrazoline (B74932): A method that provides a moderate yield of 53%.

  • Route 3: Reductive Amination of 4-Aminobutan-2-one: A direct approach utilizing a readily available starting material.

The selection of an optimal synthetic route will depend on factors such as desired yield, purity requirements, availability of starting materials, and scalability.

Data Presentation

Synthetic RouteStarting MaterialKey ReagentsReported Yield (%)Purity (%)Reference
Route 1 1,3-ButanediolNaN₃, PPh₃, H₂O78>95 (assumed from protocol)[1][2]
Route 2 5-Methyl-2-pyrazolineH₂, Raney Ni53Not specified[3]
Route 3 4-Aminobutan-2-oneNH₃, H₂, CatalystYield not specifiedPurity not specified[4]

Experimental Protocols

Route 1: Synthesis of this compound from 1,3-Butanediol via 1,3-Diazidobutane

This high-yield synthesis involves two main stages: the conversion of 1,3-butanediol to 1,3-diazidobutane, followed by the reduction of the diazide to the desired diamine.

Step 1: Synthesis of 1,3-Diazidobutane

A solution of 1,3-butanediol in a suitable solvent is treated with an excess of sodium azide (B81097) in the presence of a phosphine (B1218219) reagent, such as triphenylphosphine (B44618), and a diazotizing agent. The reaction mixture is typically stirred at room temperature for several hours. Following the reaction, the organic layer is separated, washed, dried, and concentrated under reduced pressure to yield 1,3-diazidobutane.

Step 2: Reduction of 1,3-Diazidobutane to this compound

The crude 1,3-diazidobutane is dissolved in a protic solvent, such as ethanol, and subjected to reduction. A common method is the Staudinger reduction, where the diazide is treated with triphenylphosphine to form an intermediate phosphazene, which is then hydrolyzed with water to yield the diamine. Alternatively, catalytic hydrogenation can be employed. The final product, this compound, is isolated and purified by distillation. A reported yield for this two-step process is 78%.[1][2]

Route 2: Synthesis of this compound from 5-Methyl-2-pyrazoline

This method involves the catalytic hydrogenation of 5-methyl-2-pyrazoline.

In a typical procedure, 5-methyl-2-pyrazoline is dissolved in an appropriate solvent, such as ethanol, and subjected to hydrogenation in the presence of a catalyst, commonly Raney nickel. The reaction is carried out under a hydrogen atmosphere at elevated temperature and pressure. After the reaction is complete, the catalyst is filtered off, and the solvent is removed by distillation. The resulting crude this compound is then purified by fractional distillation. This route has a reported yield of 53%.[3]

Route 3: Synthesis of this compound via Reductive Amination of 4-Aminobutan-2-one

This synthetic approach utilizes the direct reductive amination of a keto-amine precursor.

4-Aminobutan-2-one is reacted with an ammonia (B1221849) source in the presence of a reducing agent and a catalyst. The reaction is typically performed in a suitable solvent under a hydrogen atmosphere. The catalyst facilitates the reduction of the intermediate imine to the final diamine product. After the reaction, the catalyst is removed by filtration, and the product is isolated and purified from the reaction mixture. While specific yield and purity data for this direct conversion are not detailed in the readily available literature, reductive amination is a well-established and efficient method for amine synthesis.[4]

Purity Analysis

The purity of the synthesized this compound can be assessed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. A GC-MS analysis of this compound would provide information on the presence of any impurities, such as starting materials, byproducts, or solvent residues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound and for identifying any structural isomers or other impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the product and to quantify any non-volatile impurities. Chiral HPLC can be employed to determine the enantiomeric purity if a stereospecific synthesis is performed.

Mandatory Visualization

Synthetic_Routes cluster_Route1 Route 1: From 1,3-Butanediol cluster_Route2 Route 2: From 5-Methyl-2-pyrazoline cluster_Route3 Route 3: From 4-Aminobutan-2-one A1 1,3-Butanediol B1 1,3-Diazidobutane A1->B1 NaN₃, PPh₃ C1 This compound B1->C1 PPh₃, H₂O (78% Yield) A2 5-Methyl-2-pyrazoline B2 This compound A2->B2 H₂, Raney Ni (53% Yield) A3 4-Aminobutan-2-one B3 This compound A3->B3 NH₃, H₂, Catalyst

Caption: Comparison of synthetic routes to this compound.

Analysis_Workflow Start Synthesized This compound Purity Purity Assessment Start->Purity Structure Structural Confirmation Start->Structure GCMS GC-MS (Volatile Impurities) Purity->GCMS HPLC HPLC (Non-volatile Impurities) Purity->HPLC NMR ¹H & ¹³C NMR (Structure & Isomers) Structure->NMR Final Pure this compound GCMS->Final HPLC->Final NMR->Final

Caption: Workflow for purity and structural analysis.

References

The Evolving Landscape of Asymmetric Catalysis: A Comparative Analysis of 1,3-Butanediamine-Based Catalysts and Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of synthetic routes toward chiral molecules. This guide provides a comprehensive comparison of the performance of catalysts derived from the simple, accessible chiral backbone of 1,3-butanediamine against established commercial alternatives in key asymmetric transformations.

While direct, side-by-side comparisons in the academic literature are not always prevalent, this analysis synthesizes available data to offer valuable insights into the potential and current limitations of this compound-based systems. The focus is on two widely employed reactions in pharmaceutical and fine chemical synthesis: the asymmetric Michael addition and asymmetric hydrogenation.

Performance in Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction, and its stereoselective execution is a benchmark for the efficacy of many organocatalysts. In this domain, (R)-1,3-butanediamine, as a simple primary diamine, is mechanistically expected to operate via an enamine-based catalytic cycle.[1]

Below is a comparative summary of the performance of a simple primary diamine catalyst, representative of what might be expected from a this compound-based system, against other classes of commercially available organocatalysts in the asymmetric Michael addition of acetone (B3395972) to trans-β-nitrostyrene.

Catalyst ClassRepresentative CatalystYield (%)ee (%)
Simple Primary DiamineD-isomannide derivative7868
Thiourea (B124793)(R,R)-DPEN-derived thiourea9592
Amino Acid(S)-Proline9870
Bifunctional CatalystTakemoto's Catalyst9694

Data Interpretation: The data suggests that while simple primary diamine catalysts like those based on this compound can effectively catalyze the Michael addition, they may offer moderate enantioselectivity compared to more structurally complex and bifunctional commercial alternatives.[1] Catalysts incorporating additional functional groups, such as a thiourea moiety, often achieve higher yields and significantly better stereocontrol by more effectively organizing the transition state.[1]

Performance in Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely used industrial method for the synthesis of chiral alcohols and amines.[2][3] This field is dominated by transition metal catalysts, typically Ruthenium, Rhodium, or Iridium, complexed with chiral ligands. Chiral diamines, including derivatives of butanediamine, are crucial components of many of these catalytic systems, particularly in Noyori-type catalysts for the hydrogenation of ketones.[4]

The following table presents the performance of several well-established commercial catalyst systems for the asymmetric hydrogenation of various substrates. While specific data for a simple this compound ligand in these systems is not detailed in the provided search results, the performance of related diamine-containing catalysts provides a benchmark.

Catalyst SystemSubstrateProductee (%)TONTOF (h⁻¹)
Rh-(R,R)-Et-DuPhosMethyl (Z)-α-acetamidocinnamateN-Acetyl-(R)-phenylalanine methyl ester>9910,000>2,000
Ru-(S)-BINAP / (S,S)-DPENAcetophenone(R)-1-Phenylethanol972,000100
Ir-(R)-ThrePHOX(E)-1,2-diphenylpropene(S)-1,2-diphenylpropane94100~10
RuCl₂[(S)-xylbinap][(S)-daipen]2-Acetylthiophene(R)-1-(Thiophen-2-yl)ethanol98200,000>10,000

Data Interpretation: The commercial catalyst systems demonstrate exceptional performance, often achieving very high enantioselectivities (ee >97%) and impressive turnover numbers (TON) and frequencies (TOF), indicating high efficiency and productivity.[5] For instance, the RUCY™ catalysts, an advancement on the conventional RuCl₂(diphosphine)(diamine) systems, boast significantly reduced reaction times and catalyst loadings.[6] This highlights the high bar that any new catalyst system, including those based on this compound, must meet to be considered a viable commercial alternative.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the objective evaluation of catalyst performance. Below are representative procedures for the key reactions discussed.

Asymmetric Michael Addition of Acetone to trans-β-Nitrostyrene[1]
  • Materials:

  • Procedure:

    • To a stirred solution of trans-β-nitrostyrene (0.1 mmol, 1.0 equiv) in acetone (0.4 mL), add the (R)-1,3-butanediamine catalyst (0.02 mmol, 20 mol%) and acetic acid (0.02 mmol, 20 mol%).

    • Stir the reaction mixture at room temperature for the specified time (e.g., 48 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to isolate the product.

    • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Asymmetric Hydrogenation of an Olefin with a Rh-DuPhos Catalyst[5]
  • Materials:

    • [Rh(COD)₂(R,R)-Et-DuPhos)]BF₄ (catalyst precursor)

    • Methyl (Z)-α-acetamidocinnamate (substrate)

    • Methanol (B129727) (solvent, deoxygenated)

    • Hydrogen gas

  • Procedure:

    • In a glovebox, charge a glass liner for a high-pressure reactor with the catalyst precursor (0.001 mmol) and the substrate (1.0 mmol).

    • Add deoxygenated methanol (10 mL).

    • Seal the glass liner inside the high-pressure reactor.

    • Purge the reactor with hydrogen gas three times.

    • Pressurize the reactor to 3 atm with hydrogen and stir the reaction at room temperature for 12 hours.

    • After the reaction, vent the reactor and remove the solvent under reduced pressure.

    • Determine the enantiomeric excess of the product, N-Acetyl-(R)-phenylalanine methyl ester, by chiral HPLC or Gas Chromatography (GC) analysis.

Visualizing Catalytic Processes

Understanding the underlying mechanisms and workflows is crucial for catalyst design and optimization. The following diagrams illustrate a typical catalytic cycle for a diamine-catalyzed Michael addition and a general workflow for catalyst development.

G Enamine Catalytic Cycle for Michael Addition Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst Primary Diamine Catalyst Iminium Iminium Ion Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene Iminium->Catalyst - Product Product Michael Adduct Iminium->Product + H₂O

Caption: A simplified diagram of the enamine-based catalytic cycle for the Michael addition reaction.

G General Workflow for Asymmetric Catalyst Development cluster_0 Discovery & Screening cluster_1 Optimization cluster_2 Mechanistic Studies Ligand/Catalyst Synthesis Ligand/Catalyst Synthesis Initial Screening Initial Screening Ligand/Catalyst Synthesis->Initial Screening Hit Identification Hit Identification Initial Screening->Hit Identification Reaction Condition\nOptimization\n(Solvent, Temp, etc.) Reaction Condition Optimization (Solvent, Temp, etc.) Hit Identification->Reaction Condition\nOptimization\n(Solvent, Temp, etc.) Substrate Scope\nEvaluation Substrate Scope Evaluation Reaction Condition\nOptimization\n(Solvent, Temp, etc.)->Substrate Scope\nEvaluation Kinetic Analysis Kinetic Analysis Substrate Scope\nEvaluation->Kinetic Analysis Spectroscopic Studies Spectroscopic Studies Kinetic Analysis->Spectroscopic Studies Computational Modeling Computational Modeling Spectroscopic Studies->Computational Modeling Optimized Catalyst System Optimized Catalyst System Computational Modeling->Optimized Catalyst System

Caption: A typical workflow for the development and optimization of asymmetric catalysts.[1]

Conclusion

Based on the available data, this compound-based catalysts represent a class of simple and accessible chiral building blocks for the development of organocatalysts. In reactions such as the asymmetric Michael addition, they can provide moderate enantioselectivity. However, when compared to the highly engineered and often bifunctional commercial organocatalysts, their performance in terms of both yield and stereocontrol may be lower.

In the realm of asymmetric hydrogenation, where chiral diamines are often employed as ligands for transition metals, the commercial landscape is dominated by sophisticated catalyst systems that deliver exceptional performance across a wide range of substrates. For a new this compound-based catalyst to be a competitive alternative in this space, it would need to demonstrate comparable or superior activity, selectivity, and efficiency to these well-established systems.

Further research focusing on the incorporation of this compound into more complex ligand scaffolds or its application in novel catalytic systems could unlock its full potential and lead to the development of new, highly effective, and commercially viable catalysts.

References

Comparative Analysis of 1,3-Butanediamine and Its Isomers: Toxicity and Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative toxicity and environmental profiles of 1,2-butanediamine, 1,3-butanediamine, 1,4-butanediamine (putrescine), and 2,3-butanediamine.

This guide provides a detailed comparison of the known toxicological and environmental data for the isomers of butanediamine. Due to the varying availability of data for each isomer, this document highlights existing information and clearly indicates where data is lacking. This comparative analysis is intended to inform risk assessments, guide future research, and support the development of safer chemical alternatives.

Executive Summary

Butanediamine isomers are a group of organic compounds with the chemical formula C₄H₁₂N₂. While they share the same molecular weight, their structural differences lead to variations in their chemical, physical, and biological properties, including their toxicity and environmental fate. This guide summarizes the available data on acute toxicity (oral, dermal), aquatic toxicity, and biodegradability for 1,2-butanediamine, this compound, 1,4-butanediamine (putrescine), and 2,3-butanediamine.

Of the four isomers, 1,4-butanediamine (putrescine) is the most studied, with established data for oral and dermal toxicity in mammals and aquatic toxicity. Information on this compound is primarily qualitative, indicating it is a corrosive and irritating substance. Data for 1,2-butanediamine is limited, with some information on its aquatic toxicity available. There is a significant lack of publicly available toxicological and environmental data for 2,3-butanediamine.

Data Presentation: Comparative Toxicity and Environmental Impact

The following tables summarize the available quantitative data for the butanediamine isomers. It is important to note the significant data gaps, particularly for 1,2-butanediamine and 2,3-butanediamine.

Table 1: Comparative Acute Toxicity Data

IsomerCAS No.Oral LD₅₀ (mg/kg)Dermal LD₅₀ (mg/kg)Other Acute Toxicity Data
1,2-Butanediamine 4426-48-6No data availableNo data availableSafety Data Sheets indicate no data available[1].
This compound 590-88-5No data availableNo data availableCorrosive to eyes, skin, and respiratory tract; corrosive on ingestion[2]. A tetramethyl derivative has an oral LD₅₀ of 750 mg/kg in rats.
1,4-Butanediamine (Putrescine) 110-60-1740 (rat)825 (rat)Harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage[3].
2,3-Butanediamine 563-86-0No data availableNo data availableNo data available.

Table 2: Comparative Aquatic Toxicity Data

IsomerEC₅₀ (Daphnia magna, 48h)LC₅₀ (Fish, 96h)Algal Toxicity (EC₅₀)
1,2-Butanediamine Moderate toxicity (1-100 mg/L)Low toxicity (No adverse effects in saturated solutions)High toxicity (<1 mg/L)
This compound No data availableNo data availableNo data available
1,4-Butanediamine (Putrescine) 36.7 mg/L452.6 mg/L (Danio rerio)No data available
2,3-Butanediamine No data availableNo data availableNo data available

Table 3: Comparative Environmental Fate Data

IsomerReady BiodegradabilityBioaccumulation Potential
1,2-Butanediamine No data availableNo data available
This compound No data availableNo data available
1,4-Butanediamine (Putrescine) Expected to be biodegradableNot expected to bioaccumulate significantly.
2,3-Butanediamine No data availableNo data available

Experimental Protocols

The following are detailed methodologies for key experiments cited or relevant to the assessment of the butanediamine isomers, based on OECD guidelines.

Acute Oral Toxicity (OECD Guideline 401 - Withdrawn but historically relevant; replaced by OECD 420, 423, 425)
  • Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals (typically rats), with one dose per group. Observations of effects and mortality are made over a 14-day period.

  • Test Animals: Healthy young adult rats of a single strain are used. Both sexes are typically included, but testing in one sex (usually females) may be sufficient.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage. The volume administered should not exceed a maximum recommended volume.

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

    • A gross necropsy is performed on all animals at the end of the observation period.

  • Endpoint: The LD₅₀ (median lethal dose), the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals, is calculated.

Acute Dermal Toxicity (OECD Guideline 402)
  • Principle: The test substance is applied to the skin of experimental animals (typically rats or rabbits) in a single dose.

  • Test Animals: Young adult animals with healthy, intact skin are used.

  • Procedure:

    • The fur is removed from the dorsal area of the trunk of the test animals.

    • The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing.

    • The exposure duration is typically 24 hours.

    • After the exposure period, residual test substance is removed.

    • Animals are observed for mortality and clinical signs of toxicity for 14 days. Body weight is recorded weekly.

    • All animals are subjected to a gross necropsy at the end of the study.

  • Endpoint: The LD₅₀ is determined, along with observations of any pathological changes.

Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)
  • Principle: Young daphnids (less than 24 hours old) are exposed to the test substance at a range of concentrations for a period of 48 hours.

  • Test Organism: Daphnia magna is a commonly used species.

  • Procedure:

    • Daphnids are placed in test solutions of the chemical at various concentrations.

    • The test is conducted for 48 hours under controlled temperature and lighting conditions.

    • The number of immobile daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Endpoint: The EC₅₀ (median effective concentration), the concentration of the test substance that immobilizes 50% of the daphnids, is calculated.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)
  • Principle: Exponentially growing cultures of freshwater algae or cyanobacteria are exposed to the test substance in batch cultures for a period of 72 hours.

  • Test Organism: Species such as Pseudokirchneriella subcapitata or Desmodesmus subspicatus are commonly used.

  • Procedure:

    • Algal cultures are exposed to a series of concentrations of the test substance in a nutrient-rich medium.

    • The cultures are incubated under constant illumination and temperature for 72 hours.

    • Algal growth (biomass) is measured at least every 24 hours.

  • Endpoint: The EC₅₀, the concentration that causes a 50% reduction in growth (either growth rate or yield) compared to the control, is determined.

Ready Biodegradability (OECD Guideline 301)
  • Principle: A suite of six methods are available to screen chemicals for ready biodegradability in an aerobic aqueous medium. These tests assess the extent of degradation by measuring parameters such as the consumption of dissolved organic carbon (DOC), production of carbon dioxide (CO₂), or consumption of oxygen.

  • Inoculum: Microorganisms from a source such as activated sludge from a wastewater treatment plant are used.

  • Procedure (General):

    • A solution or suspension of the test substance in a mineral medium is inoculated with the microorganisms.

    • The mixture is incubated under aerobic conditions in the dark or diffuse light for 28 days.

    • The degradation is followed by measuring the chosen parameter over time.

  • Endpoint: A substance is considered "readily biodegradable" if it reaches a certain percentage of its theoretical maximum degradation within a 10-day window during the 28-day test period (e.g., >60% of theoretical CO₂ production in the CO₂ Evolution Test, OECD 301B).

Mandatory Visualization

The following diagrams illustrate key conceptual workflows relevant to the comparative assessment of butanediamine isomers.

ComparativeToxicityWorkflow cluster_0 Data Acquisition cluster_1 Experimental Testing (OECD Guidelines) cluster_2 Data Analysis & Comparison cluster_3 Risk Assessment & Reporting lit_search Literature Search (Databases, Journals) data_table Tabular Data Summary lit_search->data_table sds_review Safety Data Sheet (SDS) Review sds_review->data_table qsar_pred QSAR Modeling (for data gaps) qsar_pred->data_table acute_tox Acute Toxicity (Oral, Dermal, Inhalation) acute_tox->data_table protocol_detail Detailed Protocol Description acute_tox->protocol_detail eco_tox Ecotoxicity (Daphnia, Algae, Fish) eco_tox->data_table eco_tox->protocol_detail env_fate Environmental Fate (Biodegradability) env_fate->data_table env_fate->protocol_detail hazard_id Hazard Identification data_table->hazard_id protocol_detail->hazard_id pathway_viz Visualization of Pathways pathway_viz->hazard_id risk_char Risk Characterization hazard_id->risk_char exposure_assess Exposure Assessment exposure_assess->risk_char comp_guide Publish Comparison Guide risk_char->comp_guide

Caption: Workflow for Comparative Toxicity and Environmental Impact Assessment.

EnvironmentalImpactPathway cluster_0 Release into Environment cluster_1 Environmental Compartments & Fate cluster_2 Transformation & Transport cluster_3 Potential Impacts release Butanediamine Isomer Release water Water Compartment release->water soil Soil/Sediment Compartment release->soil air Air Compartment release->air biodegradation Biodegradation water->biodegradation volatilization Volatilization water->volatilization aquatic_toxicity Aquatic Toxicity water->aquatic_toxicity soil->biodegradation adsorption Adsorption soil->adsorption groundwater_cont Groundwater Contamination soil->groundwater_cont photodegradation Photodegradation air->photodegradation biodegradation->aquatic_toxicity Reduces bioaccumulation Bioaccumulation biodegradation->bioaccumulation Reduces adsorption->groundwater_cont Reduces

Caption: Conceptual Pathways of Environmental Impact for Butanediamine Isomers.

References

Cross-Validation of Analytical Methods for 1,3-Butanediamine Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 1,3-butanediamine is critical in various stages of research and development. This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound. The information presented is a synthesis of established methods for the analysis of aliphatic diamines, providing a framework for method selection, development, and cross-validation.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical method for this compound is contingent on factors such as required sensitivity, sample matrix, and the specific goals of the analysis. Both HPLC-FLD and GC-MS offer robust and reliable approaches, often requiring a derivatization step to enhance the detectability of the analyte.

Parameter HPLC-FLD with Derivatization GC-MS with Derivatization
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection of fluorescent derivatives.Separation of volatile derivatives in the gas phase followed by detection based on mass-to-charge ratio.
Derivatization Agent e.g., Dansyl Chloride, 4-fluoro-7-nitrobenzoxadiazole (NBD-F)e.g., Ethylchloroformate (ECF), Pentafluorobenzoyl chloride (PFBOC)
Linearity (R²) >0.99>0.99
Precision (%RSD) < 5%< 10%
Limit of Detection (LOD) pmol rangepg to ng range
Limit of Quantification (LOQ) pmol to nmol rangeng range
Recovery (%) 90 - 110%85 - 115%
Throughput ModerateModerate to High
Selectivity High, dependent on chromatography and fluorescence wavelength.Very high, based on retention time and mass fragmentation pattern.
Matrix Effects Can be significant, may require extensive sample cleanup.Can be minimized with appropriate sample preparation and selective ion monitoring (SIM).

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical technique. The following are representative protocols for HPLC-FLD and GC-MS analysis that can be adapted for this compound.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is suitable for the sensitive quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations. Pre-column derivatization with a fluorescent labeling agent is necessary.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Borate (B1201080) buffer (pH 9.0)

  • Dansyl chloride solution (1 mg/mL in acetonitrile)

  • This compound standard solutions

  • Formic acid

Derivatization Procedure:

  • To 100 µL of the sample or standard solution in a microcentrifuge tube, add 100 µL of borate buffer (pH 9.0).

  • Add 200 µL of dansyl chloride solution.

  • Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.

  • After incubation, cool the mixture to room temperature and add 50 µL of 0.1 M formic acid to stop the reaction.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Fluorescence Detection: Excitation at 340 nm, Emission at 525 nm.

Analysis:

  • Inject prepared standards to establish a calibration curve.

  • Inject the derivatized samples to determine the concentration of this compound.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For aliphatic diamines like this compound, derivatization is required to increase volatility and improve chromatographic performance.

Instrumentation:

  • Gas chromatograph with a mass selective detector.

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Helium (carrier gas, 99.999% purity)

  • Dichloromethane (B109758) or other suitable solvent (GC grade)

  • Ethylchloroformate (ECF)

  • Pyridine

  • This compound standard solutions

Derivatization Procedure:

  • To 100 µL of the sample or standard solution in a vial, add 50 µL of pyridine.

  • Add 50 µL of ethylchloroformate dropwise while vortexing.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • Add 500 µL of dichloromethane and 500 µL of saturated sodium bicarbonate solution.

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic (lower) layer to a clean vial for GC-MS analysis.

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500 or Selective Ion Monitoring (SIM) of characteristic ions.

Analysis:

  • Inject the derivatized standards to establish a calibration curve.

  • Inject the prepared samples to determine the concentration of this compound. A study on aliphatic diamines suggests a linear correlation between the carbon number and the response factor in GC-MS, which can be a useful tool for quantification, potentially reducing the need for authentic standards for every diamine in a mixture.[1]

Mandatory Visualization

CrossValidationWorkflow cluster_methods Analytical Method Development cluster_validation Individual Method Validation cluster_crossval Cross-Validation cluster_conclusion Conclusion HPLC_Dev HPLC-FLD Method Development & Optimization HPLC_Val HPLC-FLD Method Validation (ICH Guidelines) HPLC_Dev->HPLC_Val GCMS_Dev GC-MS Method Development & Optimization GCMS_Val GC-MS Method Validation (ICH Guidelines) GCMS_Dev->GCMS_Val Sample_Prep Prepare Spiked & Real Samples HPLC_Val->Sample_Prep GCMS_Val->Sample_Prep Analysis Analyze Samples by Both Validated Methods Sample_Prep->Analysis Data_Comp Compare Results (e.g., Bland-Altman plot, %Difference) Analysis->Data_Comp Conclusion Establish Method Equivalency & Interchangeability Data_Comp->Conclusion DerivatizationReaction cluster_reactants Reactants cluster_product Product Butanediamine This compound Derivative Fluorescent Dansyl-Butanediamine Derivative Butanediamine->Derivative + DansylCl Dansyl Chloride DansylCl->Derivative pH 9.0, 60°C

References

Benchmarking 1,3-Butanediamine: A Comparative Guide to its Efficiency in Named Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and organic synthesis, the selection of an optimal catalyst is paramount for achieving high efficiency and stereoselectivity. This guide provides a comparative analysis of 1,3-butanediamine in key named reactions, benchmarking its performance against other commonly used diamine catalysts. While direct experimental data for this compound in all contexts is limited, this guide leverages data from structurally similar primary diamines to provide valuable insights into its potential efficacy.

Asymmetric Michael Addition

The asymmetric Michael addition of ketones to nitroalkenes is a fundamental carbon-carbon bond-forming reaction and serves as an excellent benchmark for catalyst performance. In the absence of extensive direct data for this compound, the performance of a structurally similar D-isomannide-derived primary diamine is presented as a proxy.

Data Presentation: Asymmetric Michael Addition of Acetone (B3395972) to trans-β-Nitrostyrene

CatalystCatalyst Loading (mol%)Time (h)Yield (%)ee (%)Reference
D-Isomannide-derived primary diamine20486540[1][2]
(R,R)-DPEN-derived thiourea10249592[3]
Bispidine-based primary-secondary diamine10729997[4]
Isosteviol-derived primary amine-thiourea10249896[5]

Experimental Protocol: Asymmetric Michael Addition

A representative experimental protocol for the asymmetric Michael addition of acetone to trans-β-nitrostyrene catalyzed by a primary diamine is as follows:

To a stirred solution of trans-β-nitrostyrene (0.1 mmol) in acetone (0.4 mL) is added the primary diamine catalyst (e.g., D-isomannide-derived diamine, 0.02 mmol, 20 mol%) and acetic acid (0.02 mmol, 20 mol%). The reaction mixture is stirred at room temperature for 48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) mixture as the eluent to yield the desired Michael adduct.[1][2]

Asymmetric Henry (Nitroaldol) Reaction

Data Presentation: Asymmetric Henry Reaction of Benzaldehyde (B42025) with Nitromethane (B149229)

CatalystCatalyst Loading (mol%)Time (h)Yield (%)ee (%)Reference
(R,R)-1,2-Diphenylethylenediamine-derived10729599[6]
C1-Symmetric Aminopinane-derived Ligand/Cu(II)572High>95[5]
C1-Symmetric Secondary Diamine/Cu(II)2.548-120up to 98up to 99[7]

Experimental Protocol: Asymmetric Henry Reaction

A general procedure for a copper-catalyzed asymmetric Henry reaction is as follows:

In a reaction vessel, the chiral diamine ligand (e.g., (R,R)-1,2-diphenylethylenediamine derivative, 0.05 mmol, 5 mol%) and Cu(OAc)₂ (0.05 mmol, 5 mol%) are stirred in n-propanol (1 mL) at room temperature for 1 hour to form the catalyst complex. To this solution, benzaldehyde (1.0 mmol) and nitromethane (5.0 mmol) are added. The reaction mixture is stirred at room temperature for 72 hours. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to give the β-nitro alcohol.[6]

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a key method for the synthesis of chiral β-amino carbonyl compounds. While a study on 1,3-diamine-derived catalysts in this reaction exists, it does not provide a direct comparison with other diamine classes under the same conditions. Therefore, data for a highly effective (R,R)-1,2-Diaminocyclohexane-based catalyst is presented as a benchmark.

Data Presentation: Asymmetric Mannich Reaction

CatalystCatalyst Loading (mol%)Time (h)Yield (%)ee (%)Reference
1,3-Diamine-derived catalystNot specifiedNot specifiedHighHigh[8][9]
(R,R)-1,2-Diaminocyclohexane-based thiourea1012up to 99up to 99[4]

Experimental Protocol: Asymmetric Mannich Reaction

A typical procedure for an organocatalyzed asymmetric Mannich reaction is as follows:

To a solution of the imine (0.1 mmol) and the ketone (0.2 mmol) in an appropriate solvent (e.g., toluene, 1 mL), the chiral diamine catalyst (e.g., (R,R)-1,2-diaminocyclohexane-based thiourea, 0.01 mmol, 10 mol%) is added. The reaction mixture is stirred at the specified temperature (e.g., room temperature) for the indicated time (e.g., 12 hours). The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by flash chromatography to afford the desired β-amino ketone.[4]

Visualizations

Experimental Workflow for Asymmetric Michael Addition

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants trans-β-nitrostyrene Acetone (solvent & reactant) Mixing Combine reactants and catalyst in reaction vessel Reactants->Mixing Catalyst (R)-1,3-Butanediamine Acetic Acid (co-catalyst) Catalyst->Mixing Stirring Stir at room temperature (e.g., 48 hours) Mixing->Stirring Monitoring Monitor progress by TLC Stirring->Monitoring Evaporation Remove solvent under reduced pressure Monitoring->Evaporation Reaction complete Purification Flash column chromatography (Silica gel, Hexane/EtOAc) Evaporation->Purification Product Isolated Michael Adduct Purification->Product

Caption: A typical experimental workflow for the asymmetric Michael addition.

Logical Relationship of Catalyst Performance

G Start Catalyst Selection for Asymmetric Reaction SimpleDiamine Simple Primary Diamine (e.g., this compound proxy) Start->SimpleDiamine BifunctionalThiourea Bifunctional Thiourea Diamine (e.g., (R,R)-DPEN-derived) Start->BifunctionalThiourea ComplexDiamine Complex Diamine Ligand (e.g., Bispidine-based) Start->ComplexDiamine Performance Performance Metrics SimpleDiamine->Performance BifunctionalThiourea->Performance ComplexDiamine->Performance Moderate Moderate Yield & ee (e.g., 40-65%) Performance->Moderate Simple Diamine High High Yield & ee (e.g., >90%) Performance->High Bifunctional Thiourea VeryHigh Very High Yield & ee (e.g., >95%) Performance->VeryHigh Complex Diamine

Caption: Performance comparison of diamine catalyst classes.

References

Safety Operating Guide

Safe Disposal of 1,3-Butanediamine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,3-Butanediamine is critical for ensuring laboratory safety and environmental protection. As a flammable, corrosive, and toxic substance, it necessitates a handling and disposal protocol that mitigates risks to personnel and facilities. This guide provides a comprehensive, step-by-step procedure for the safe management and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE). Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

  • Body Protection: A chemical-resistant apron or lab coat.

  • Respiratory Protection: If ventilation is inadequate or there is a risk of inhalation, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors.[1]

Hazard Identification and Properties

This compound is classified as a hazardous substance. Understanding its properties is the first step toward safe handling and disposal.

PropertyDataCitation(s)
Physical State Colorless liquid[1]
Hazards Flammable liquid and vapor.[1][2]
Causes severe skin burns and eye damage.[2][3]
Toxic in contact with skin.[2][4]
Harmful if swallowed or inhaled.[2]
Boiling Point 142-150°C[1]
Flash Point 52°C (open cup)[1]
UN Hazard Class 3 (Flammable liquid)[1]
UN Subsidiary Risks 8 (Corrosive)[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, adhering to all federal, state, and local regulations.[2][5]

Step 1: Waste Characterization and Segregation

  • Identify as Hazardous Waste: Any unused or unwanted this compound, including contaminated materials, must be treated as hazardous waste.[6]

  • Segregate Waste: Do not mix this compound waste with non-hazardous waste.[7] It is crucial to segregate it from incompatible materials such as acids, strong oxidizing agents, aldehydes, acid anhydrides, and acid chlorides to prevent violent reactions.[3][8]

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Use a leak-proof container that is compatible with this compound. The original container is often a suitable choice.[6] Ensure the container is in good condition with no rust or leaks.[6]

  • Proper Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[6][9] The label should also include the date when the waste was first added to the container.[9]

Step 3: Accumulation and Storage

  • Designated Storage Area: Store the hazardous waste container in a designated, well-ventilated, and secure area that is accessible only to trained personnel.[7]

  • Secondary Containment: It is best practice to store the container in a secondary containment bin to prevent spills from spreading.[9]

  • Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[5][6]

Step 4: Arrange for Professional Disposal

  • Contact Environmental Health & Safety (EH&S): Your institution's EH&S department or a licensed hazardous waste disposal contractor should handle the final disposal.[6]

  • Disposal Method: The recommended disposal method for this compound is often incineration in a chemical incinerator equipped with an afterburner and scrubber system.[2] Never dispose of this compound down the drain or in regular trash.[10]

Step 5: Handling Spills

  • Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation. Remove all sources of ignition.[1][3]

  • Containment: Use appropriate spill kits with absorbent materials to contain the spill.[8]

  • Collection: Collect the spilled liquid and absorbent material in a designated, sealed container for disposal as hazardous waste.[1]

  • Personal Protection: Wear the appropriate PPE, including a chemical protection suit and a respirator, when cleaning up spills.[1]

Step 6: Empty Container Disposal

  • Decontamination: Empty containers that held this compound must be decontaminated before disposal.[6]

  • Triple Rinsing: Triple-rinse the container with a suitable solvent.[6]

  • Rinsate Collection: Collect the rinsate as hazardous waste and manage it according to the procedures outlined above.[6][9]

  • Final Disposal: After triple-rinsing and air drying, the container may be disposed of in the regular trash, with labels defaced.[6][9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Initial Handling cluster_1 Waste Segregation & Containment cluster_2 Storage & Disposal A This compound Waste Generated B Wear Appropriate PPE A->B C Is waste segregated from incompatible materials? B->C D Select Compatible, Leak-Proof Container C->D Yes E Label Container: 'Hazardous Waste, this compound' D->E F Store in Designated, Secure Area E->F G Arrange Pickup with EH&S or Licensed Contractor F->G H Final Disposal (e.g., Incineration) G->H

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet for the most accurate and detailed information.

References

Essential Safety and Logistical Information for Handling 1,3-Butanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of 1,3-Butanediamine. The following procedures are critical for ensuring a safe laboratory environment.

I. Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure. The substance is corrosive to the eyes, skin, and respiratory tract.[1]

Protection TypeRecommended Equipment
Eye and Face Protection Wear a face shield in combination with chemical safety goggles.[1]
Hand Protection Chemical-resistant protective gloves are required.[1] The specific glove material should be selected based on breakthrough time and permeation rate for substances with similar properties, though specific data for this compound is not readily available.
Skin and Body Protection Wear a chemical protection suit or appropriate protective clothing to prevent skin contact.[1]
Respiratory Protection Use a filter respirator for organic gases and vapors, adapted to the airborne concentration of the substance.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2]

II. Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risks of fire, explosion, and exposure.

Handling:

  • Work in a well-ventilated area, utilizing local exhaust or breathing protection.[1]

  • Keep away from open flames, sparks, and smoking, as this compound is flammable.[1]

  • Above 52°C, use a closed system, ventilation, and explosion-proof electrical equipment.[1]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Practice strict hygiene.[1]

Storage:

  • Store in a fireproof, well-closed container.[1]

  • Keep in a cool, dry, and well-ventilated area.

  • Store separately from oxidants.[1]

III. Spill and Exposure Response Plan

Immediate and appropriate action is critical in the event of a spill or exposure.

Spill Response:

  • Evacuate: Immediately clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Collect leaking and spilled liquid in covered containers as far as possible.[1]

  • Personal Protection: Responders must wear a chemical protection suit and a filter respirator for organic gases and vapors.[1]

  • Ignition Sources: Remove all sources of ignition.[1]

Exposure First Aid:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air and have them rest in a half-upright position. Artificial respiration may be necessary. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing immediately. Rinse the skin with plenty of water or shower. Seek immediate medical attention.[1]
Eye Contact Immediately rinse with plenty of water for several minutes. Remove contact lenses if easily possible. Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Give one or two glasses of water to drink. Do NOT induce vomiting. Seek immediate medical attention.[1]

IV. Disposal Plan

All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.

  • Collect waste in sealed, properly labeled containers.

  • Dispose of contents and container to an approved waste disposal plant.[2][3][4][5]

V. Quantitative Data

While a comprehensive Safety Data Sheet (SDS) with specific occupational exposure limits for this compound was not identified in the search, the following physical and chemical properties are available from the PubChem database.

PropertyValueSource
Molecular Formula C4H12N2--INVALID-LINK--
Molecular Weight 88.15 g/mol --INVALID-LINK--
Physical Description Colorless liquid--INVALID-LINK--[1]
Boiling Point 142-150 °C--INVALID-LINK--[1]
Flash Point 52 °C (open cup)--INVALID-LINK--[1]
Relative Density 0.85 (water = 1)--INVALID-LINK--[1]
Vapor Pressure 0.6 kPa at 20 °C--INVALID-LINK--[1]
Solubility in Water Very good--INVALID-LINK--[1]

VI. Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (if available) B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Handle Away from Ignition Sources C->D E Perform Experiment D->E F Decontaminate Work Area E->F I Spill Occurs E->I J Exposure Occurs E->J G Collect Waste in Sealed, Labeled Container F->G H Dispose of Waste via Approved Channels G->H K Follow Spill Response Protocol I->K L Administer First Aid J->L M Seek Immediate Medical Attention L->M

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.